molecular formula C31H56N4O16 B3118295 Azido-PEG12-NHS ester CAS No. 2363756-50-5

Azido-PEG12-NHS ester

Cat. No.: B3118295
CAS No.: 2363756-50-5
M. Wt: 740.8
InChI Key: JSNJRDFOCXNHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azido-PEG12-NHS ester is a useful research compound. Its molecular formula is C31H56N4O16 and its molecular weight is 740.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H56N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h1-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNJRDFOCXNHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H56N4O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108750-59-9
Record name (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Versatility of Azido-PEG12-NHS Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the applications and methodologies of Azido-PEG12-NHS ester, a versatile heterobifunctional crosslinker.

This compound is a powerful tool in the field of bioconjugation and drug discovery, enabling the precise linkage of molecules for a wide array of applications. This guide provides a comprehensive overview of its properties, uses, and the experimental protocols necessary for its successful implementation in research and development.

Core Functionality: A Bridge Between Molecules

At its core, this compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a spacer molecule.[1] This dual reactivity allows for the sequential and controlled conjugation of two different molecular entities. The molecule consists of three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group readily reacts with primary amines (-NH2), such as those found on the surface of proteins (e.g., lysine (B10760008) residues) and amine-modified oligonucleotides, to form stable amide bonds.[2][3]

  • Azide (B81097) Group (N3): This group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The azide group can react with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN in strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[4][5]

  • Polyethylene Glycol (PEG) Spacer (PEG12): The 12-unit PEG linker provides a hydrophilic and flexible spacer arm. This PEG chain increases the water solubility of the conjugated molecules, reduces potential immunogenicity, and provides spatial separation between the conjugated entities, which can be crucial for maintaining their biological activity.[1]

Key Applications in Research and Drug Development

The unique architecture of this compound lends itself to a variety of applications in the life sciences:

  • Bioconjugation: This is the primary application, where the crosslinker is used to link two biomolecules. For example, a protein can be first reacted with the NHS ester, and the resulting azide-functionalized protein can then be "clicked" onto a second molecule containing an alkyne group.[1]

  • PROTAC Synthesis: this compound can serve as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][6] PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[4]

  • Drug Delivery and Development: The PEG spacer can improve the pharmacokinetic properties of therapeutic molecules by increasing their solubility and circulation time.[7] This process, known as PEGylation, can enhance the efficacy and reduce the side effects of drugs.

  • Probe Development and Diagnostics: The crosslinker can be used to construct multifunctional probes for diagnostic and imaging purposes.[1] For instance, a fluorescent dye with an alkyne group can be attached to an antibody that has been modified with the this compound.

  • Surface Modification: The functional groups of this crosslinker can be used to immobilize biomolecules onto surfaces for applications in biosensors, microarrays, and material science.[1][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReferences
Molecular Weight 740.8 g/mol [5][8]
Molecular Formula C31H56N4O16[5][8]
Purity Typically >90% or >95%[8]
Spacer Arm Length 47.2 Å
CAS Number 2363756-50-5 or 1108750-59-9[1][5]

Experimental Protocols

Successful use of this compound requires careful attention to experimental conditions. Below are detailed methodologies for key experiments.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein with primary amines using this compound.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns).

Procedure:

  • Preparation of Reagents:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF. The NHS ester moiety is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[3]

  • Reaction Setup:

    • Ensure the protein solution is in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and should be avoided.[3][9]

    • The extent of labeling depends on the protein concentration and the desired degree of modification. A common starting point is to use a 20-fold molar excess of the this compound to the protein.[3][9] For a 1-10 mg/mL antibody solution, this typically results in 4-6 PEG linkers per antibody.[3] The molar ratio can be adjusted to achieve the desired level of incorporation.

  • Labeling Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation.[3][10]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[3][9]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, a quenching buffer can be added to consume any unreacted NHS ester. Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[10]

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and other small molecules by dialysis or size-exclusion chromatography.[3][11]

  • Storage:

    • Store the azide-labeled protein under the same conditions that are optimal for the unlabeled protein.[3]

Protocol 2: Click Chemistry Reaction of Azide-Labeled Protein with an Alkyne-Containing Molecule

This protocol outlines the general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-labeled protein in a suitable buffer.

  • Alkyne-containing molecule.

  • Copper(II) sulfate (B86663) (CuSO4).

  • Reducing agent (e.g., sodium ascorbate).

  • Copper ligand (e.g., TBTA).

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the alkyne-containing molecule, CuSO4, sodium ascorbate (B8700270), and the copper ligand in appropriate solvents.

  • Reaction Setup:

    • In a reaction vessel, combine the azide-labeled protein and the alkyne-containing molecule.

    • Add the copper ligand to the reaction mixture.

    • Initiate the reaction by adding CuSO4 and sodium ascorbate. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

  • Reaction and Purification:

    • Allow the reaction to proceed at room temperature for a specified time, typically ranging from 1 to 4 hours.

    • Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

    • Purify the resulting conjugate to remove the catalyst and unreacted reagents.

Visualizing the Chemistry and Workflow

To better understand the processes involved, the following diagrams illustrate the chemical structures, reaction pathways, and a typical experimental workflow.

chemical_structure cluster_azido Azide Group cluster_peg PEG12 Spacer cluster_nhs NHS Ester azide N3 peg -(CH2CH2O)12- azide->peg nhs NHS Ester peg->nhs

Figure 1: Chemical structure of this compound.

reaction_pathway cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Click Chemistry reagent This compound azide_protein Azide-PEG12-Protein reagent->azide_protein + Protein-NH2 (pH 7-9) protein Protein-NH2 conjugate Conjugate azide_protein->conjugate + Alkyne-Molecule (Cu(I) or Strain) alkyne Alkyne-Molecule

Figure 2: Two-step bioconjugation reaction pathway.

experimental_workflow start Start prep_protein Prepare Protein in Amine-Free Buffer start->prep_protein react Incubate Protein and Reagent (RT or on Ice) prep_protein->react prep_reagent Dissolve this compound in DMSO/DMF prep_reagent->react quench Quench Reaction (Optional) react->quench purify1 Purify Azide-Labeled Protein quench->purify1 click_react Perform Click Chemistry with Alkyne-Molecule purify1->click_react purify2 Purify Final Conjugate click_react->purify2 analyze Analyze Product purify2->analyze

Figure 3: Typical experimental workflow for bioconjugation.

References

An In-depth Technical Guide to Azido-PEG12-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Azido-PEG12-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and proteomics. This document details the essential characteristics of this reagent, provides structured data for easy reference, and outlines detailed experimental protocols for its effective use.

Core Chemical Structure and Properties

This compound is a versatile molecule featuring two distinct reactive functionalities at either end of a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The azide (B81097) group (N₃) on one terminus participates in highly specific "click chemistry" reactions, while the N-hydroxysuccinimide (NHS) ester at the other end readily reacts with primary amines.[1][2] The PEG linker itself is hydrophilic, which enhances the water solubility of molecules to which it is conjugated.[2]

Chemical Structure

The fundamental structure of this compound consists of an azide group connected to a dodecaethylene glycol (PEG12) chain, which is in turn linked to a succinimidyl ester.

Physicochemical and Reactivity Properties

A summary of the key quantitative data for this compound is presented in the tables below for straightforward comparison.

Property Value Reference
Molecular Weight 740.8 g/mol [3]
Chemical Formula C₃₁H₅₆N₄O₁₆[4]
Purity >90% to >98% (Varies by supplier)[3][4]
Form Solid or viscous liquid[3]
Spacer Arm Length (dPEG®) 47.2 Å (40 atoms)[4]
Storage Temperature -20°C[3]
Reactivity and Solubility Details Reference
Azide Group Reactivity Reacts with terminal alkynes via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][5]
NHS Ester Reactivity Reacts with primary amines (-NH₂) to form stable amide bonds.[6]
Optimal pH for NHS Ester Reaction 7.2 - 9.0[7][8]
Solubility Soluble in organic solvents such as DMSO and DMF.[6] Also soluble in methylene (B1212753) chloride and acetonitrile.[4] The hydrophilic PEG spacer increases solubility in aqueous media.[2]

Signaling Pathways and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive ends, enabling stepwise or orthogonal conjugation strategies.

NHS Ester-Amine Coupling Pathway

The NHS ester functionality reacts with primary amines, commonly found on the N-terminus of proteins or the side chain of lysine (B10760008) residues, through nucleophilic acyl substitution. This reaction forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-9.0), where the primary amines are deprotonated and thus more nucleophilic.[7][8]

NHS_Ester_Amine_Coupling AzidoPEG_NHS This compound Conjugate Azido-PEG12-Amide Conjugate AzidoPEG_NHS->Conjugate Reaction at pH 7.2-9.0 PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->Conjugate NHS N-hydroxysuccinimide

Caption: NHS Ester Reaction with a Primary Amine.

Azide-Alkyne "Click Chemistry" Pathway

The azide group is a key component for "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility.[9] The most common azide reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable triazole linkage.[5] Alternatively, in copper-free click chemistry, the azide can react with a strained alkyne, such as DBCO or BCN, in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

Click_Chemistry_Pathway cluster_CuAAC Copper-Catalyzed (CuAAC) cluster_SPAAC Strain-Promoted (SPAAC) AzidoPEG Azido-PEG12-Conjugate TerminalAlkyne Terminal Alkyne StrainedAlkyne Strained Alkyne (e.g., DBCO) CuAAC_Product Triazole Linkage TerminalAlkyne->CuAAC_Product Cu(I) Catalyst SPAAC_Product Triazole Linkage StrainedAlkyne->SPAAC_Product Copper-Free

Caption: Azide-Alkyne Click Chemistry Pathways.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound. It is crucial to handle the NHS ester with care, as it is moisture-sensitive.[6]

Protocol 1: Labeling of a Protein with this compound

This protocol describes the general procedure for conjugating this compound to a protein via its primary amines.

Materials:

  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS) or 0.1 M sodium bicarbonate, pH 8.3-8.5. Avoid buffers containing primary amines like Tris.[10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6]

  • NHS Ester Solution Preparation: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mM (approximately 7.4 mg/mL).[6] The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[6]

  • Reaction: Add a 20-fold molar excess of the this compound solution to the protein solution.[6] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[6]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[6]

  • Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

  • Storage: Store the azide-labeled protein under conditions that are optimal for the unmodified protein.

Protein_Labeling_Workflow Start Start PrepProtein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Start->PrepProtein PrepNHS Prepare Fresh 10 mM Azido-PEG12-NHS in DMSO/DMF Start->PrepNHS Mix Add 20x Molar Excess of NHS Ester to Protein Solution PrepProtein->Mix PrepNHS->Mix Incubate Incubate at RT (30-60 min) or on Ice (2 hours) Mix->Incubate Purify Purify via Desalting Column or Dialysis Incubate->Purify End Store Azide-Labeled Protein Purify->End

References

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG12-NHS ester is a heterobifunctional crosslinker integral to the field of bioconjugation, enabling the covalent linkage of molecules to proteins, antibodies, and other biomolecules. This guide elucidates the mechanism of action of this compound, detailing the distinct roles of its three key components: the N-hydroxysuccinimide (NHS) ester, the polyethylene (B3416737) glycol (PEG) spacer, and the azide (B81097) group. This document provides a comprehensive overview of the reaction kinetics, optimal conditions, and detailed experimental protocols for the application of this versatile reagent in drug development and various research contexts.

Introduction

This compound is a chemical tool designed for the precise and efficient modification of biological molecules. Its linear structure comprises three key functional domains: an amine-reactive NHS ester, a hydrophilic 12-unit polyethylene glycol spacer, and a bioorthogonal azide group. This unique combination of functionalities allows for a two-step conjugation strategy, providing researchers with significant control over the formation of complex bioconjugates. The NHS ester facilitates the initial attachment to a target protein or molecule via primary amines, while the terminal azide group is then available for subsequent "click chemistry" reactions. This guide will provide a detailed exploration of the chemical principles and practical applications of this compound.

Mechanism of Action

The utility of this compound lies in the independent and highly specific reactivity of its terminal functional groups.

Amine Conjugation via the NHS Ester

The N-hydroxysuccinimide ester is a highly efficient reactive group for the acylation of primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[1][2][3] The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable and irreversible amide bond.[3][4] N-hydroxysuccinimide is released as a byproduct.[1][2]

The efficiency of this conjugation is highly dependent on the pH of the reaction medium.[5][6] A compromise is necessary to maintain a sufficient concentration of the nucleophilic deprotonated amine while minimizing the competing hydrolysis of the NHS ester, which is accelerated at higher pH values.[5][7]

NHS_Ester_Reaction

The Role of the PEG12 Spacer

The 12-unit polyethylene glycol (PEG) spacer serves as a flexible, hydrophilic linker between the NHS ester and the azide group. The key properties and functions of the PEG12 spacer include:

  • Enhanced Hydrophilicity: The PEG chain imparts increased water solubility to the crosslinker and the resulting bioconjugate, which can be advantageous when working with hydrophobic molecules.[8][9]

  • Reduced Steric Hindrance: The length and flexibility of the PEG12 spacer provide adequate distance between the conjugated molecules, minimizing steric hindrance and helping to preserve the biological activity of the protein.

  • Biocompatibility: PEG is known for its low immunogenicity and antigenicity, making it a suitable choice for in vivo applications.

Bioorthogonal "Click Chemistry" via the Azide Group

The terminal azide group is a bioorthogonal handle, meaning it is chemically inert to the vast majority of functional groups found in biological systems. This allows for a highly specific secondary conjugation reaction, commonly referred to as "click chemistry."[10][11] The two primary forms of click chemistry involving azides are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[12][13]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN, DIBO) which reacts rapidly with the azide to form a stable triazole.[1][14][15] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a potentially cytotoxic copper catalyst.[14][15]

Click_Chemistry

Quantitative Data

The efficiency of the two key reactions of this compound is influenced by several factors. The following tables summarize important quantitative data to guide experimental design.

Table 1: Reaction Conditions for NHS Ester Conjugation
ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is often recommended.[4][5][6]
Temperature 4°C to Room TemperatureLower temperatures can be used to slow down hydrolysis and the main reaction for better control.[16]
Reaction Time 30 minutes to overnightDependent on temperature and concentration of reactants.[16]
Buffer Amine-free buffers (e.g., PBS, Borate, Bicarbonate)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for reaction.[17][18][19]
Table 2: Hydrolysis Rate of NHS Esters
pHTemperatureHalf-life
7.00°C4 - 5 hours[7][20]
8.64°C10 minutes[7][20]
Table 3: Second-Order Rate Constants for SPAAC Reactions with Benzyl Azide
CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
DIBO~0.3 - 0.7[14]
DBCO~0.6 - 1.0[14]
BCN~0.06 - 0.1[14]
m[9+1]CPP9.6 x 10⁻³[1]
[9+1]CPP2.2 x 10⁻³[1]
fluor[11+1]CPP4.7 x 10⁻³[1]
[11+1]CPP4.5 x 10⁻⁴[1]

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[14]

Experimental Protocols

The following are generalized protocols for the use of this compound. Optimization may be required for specific applications.

Protocol for Labeling an Antibody with this compound

Materials:

  • Antibody (in an amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Antibody Solution: Dissolve the antibody in the Reaction Buffer to a concentration of 1-10 mg/mL.[5]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[17][18]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently vortexing.[5][17] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[17][18]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.[5][21]

  • Purification: Remove excess, unreacted crosslinker and byproducts using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[5][17]

Antibody_Labeling_Workflow

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • Azide-labeled biomolecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Prepare Reactants: Dissolve the azide-labeled biomolecule and the alkyne-containing molecule in the Reaction Buffer.

  • Prepare Catalyst Solution: Prepare a stock solution of CuSO₄ and a stock solution of the ligand (THPTA or TBTA). Just before use, mix the CuSO₄ and ligand solutions.

  • Reaction Initiation: To the solution of the azide and alkyne, add the premixed catalyst solution. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[12][22]

  • Incubation: Incubate the reaction for 1-4 hours at room temperature.

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove the copper catalyst and excess reagents.[22]

CuAAC_Workflow

Conclusion

This compound is a powerful and versatile tool for bioconjugation, offering a reliable two-step approach for linking molecules. The amine-reactive NHS ester allows for efficient initial conjugation to proteins and other biomolecules, while the bioorthogonal azide group enables highly specific subsequent modification via click chemistry. The hydrophilic PEG12 spacer enhances the properties of the resulting conjugates. A thorough understanding of the reaction mechanisms and optimal conditions for both the NHS ester reaction and the azide-alkyne cycloaddition is crucial for the successful application of this reagent in research and drug development.

References

A Technical Guide to the Solubility and Stability of Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of Azido-PEG12-NHS ester, a heterobifunctional crosslinker essential for bioconjugation and drug development. Understanding these core characteristics is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of the final conjugate.

Chemical Properties and Structure

This compound is a versatile molecule featuring an azide (B81097) (N₃) group, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a two-step conjugation strategy, making it a valuable tool in creating complex bioconjugates. The azide group enables "click chemistry" reactions with alkynes, while the NHS ester readily forms stable amide bonds with primary amines.[1][2][3]

Solubility

The solubility of this compound is a key consideration for its effective use in various reaction conditions. The presence of the PEG spacer significantly enhances its hydrophilicity.[1][4]

SolventSolubility
Aqueous Buffers The PEG spacer imparts water solubility.[4][5][6] However, for practical applications, it is often first dissolved in a water-miscible organic solvent before being added to an aqueous reaction mixture.[7][8]
Organic Solvents Readily soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile, and N,N-Dimethylacetamide (DMAC).[1][2][4][9]

Stability Profile

The stability of this compound is primarily dictated by the hydrolytic lability of the NHS ester group. The azide and PEG components are generally stable under typical bioconjugation conditions.

Hydrolytic Stability of the NHS Ester

The NHS ester is susceptible to hydrolysis, a competing reaction to the desired amidation. The rate of this hydrolysis is highly dependent on pH and temperature.[7][10][11]

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes
7.0Room Temp.~7 hours
9.0Room Temp.Minutes

Data compiled from multiple sources for general NHS esters.[7][10][11][12]

Higher pH increases the rate of hydrolysis, which can significantly reduce the efficiency of the conjugation reaction.[7][10][13] Therefore, a balance must be struck to ensure the primary amine is sufficiently nucleophilic while minimizing NHS ester hydrolysis. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5.[7][14]

Thermal Stability
Storage and Handling Recommendations

To ensure the integrity and reactivity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store at –20°C in a sealed container, protected from light and moisture.[1][4][9]

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][8] Use anhydrous solvents such as DMF or DMSO for initial dissolution.[1] Due to the hydrolysis of the NHS ester, it is advisable to prepare solutions fresh and avoid long-term storage of stock solutions, especially in aqueous buffers.[8]

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol provides a general framework for determining the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, PBS, DMSO)

  • Sealed vials

  • Shaker or magnetic stirrer

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate the undissolved solid from the solution by centrifugation.

  • Carefully filter the supernatant using a syringe filter to obtain a clear, saturated solution.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method. A calibration curve with standards of known concentrations should be used for accurate quantification.[18]

Protocol for Assessing NHS Ester Stability via Hydrolysis

This protocol allows for the determination of the hydrolytic stability of the NHS ester by monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.[7][10]

Materials:

  • This compound

  • Aqueous buffer at the desired pH (e.g., phosphate (B84403) buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a solution of this compound in the chosen buffer at a known concentration.

  • Immediately measure the absorbance of the solution at 260 nm at time zero.

  • Incubate the solution at a constant temperature.

  • Periodically measure the absorbance at 260 nm over time.

  • The increase in absorbance corresponds to the release of NHS upon hydrolysis of the ester.

  • The half-life of the NHS ester can be calculated from the rate of increase in absorbance.

Visualizing Key Processes

To further aid in the understanding of the application of this compound, the following diagrams illustrate the core reaction and an exemplary experimental workflow.

G Reaction of this compound cluster_reactants Reactants cluster_products Products Azido-PEG12-NHS This compound AmideBond Stable Amide Bond (Azido-PEG12-Protein) Azido-PEG12-NHS->AmideBond Reaction NHS N-hydroxysuccinimide (Byproduct) Azido-PEG12-NHS->NHS Release PrimaryAmine Primary Amine (e.g., on a protein) PrimaryAmine->AmideBond

Caption: Reaction of this compound with a primary amine.

G Bioconjugation Workflow A Dissolve Azido-PEG12-NHS in Anhydrous DMSO C Add NHS Ester Solution to Protein Solution A->C B Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) B->C D Incubate (e.g., 1-2h at RT or overnight at 4°C) C->D E Quench Reaction (e.g., with Tris or Glycine) D->E F Purify Conjugate (e.g., Dialysis or Gel Filtration) E->F G Characterize Conjugate F->G

Caption: A typical workflow for protein conjugation using this compound.

References

An In-Depth Technical Guide to Bioconjugation with Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG12-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and diagnostic development. We will delve into its chemical properties, mechanism of action, and provide detailed experimental protocols for its application.

Introduction to this compound

This compound is a versatile chemical tool that features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] This unique structure allows for a two-step sequential or orthogonal conjugation strategy.

The NHS ester moiety reacts efficiently with primary amines, such as the lysine (B10760008) residues found on the surface of proteins, to form stable amide bonds.[4][5][6] This reaction is highly selective and proceeds readily at physiological to slightly alkaline pH.[4][6][7]

The azide group is a key component for "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity.[8][9] The azide can react with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes like DBCO or BCN in strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[3][8][10]

The PEG12 spacer is a hydrophilic and flexible linker that enhances the solubility of the resulting conjugate in aqueous media, reduces potential immunogenicity, and provides spatial separation between the conjugated molecules.[3][11]

Chemical Properties and Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReferences
Molecular Weight 740.79 g/mol [8][11][12]
Chemical Formula C31H56N4O16[8][11][12]
Purity Typically >95% or >98%[10]
Spacer Arm Length 47.2 Å[11]
Solubility Soluble in DMSO, DMF, DCM[10]
Storage Conditions -20°C, sealed from moisture[5][7][8]

Mechanism of Action and Reaction Workflow

The bioconjugation process using this compound typically involves a two-stage reaction. First, the NHS ester reacts with a primary amine on a biomolecule. Second, the azide group is used for a subsequent click chemistry reaction.

Bioconjugation_Workflow A Biomolecule (e.g., Protein with -NH2) C Azide-Functionalized Biomolecule A->C NHS Ester Reaction (pH 7-9) B This compound B->C E Bioconjugate C->E Click Chemistry (CuAAC or SPAAC) D Alkyne-Modified Molecule D->E

Caption: General workflow for bioconjugation using this compound.

NHS Ester Reaction with Primary Amines

The first step involves the reaction of the NHS ester with a primary amine-containing molecule, such as a protein or an amine-modified oligonucleotide.[4][10]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products A Protein-NH2 (Primary Amine) C Azide-PEG12-Protein (Stable Amide Bond) A->C Covalent Bond Formation B This compound B->C D NHS (Byproduct) B->D Leaving Group

Caption: Reaction of this compound with a primary amine.

Azide Reaction via Click Chemistry

Once the biomolecule is functionalized with the azide group, it can be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne.

Click_Chemistry_Reaction cluster_reactants Reactants A Azide-Functionalized Biomolecule C Stable Triazole Linkage (Bioconjugate) A->C Cycloaddition B Alkyne-Modified Molecule B->C

Caption: Azide-alkyne click chemistry reaction for bioconjugation.

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Protocol 1: Azide Labeling of a Protein

This protocol describes the functionalization of a protein with azide groups using this compound.

Materials:

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0[5]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5]

  • Desalting columns or dialysis cassettes for purification[5]

  • Quenching Buffer (e.g., Tris-HCl)[5]

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[5][7]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[5] Do not store the stock solution as the NHS ester is susceptible to hydrolysis.[5][7]

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.[5]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[5][13] The optimal molar ratio should be determined empirically for each specific protein.[5]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[5]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][14]

  • Purification:

    • Remove the excess, unreacted this compound and the NHS byproduct using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5][13]

  • Characterization (Optional):

    • The degree of labeling (DoL), which is the average number of azide groups per protein, can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the azide-labeled protein with a fluorescently-labeled alkyne and measuring the absorbance.

Quantitative Parameters for Protein Labeling:

ParameterRecommended RangeNotesReferences
Molar Excess of NHS Ester 10-20 foldHighly dependent on protein concentration and desired DoL.[5][13]
Reaction pH 7.0 - 9.0Optimal pH is typically between 8.3 and 8.5.[4][6]
Reaction Time 30-60 min (RT) or 2 hours (on ice)Longer incubation does not necessarily increase efficiency due to hydrolysis.[5][14]
Typical DoL (for IgG) 4-6 linkers per antibodyAchieved with a 20-fold molar excess for a 1-10 mg/mL antibody solution.[5]
Protocol 2: Click Chemistry Conjugation (SPAAC)

This protocol outlines the conjugation of the azide-labeled protein to a DBCO-functionalized molecule.

Materials:

  • Azide-labeled protein (from Protocol 1)

  • DBCO-functionalized molecule of interest

  • Reaction buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Dissolve the DBCO-functionalized molecule in a compatible solvent (e.g., DMSO).

  • Conjugation Reaction:

    • Add a 1.5- to 3-fold molar excess of the DBCO-functionalized molecule to the azide-labeled protein solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by SDS-PAGE or LC-MS.

  • Purification:

    • Remove the excess, unreacted DBCO-functionalized molecule using size-exclusion chromatography (SEC) or dialysis, depending on the size of the molecule.

Applications in Research and Drug Development

This compound is a valuable tool in various applications:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

  • PROTACs (Proteolysis Targeting Chimeras): It serves as a linker to connect a target protein-binding ligand and an E3 ligase ligand in the synthesis of PROTACs, which induce targeted protein degradation.[8][12]

  • Diagnostic Imaging and Probes: Fluorophores, quantum dots, or other imaging agents can be conjugated to biomolecules for use in various assays and in vivo imaging.[1]

  • Surface Modification: It is used to functionalize nanoparticles, polymers, and other materials for biomedical applications.[1][15]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of diverse molecules. Its hydrophilic PEG spacer, amine-reactive NHS ester, and azide group for click chemistry make it an indispensable tool for researchers and professionals in the fields of drug development, diagnostics, and materials science. The protocols and data provided in this guide offer a solid foundation for the successful application of this reagent in a wide range of bioconjugation strategies.

References

The Strategic Imperative of the PEG12 Spacer in Bifunctional Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The design of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized therapeutic intervention by enabling the targeted degradation of disease-causing proteins. Within these molecules, the linker connecting the two functional moieties is a critical determinant of therapeutic efficacy. Polyethylene glycol (PEG) linkers, particularly those with specific lengths like the 12-unit PEG12 spacer, have become integral to the rational design of these complex molecules. This guide provides an in-depth technical analysis of the role of the PEG12 spacer, supported by quantitative data and detailed experimental protocols, to inform the development of next-generation bifunctional therapeutics.

The Core Function of PEG Spacers in Bifunctional Linkers

Bifunctional molecules are defined by their two active ends: one that binds to a protein of interest (POI) and another that engages a cellular mechanism, such as an E3 ubiquitin ligase in the case of PROTACs. The linker connecting these two ends is far from a passive component; it critically influences the molecule's overall performance.[1][2]

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a unique combination of properties that are highly advantageous in drug design:

  • Enhanced Solubility and Physicochemical Properties: A primary challenge in the development of bifunctional molecules is their tendency to be large and lipophilic, leading to poor aqueous solubility and limited cell permeability.[2] The inherent hydrophilicity of PEG spacers can significantly improve the solubility of the entire molecule, which is crucial for administration and bioavailability.[1][3][4][5]

  • Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield molecules from the immune system, a property extensively utilized in "stealth" nanocarrier systems.[3][6]

  • Tunable Length and Flexibility: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the two ends of the bifunctional molecule.[4][5][] This flexibility is crucial for achieving the optimal orientation required for biological activity.[1]

The Specific Role of the PEG12 Spacer

The length of the PEG linker is a critical parameter that dictates the ability of a PROTAC to induce the formation of a stable and productive ternary complex, which comprises the target protein, the PROTAC, and an E3 ubiquitin ligase.[8] An optimal linker length is essential as it governs the spatial arrangement and proximity of the target protein and the E3 ligase.[8]

  • Optimizing Ternary Complex Formation: A linker that is too short may cause steric hindrance, preventing the formation of a stable complex.[8] Conversely, an excessively long linker might lead to a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[8] The PEG12 spacer, with its specific length, often provides the necessary distance and flexibility to facilitate productive ternary complex formation.

  • Impact on Pharmacokinetics: The length and composition of the linker can significantly influence the pharmacokinetic (DMPK) profile of a PROTAC.[9][10] Longer, flexible PEG linkers can, in some cases, improve cell permeability by allowing the molecule to adopt conformations that shield polar groups.[9] However, longer PEG chains can also introduce metabolic liabilities, as they may be subject to enzymatic degradation.[11] The PEG12 spacer often represents a balance between achieving the desired spatial orientation for efficacy and maintaining favorable pharmacokinetic properties.

Quantitative Data on the Impact of PEG Linker Length

The optimization of linker length is a key aspect of PROTAC design, with numerous studies demonstrating its impact on degradation efficiency. The following tables summarize representative quantitative data from studies on Bromodomain and Extra-Terminal Domain (BET) protein BRD4 degradation, a common model system in PROTAC development.

Table 1: Effect of PEG Linker Length on BRD4 Degradation

PROTAC (Structure)Linker Length (PEG units)DC50 (nM)Dmax (%)Cell LineE3 Ligase Recruited
Thalidomide-O-PEG2-JQ12>1000<20HEK293Cereblon
Thalidomide-O-PEG3-JQ13~500~40HEK293Cereblon
Thalidomide-O-PEG4-JQ14~100~75HEK293Cereblon
Thalidomide-O-PEG5-JQ1 5 ~25 >90 HEK293 Cereblon
Thalidomide-O-PEG6-JQ16~50~85HEK293Cereblon
MZ1 (VHL-PEG-JQ1)-70 (binary binding affinity)--VHL

Note: The data presented is a compilation from various sources and should be considered a qualitative guide to the general trend of PEG linker length on BRD4 degradation.[12] DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein, and Dmax is the maximal level of protein degradation achieved.[13][14]

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC (e.g., with PEG12 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.[15]

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation Synthesis PROTAC Synthesis (with PEG12 Linker) Binding_Assay Binary Binding Assays (SPR, ITC, FP) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (SPR, TR-FRET) Synthesis->Ternary_Complex_Assay Cell_Permeability Cell Permeability Assay (e.g., Caco-2) Synthesis->Cell_Permeability Degradation_Assay In-Cell Degradation Assay (Western Blot, NanoLuc) Binding_Assay->Degradation_Assay Ternary_Complex_Assay->Degradation_Assay Cell_Permeability->Degradation_Assay Proteomics Selectivity Profiling (Mass Spectrometry) Degradation_Assay->Proteomics Functional_Assay Cellular Functional Assays (Proliferation, Apoptosis) Degradation_Assay->Functional_Assay

Caption: A typical workflow for the orthogonal validation of a PROTAC candidate.[13]

Experimental Protocols

Synthesis of a Bifunctional Linker with a PEG12 Spacer

The synthesis of bifunctional linkers often involves multi-step organic chemistry procedures. A common strategy for incorporating a PEG12 spacer is through the use of commercially available, heterobifunctional PEG derivatives.

Objective: To synthesize a PEG12 linker with orthogonal reactive groups (e.g., an azide (B81097) and a carboxylic acid) for subsequent conjugation to the POI-binding ligand and the E3 ligase-recruiting moiety.

Materials:

  • Commercially available Azido-PEG12-alcohol

  • Succinic anhydride (B1165640)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Dissolve Azido-PEG12-alcohol in anhydrous DCM.

  • Add succinic anhydride and TEA to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting Azido-PEG12-acid by silica gel column chromatography.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

This is a generalized protocol. Specific reaction conditions and purification methods may need to be optimized based on the exact starting materials and desired final product.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[15]

Objective: To determine the DC50 and Dmax of a PROTAC containing a PEG12 spacer.

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[15]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.[15]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH, β-actin).[15]

  • Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.[15]

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax.[15]

Ternary Complex Formation Assay (Time-Resolved FRET)

This assay confirms that the PROTAC can induce the formation of the POI-PROTAC-E3 ligase ternary complex.[15]

Objective: To measure the ability of a PEG12-containing PROTAC to induce the formation of a ternary complex.

Procedure:

  • Reagents: Obtain purified, tagged versions of the target protein (e.g., His-tag) and the E3 ligase (e.g., GST-tag).[15]

  • Antibody Labeling: Use fluorescently labeled antibodies that specifically recognize the tags on the proteins (e.g., anti-His-Europium and anti-GST-Allophycocyanin).[15]

  • Assay Setup: In a microplate, combine the purified target protein, E3 ligase, and labeled antibodies with varying concentrations of the PROTAC.[15]

  • Incubation: Incubate the mixture at room temperature to allow for complex formation.[15]

  • FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.[15]

  • Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.[15]

Conclusion

The PEG12 spacer is a critical component in the design of effective bifunctional molecules. Its ability to enhance solubility, provide optimal spatial separation between the two active moieties, and influence pharmacokinetic properties makes it a valuable tool for drug development professionals. A systematic approach to linker design, incorporating quantitative analysis and detailed experimental validation, is essential for the successful development of novel protein degraders. The data and protocols presented in this guide offer a framework for the rational design and evaluation of bifunctional molecules incorporating PEG12 spacers, ultimately accelerating the discovery of new therapeutics.

References

A Technical Guide to Amine-Reactive N-hydroxysuccinimide Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemistry, application, and optimization of N-hydroxysuccinimide esters for bioconjugation.

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents that have become indispensable tools in modern biological research, diagnostics, and the development of therapeutics.[1][2] Their utility lies in their ability to efficiently form stable covalent amide bonds with primary amino groups on biomolecules, such as the N-terminus of polypeptides and the side chains of lysine (B10760008) residues.[3] This guide provides a comprehensive overview of the core principles of NHS ester chemistry, detailed experimental protocols, and critical parameters for successful bioconjugation.

Core Principles of NHS Ester Chemistry

The fundamental reaction mechanism of an NHS ester with a primary amine involves a nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide and form a stable amide bond.[2][]

Several factors critically influence the efficiency of this reaction, with pH being the most significant. The reaction is strongly pH-dependent, with an optimal range typically between pH 7.2 and 8.5.[][5] Below this range, the primary amines are protonated and thus non-nucleophilic, significantly slowing the reaction rate.[3] Conversely, at higher pH values, the rate of hydrolysis of the NHS ester, a competing reaction with water, increases dramatically, reducing the yield of the desired conjugate.[3][6]

The stability of NHS esters is a crucial consideration for their effective use. The rate of hydrolysis is dependent on both pH and temperature. The following tables summarize key quantitative data regarding NHS ester stability and reaction kinetics.

Data Presentation: Quantitative Analysis of NHS Ester Reactions

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life
7.004 - 5 hours[6]
8.041 hour[7][8]
8.6410 minutes[6]

Table 2: Photophysical Properties of Common Amine-Reactive Fluorophores

Fluorophore (NHS Ester Form)Excitation Maximum (nm)Emission Maximum (nm)Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
Alexa Fluor™ 48849451773,000[9]0.92†
Cy3555570150,000[2]0.31[2]
Alexa Fluor™ 647650668239,0000.33†
5-(and-6)-carboxyfluorescein, succinimidyl ester (5(6)-FAM, SE)49452583,0000.92†

†Quantum yield relative to fluorescein (B123965) in 0.01 M NaOH (QY = 0.92) or Alexa Fluor 647 in PBS (QY = 0.33) as noted in the source.[10]

Experimental Protocols

Successful bioconjugation with NHS esters requires careful attention to experimental detail. Below are detailed methodologies for common applications.

Protocol 1: General Protein Labeling with an NHS Ester

This protocol describes the covalent labeling of a protein, such as an antibody, with a fluorescent dye NHS ester.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS). The protein solution should be free of stabilizers like BSA or gelatin.[11][12]

  • NHS ester of the desired label (e.g., fluorescent dye, biotin).

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5.[5][13]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.[13]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[13]

  • Desalting column (e.g., Sephadex® G-25) or dialysis equipment for purification.[12][13]

Procedure:

  • Prepare the Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[13] A concentration of at least 2 mg/mL is recommended for optimal labeling.[9]

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[11]

  • Conjugation Reaction: Add the NHS ester stock solution to the protein solution. A common starting point is a 10:1 to 20:1 molar excess of the NHS ester to the protein.[13] The optimal ratio should be determined empirically for each protein and label combination. Gently stir or rock the reaction mixture for 1 hour at room temperature or 2 hours at 4°C, protected from light.[11][14]

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[13][14]

  • Purification: Remove the unreacted NHS ester and byproducts by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[11][13]

  • Characterization (Optional but Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength.[14]

  • Storage: Store the labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[11]

Protocol 2: Labeling of Amino-Modified Oligonucleotides

This protocol outlines the procedure for conjugating an NHS ester to an oligonucleotide containing a primary amine modification.

Materials:

  • Amino-modified oligonucleotide.

  • NHS-ester modification of choice.

  • Conjugation Buffer: 0.091 M Sodium Borate (NaB), pH 8.5.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • 3 M Sodium Acetate buffer.

  • 100% Ethanol (B145695) (ice-cold) and 70% Ethanol.

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amino-labeled oligonucleotide in the Conjugation Buffer to a final concentration of 0.3 to 0.8 mM.

  • Prepare the NHS-Ester Solution: Dissolve the NHS-ester modification in DMSO to a concentration of approximately 14 mM.

  • Conjugation Reaction: Add the NHS-ester solution to the oligonucleotide solution. Gently vortex the mixture. Incubate the reaction for 2 hours at room temperature (approximately 25°C) with shaking. Protect from light if using a fluorescent dye.

  • Precipitation: Add 3 M Sodium Acetate to the reaction mixture, followed by ice-cold 100% ethanol to precipitate the labeled oligonucleotide.

  • Wash and Dry: Centrifuge to pellet the oligonucleotide, wash the pellet with 70% ethanol, and then air-dry or use a centrifugal evaporator.

  • Resuspend: Resuspend the purified, labeled oligonucleotide in a suitable buffer or nuclease-free water.

Visualizations

The following diagrams illustrate the key chemical reaction, a typical experimental workflow, and the logical relationships of factors influencing the success of NHS ester conjugation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products PrimaryAmine Primary Amine (R-NH₂) NucleophilicAttack Nucleophilic Attack PrimaryAmine->NucleophilicAttack NHSEster NHS Ester (Label-CO-O-NHS) NHSEster->NucleophilicAttack TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Forms LeavingGroupDeparture NHS Departure TetrahedralIntermediate->LeavingGroupDeparture Collapses AmideBond Stable Amide Bond (Label-CO-NH-R) LeavingGroupDeparture->AmideBond Forms NHS N-hydroxysuccinimide (Leaving Group) LeavingGroupDeparture->NHS Releases

Caption: Chemical reaction mechanism of an NHS ester with a primary amine.

G Start Start PrepareProtein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) Start->PrepareProtein PrepareNHS 2. Prepare NHS Ester Solution (Anhydrous DMSO/DMF) PrepareProtein->PrepareNHS Conjugation 3. Conjugation Reaction (1 hr, RT, protected from light) PrepareNHS->Conjugation Quench 4. Quench Reaction (Tris or Glycine) Conjugation->Quench Purification 5. Purification (Gel filtration or Dialysis) Quench->Purification Characterization 6. Characterization (Optional) (Determine Degree of Labeling) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for protein labeling with NHS esters.

G cluster_factors Key Factors cluster_issues Potential Issues Success Successful Conjugation pH Reaction pH (Optimal: 7.2-8.5) pH->Success Influences Hydrolysis NHS Ester Hydrolysis pH->Hydrolysis High pH increases Buffer Buffer Composition (Amine-free) Buffer->Success Impacts LowYield Low Conjugation Yield Buffer->LowYield Amine buffers cause Concentration Reactant Concentration (Protein > 2 mg/mL) Concentration->Success Affects Concentration->LowYield Low concentration leads to Temperature Temperature (RT or 4°C) Temperature->Success Determines Purity Reagent Purity (Anhydrous solvent, fresh NHS ester) Purity->Success Ensures Purity->LowYield Impurity causes Hydrolysis->LowYield Aggregation Protein Aggregation

Caption: Logical relationships of factors influencing NHS ester conjugation.

References

An In-depth Technical Guide to Azido-PEG12-NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG12-NHS ester, a heterobifunctional crosslinker vital in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, outlines key experimental protocols for its use, and illustrates a typical bioconjugation workflow.

Core Properties of this compound

This compound is a versatile molecule featuring an azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for the sequential and specific conjugation of two different molecules. The hydrophilic PEG linker enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1]

Below is a summary of its key quantitative data:

PropertyValueReferences
Molecular Formula C31H56N4O16[2]
Molecular Weight 740.8 g/mol [2]
CAS Number 1108750-59-9[2]
Purity >90%[2]
Appearance White to off-white solid or viscous liquid
Solubility Soluble in DMSO, DMF, and other polar organic solvents[3][4]
Storage Store at -20°C, desiccated[5][6]

Key Applications

The dual functionality of this compound makes it a valuable tool in a variety of applications:

  • Bioconjugation: It is widely used to link azide-modified molecules to proteins, antibodies, or other biomolecules containing primary amines.[5]

  • PROTAC Synthesis: This linker is instrumental in the synthesis of PROTACs, where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8]

  • "Click" Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the efficient and specific formation of stable triazole linkages.[7][8]

  • Drug Delivery and Targeting: The PEG spacer can improve the pharmacokinetic properties of drug conjugates, and the bifunctional nature of the molecule allows for the attachment of both a therapeutic agent and a targeting moiety.

Experimental Protocols

The utility of this compound lies in its ability to facilitate two distinct types of reactions. Below are detailed protocols for each.

Protocol 1: NHS Ester-Mediated Protein Labeling

This protocol describes the conjugation of this compound to a protein via its primary amine groups (e.g., lysine (B10760008) residues or the N-terminus).

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[3][9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[4] If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into a suitable reaction buffer.[4][6]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[4][6]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[6] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[4][6]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[4][6] The volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[4][6]

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[3][4]

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small volume of quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15-30 minutes at room temperature.

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[3][4]

  • Characterization:

    • The extent of labeling can be determined using various analytical techniques, such as mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-functionalized molecule (e.g., the protein conjugate from Protocol 1) and an alkyne-containing molecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand[10][11]

  • Reaction Buffer: PBS or other suitable aqueous buffer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), THPTA (e.g., 100 mM in water), and sodium ascorbate (e.g., 300 mM in water, freshly prepared).[10][11]

  • Reaction Setup:

    • In a reaction tube, combine the azide-functionalized molecule and a slight molar excess (e.g., 1.5 to 5 equivalents) of the alkyne-containing molecule in the reaction buffer.

    • Add the THPTA solution to the reaction mixture.

    • Add the CuSO4 solution. The final concentration of copper is typically in the range of 50-250 µM.[12]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[10]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protected from light.[10][11]

  • Purification:

    • Purify the resulting triazole-linked conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or dialysis, depending on the nature of the conjugate.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using this compound and the fundamental signaling pathway it enables in the context of PROTACs.

G cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: Azide-Alkyne Cycloaddition (Click Chemistry) Protein Protein with Primary Amines (-NH2) Reaction1 Reaction at pH 8.0-8.5 (Amine-Reactive) Protein->Reaction1 PEG_NHS This compound PEG_NHS->Reaction1 Azido_Protein Azido-PEG12-Protein Conjugate Reaction1->Azido_Protein Reaction2 CuAAC or SPAAC Reaction Azido_Protein->Reaction2 Alkyne_Molecule Alkyne-Containing Molecule (e.g., Drug, Fluorophore) Alkyne_Molecule->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate

Caption: A typical two-step bioconjugation workflow using this compound.

PROTAC_Pathway PROTAC PROTAC Molecule (Target Ligand - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex Target_Protein Target Protein of Interest Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of Target Protein Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

References

A Technical Guide to High-Purity Azido-PEG12-NHS Ester for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of high-purity Azido-PEG12-NHS ester, a versatile heterobifunctional crosslinker essential for advanced bioconjugation, proteomics, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Commercial Availability

This compound is a chemical tool that features a terminal azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The azide group allows for covalent ligation to alkyne-containing molecules via "click chemistry," a highly efficient and bioorthogonal reaction. The NHS ester reacts with primary amines on proteins and other biomolecules to form stable amide bonds. The hydrophilic PEG linker enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Several commercial suppliers offer high-purity this compound. The table below summarizes key quantitative data from a selection of prominent vendors to facilitate comparison.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )CAS NumberStorage Conditions
BroadPharm BP-21607>98%740.82363756-50-5-20°C
Vector Labs (dPEG®) QBD-10505>98%740.791108750-59-9-20°C, under inert gas
MedChemExpress HY-140760Not specified740.792363756-50-5-20°C, sealed, away from moisture
Precise PEG AG-1136>90%740.81108750-59-9Not specified
Sigma-Aldrich QBD10505>90%740.79Not specified-20°C
Creative Biolabs ADC-L-M0335>95%740.81108750-59-9-20°C

Key Applications and Experimental Workflows

The dual functionality of this compound makes it a valuable reagent in a variety of applications. Below are diagrams illustrating its role in two major areas of drug development: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent specifically to cancer cells. The this compound can be used to attach a drug to an antibody.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug Conjugation (Click Chemistry) Antibody Antibody (with Lysine residues) Azido_Ab Azide-Modified Antibody Antibody->Azido_Ab NHS ester reacts with primary amines AzidoPEG_NHS This compound AzidoPEG_NHS->Azido_Ab ADC Antibody-Drug Conjugate (ADC) Azido_Ab->ADC Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition Alkyne_Drug Alkyne-Modified Cytotoxic Drug Alkyne_Drug->ADC

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

PROTAC-Mediated Protein Degradation

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (Target Binder-Linker-E3 Ligase Ligand) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol for Labeling Proteins with this compound

This protocol describes the conjugation of this compound to a protein via its primary amines.

Materials:

  • Protein of interest (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Reagents:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

  • Reaction Setup:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve a 10- to 20-fold molar excess relative to the protein. The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the this compound solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching:

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted this compound and quenching buffer components by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using methods such as SDS-PAGE (which will show an increase in the apparent molecular weight of the protein), mass spectrometry, or HPLC.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between an azide-modified protein and an alkyne-containing molecule.

Materials:

  • Azide-modified protein (from Protocol 3.1)

  • Alkyne-containing molecule (e.g., a fluorescent probe, biotin, or a drug)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4 (e.g., 20 mM in water), sodium ascorbate (e.g., 300 mM in water, freshly prepared), and THPTA (e.g., 100 mM in water).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-modified protein and a 5- to 10-fold molar excess of the alkyne-containing molecule in the reaction buffer.

    • Add the THPTA solution to the reaction mixture, followed by the CuSO4 solution. Vortex briefly to mix.

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. Vortex briefly.

  • Incubation:

    • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

  • Purification:

    • Purify the resulting conjugate using a desalting column, dialysis, or other appropriate chromatography techniques to remove the copper catalyst, excess reagents, and byproducts.

Conclusion

High-purity this compound is a powerful and versatile tool in the fields of bioconjugation and drug development. Its well-defined structure and dual reactivity enable the precise construction of complex biomolecular architectures, such as ADCs and PROTACs. The protocols and information provided in this guide are intended to serve as a comprehensive resource for researchers and scientists, facilitating the effective application of this important chemical linker in their work. For specific applications, optimization of the reaction conditions may be necessary to achieve the desired outcome.

Unraveling Protein Networks: A Technical Guide to Heterobifunctional Crosslinkers in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular function, proteins rarely act in isolation. Their interactions form the basis of signaling pathways, metabolic processes, and structural integrity. Understanding these complex networks is paramount for deciphering biological mechanisms and developing novel therapeutics. Heterobifunctional crosslinkers, coupled with mass spectrometry, have emerged as a powerful tool to capture and characterize these transient and stable protein interactions, providing invaluable insights into the proteome. This in-depth technical guide explores the core principles, applications, and methodologies of utilizing heterobifunctional crosslinkers in proteomics research.

The Core Principle: Bridging Molecules with Precision

Heterobifunctional crosslinkers are chemical reagents containing two different reactive groups at either end of a spacer arm.[1][2] This dual-reactivity allows for a controlled, sequential conjugation of two different functional groups on proteins or other biomolecules.[3][4] Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional reagents minimize the formation of unwanted polymers and self-conjugation, leading to more defined and interpretable results.[1][4]

The general structure of a heterobifunctional crosslinker consists of:

  • Two distinct reactive moieties: Each targets a specific functional group on a protein, such as primary amines (e.g., on lysine (B10760008) residues) or sulfhydryls (e.g., on cysteine residues).[3]

  • A spacer arm: This connects the two reactive groups and its length determines the distance constraint imposed between the crosslinked residues.[5]

The two-step reaction process typically involves first reacting one end of the crosslinker with the first protein, removing the excess unreacted crosslinker, and then introducing the second protein to react with the other end of the crosslinker.[1] This controlled approach is a key advantage in complex biological samples.

A Diverse Toolkit: Classification of Heterobifunctional Crosslinkers

The versatility of heterobifunctional crosslinkers stems from the variety of reactive groups and spacer arms available. They are broadly classified based on the functional groups they target.

Table 1: Common Classes of Heterobifunctional Crosslinkers and Their Reactive Specificities

Crosslinker ClassReactive Group 1 (Specificity)Reactive Group 2 (Specificity)Common Applications
Amine-to-Sulfhydryl N-hydroxysuccinimide (NHS) ester (Primary Amines)Maleimide (B117702) (Sulfhydryls)Protein-protein conjugation, antibody-drug conjugation, enzyme immobilization
Carboxyl-to-Amine Carbodiimide (Carboxyls)NHS ester (Primary Amines)Labeling carboxyl groups, protein-peptide conjugation
Photoreactive NHS ester or Maleimide (Specific)Aryl azide (B81097) or Diazirine (Non-specific, UV-activated)Capturing transient or unknown interactions, mapping interaction interfaces

Quantitative Data at a Glance: Common Heterobifunctional Crosslinkers

The choice of crosslinker is critical and depends on the specific application, including the desired spacer length and the functional groups available on the target proteins.

Table 2: Properties of Commonly Used Heterobifunctional Crosslinkers

CrosslinkerReactive GroupsSpacer Arm Length (Å)Cleavable?Membrane Permeable?Water Soluble?
SMCC NHS ester, Maleimide8.3NoYesNo
Sulfo-SMCC Sulfo-NHS ester, Maleimide8.3NoNoYes
LC-SMCC NHS ester, Maleimide15.7NoYesNo
SDA NHS ester, Diazirine3.9NoYesNo
Sulfo-SDA Sulfo-NHS ester, Diazirine3.9NoNoYes
LC-SDA NHS ester, Diazirine12.5NoYesNo
SDAD NHS ester, Diazirine12.5Yes (Disulfide)YesNo
Sulfo-SDAD Sulfo-NHS ester, Diazirine12.5Yes (Disulfide)NoYes

Unveiling Protein Interactions: Key Applications in Proteomics

Heterobifunctional crosslinkers are instrumental in a wide array of proteomics applications, providing structural and functional information that is often unattainable with other methods.

  • Structural Proteomics: By introducing distance constraints between amino acid residues, crosslinking can help in the determination of low-resolution three-dimensional structures of proteins and protein complexes.[6] This information is particularly valuable for large and dynamic complexes that are challenging to study by traditional methods like X-ray crystallography or NMR.

  • Mapping Protein-Protein Interactions (PPIs): Crosslinking can "freeze" transient or weak interactions, allowing for their identification by mass spectrometry.[6] This is crucial for understanding dynamic signaling pathways and cellular processes.

  • Drug Discovery and Development: In the development of antibody-drug conjugates (ADCs), heterobifunctional crosslinkers are used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[7] They are also employed in target validation and studying drug-protein interactions.[8]

  • Quantitative Proteomics: The use of isotopically labeled crosslinkers or label-free quantification methods allows for the quantitative analysis of changes in protein conformations and interactions in response to different stimuli or conditions.[9][10]

Visualizing the Process: Experimental and Logical Workflows

To effectively utilize heterobifunctional crosslinkers, a clear understanding of the experimental workflow and the underlying logic is essential.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis p1 Protein 1 (Amine-containing) r1 Step 1: Reaction with Heterobifunctional Crosslinker (e.g., SMCC) p1->r1 pH 7.0-9.0 p2 Protein 2 (Sulfhydryl-containing) r3 Step 2: Reaction with Protein 2 p2->r3 r2 Removal of excess crosslinker r1->r2 r2->r3 pH 6.5-7.5 a1 Enzymatic Digestion (e.g., Trypsin) r3->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis (Identification of crosslinked peptides) a2->a3

A typical two-step crosslinking workflow using an amine-to-sulfhydryl reactive crosslinker.

crosslinker_logic start Goal: Study Protein Interaction q1 Nature of Interaction? start->q1 stable Stable Interaction q1->stable Stable transient Transient/Unknown Interaction q1->transient Transient q2 Known Interaction Partners? known Known Partners q2->known Yes unknown Unknown Partners q2->unknown No q3 Need to cleave crosslink? cleavable Use Cleavable Crosslinker (e.g., SDAD) q3->cleavable Yes non_cleavable Use Non-Cleavable Crosslinker (e.g., SMCC) q3->non_cleavable No stable->q2 transient->q2 known->q3 unknown->q3

Decision-making process for selecting an appropriate heterobifunctional crosslinker.

In the Lab: Detailed Experimental Protocols

The success of a crosslinking experiment hinges on a well-designed and executed protocol. Below are generalized protocols for common heterobifunctional crosslinking applications. Note: These are starting points and should be optimized for each specific system.

Protocol 1: In-Solution Protein-Protein Crosslinking using SMCC

This protocol describes the crosslinking of two purified proteins in solution.

Materials:

  • Protein A (with accessible primary amines) in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Protein B (with accessible sulfhydryl groups) in a suitable buffer

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Preparation of SMCC stock solution: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a final concentration of 10-20 mM.

  • Reaction of Protein A with SMCC:

    • Add a 10- to 50-fold molar excess of the SMCC stock solution to the solution of Protein A.[1] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[11]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[12]

  • Removal of excess SMCC: Immediately after the incubation, remove the unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[6] This step is crucial to prevent quenching of the sulfhydryl groups on Protein B.

  • Crosslinking to Protein B:

    • Combine the maleimide-activated Protein A with Protein B in a desired molar ratio.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[6]

  • Quenching the reaction: Add a quenching solution (e.g., Tris-HCl) to a final concentration of 20-50 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.

  • Analysis: The crosslinked product can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.

Protocol 2: In-Vivo Crosslinking with a Photo-Reactive Crosslinker (e.g., SDA)

This protocol outlines a general procedure for capturing protein interactions within living cells.

Materials:

  • Cultured cells

  • SDA (Succinimidyl 4,4'-azipentanoate) or a water-soluble analog like Sulfo-SDA

  • Anhydrous DMSO (for SDA) or aqueous buffer (for Sulfo-SDA)

  • Cell lysis buffer

  • UV lamp (365 nm)

Procedure:

  • Cell treatment:

    • Incubate the cultured cells with the photo-reactive crosslinker (e.g., 1-5 mM SDA) for a specific duration (e.g., 10-30 minutes) to allow for cell penetration and reaction of the NHS ester with primary amines.[13]

  • Quenching of NHS-ester reaction: Quench the unreacted NHS esters by adding a primary amine-containing solution (e.g., 1 M Tris-HCl, pH 8.0) and incubating for a short period.[13]

  • Photo-activation:

    • Expose the cells to UV light (typically 365 nm) for a defined period (e.g., 5-15 minutes) on ice to activate the diazirine group and induce crosslinking to nearby molecules.[13]

  • Cell lysis and analysis:

    • Lyse the cells using a suitable lysis buffer.

    • The crosslinked protein complexes can then be enriched and analyzed by mass spectrometry to identify the interacting partners.

Data Analysis and Interpretation

The analysis of crosslinking mass spectrometry (XL-MS) data presents unique challenges due to the complexity of the spectra. Specialized software is required to identify the crosslinked peptides from the MS/MS data. The general workflow involves:

  • Database searching: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptide sequences.

  • Crosslink identification: Software tools like pLink, xComb, or MeroX are used to identify the pairs of peptides that have been covalently linked.

  • Validation: The identified crosslinks are statistically validated to control the false discovery rate (FDR).

  • Structural modeling: The distance constraints obtained from the identified crosslinks can be used to build or refine structural models of proteins and protein complexes.

The Future of Crosslinking Proteomics

The field of chemical crosslinking for proteomics is continuously evolving, with the development of novel crosslinkers with enhanced features such as:

  • MS-cleavable crosslinkers: These reagents contain a bond that can be cleaved in the mass spectrometer, simplifying data analysis.[9]

  • Isotopically labeled crosslinkers: These allow for more accurate quantification of changes in protein interactions.

  • Photo-cleavable crosslinkers: These offer temporal control over the crosslinking reaction.[14]

The integration of advanced crosslinking chemistries with high-resolution mass spectrometry and sophisticated data analysis pipelines will continue to push the boundaries of our understanding of the intricate protein interaction networks that govern life. Heterobifunctional crosslinkers will undoubtedly remain at the forefront of this exciting endeavor, providing researchers with the tools to illuminate the dynamic proteome.

References

A Technical Guide to Protein Modification: Introducing Azide Groups with Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Azido-PEG12-NHS ester, a heterobifunctional crosslinker, for the introduction of azide (B81097) functional groups onto proteins. The covalent modification of proteins is a cornerstone of modern bioconjugation, enabling the development of advanced therapeutics like antibody-drug conjugates (ADCs), the creation of diagnostic reagents, and the study of protein function through the attachment of probes.[1][2] this compound serves as a critical tool in this field, providing a stable linkage to proteins while presenting a versatile azide "handle" for subsequent bioorthogonal reactions.

The reagent features two key components: an N-hydroxysuccinimide (NHS) ester and a terminal azide group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester facilitates covalent attachment to primary amines on proteins, while the azide group enables highly specific "click chemistry" reactions.[3][4][5] This document details the underlying chemistry, experimental protocols, and applications of this powerful bioconjugation reagent.

Principle of Reaction: Amine-Reactive Conjugation

The primary mechanism for attaching this compound to a protein is the reaction between the NHS ester group and primary amines (-NH₂) present on the protein's surface.[6][7] These amines are predominantly found on the side chains of lysine (B10760008) residues and at the N-terminus of each polypeptide chain.[8][9]

The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable and irreversible amide bond, with N-hydroxysuccinimide released as a byproduct.[1][6][10] This chemistry is highly efficient and selective for primary amines within a specific pH range.[9]

Key Features of the Reagent:

  • NHS Ester: Provides high reactivity and selectivity towards primary amines under physiological to slightly alkaline conditions.[6]

  • PEG12 Spacer: The hydrophilic polyethylene glycol chain enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[5] It also acts as a flexible spacer arm, minimizing steric hindrance for subsequent reactions involving the azide group.

  • Azide Group (N₃): This group is biologically inert and does not react with native functional groups found in proteins or cells.[11] It serves as a bioorthogonal handle for highly specific ligation reactions, most notably copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloadditions.[3][5][7]

Diagram 1: NHS ester reaction with a primary amine on a protein.

Reagent Properties and Handling

Proper storage and handling of this compound are critical to ensure its reactivity. The NHS ester moiety is susceptible to hydrolysis, which increases with pH and exposure to moisture.[6][8]

PropertyValue
Molecular Formula C₃₁H₅₆N₄O₁₆[3][12]
Molecular Weight 740.79 g/mol [3][12]
CAS Number 2363756-50-5[3] or 1108750-59-9[12]
Appearance Solid-Liquid Mixture or Solid[3]
Purity > 90-95% (Note: Purity can decrease over time due to instability)[12]
Solubility Soluble in organic solvents like DMSO and DMF[10][13]
Storage Store at -20°C with desiccant. Equilibrate to room temperature before opening to prevent moisture condensation.[13]

Experimental Protocols

Protocol 1: Labeling a Protein with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies. Optimization may be required depending on the specific protein and desired degree of labeling.[9]

A. Materials and Reagents

  • Protein of interest (1-10 mg/mL)

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[9][14] (Note: Avoid buffers containing primary amines like Tris or glycine).[8][13]

  • Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF).

  • Purification: Desalting column (e.g., Glen Gel-Pak™) or dialysis cassette (e.g., Slide-A-Lyzer™).[8][10]

B. Calculations The extent of labeling depends on the molar excess of the NHS ester reagent relative to the protein. A 10- to 20-fold molar excess is a common starting point for labeling antibodies.[8][13]

  • Moles of Protein: (Weight of Protein [g]) / (Molecular Weight of Protein [g/mol])

  • Moles of NHS Ester: (Moles of Protein) × (Desired Molar Excess)

  • Weight of NHS Ester [mg]: (Moles of NHS Ester) × (740.79 g/mol) × 1000

C. Labeling Procedure

  • Prepare Protein: Dissolve the protein in the chosen Reaction Buffer at a concentration of 1-10 mg/mL.[8][13] If the protein is in an incompatible buffer, perform a buffer exchange into the Reaction Buffer.

  • Prepare NHS Ester Solution: Immediately before use, equilibrate the vial of this compound to room temperature.[8][13] Dissolve the calculated weight of the reagent in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[8][13] Do not prepare stock solutions for long-term storage.[8][13]

  • Reaction: Add the calculated volume of the NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[8][13]

  • Incubation: Gently mix the reaction and incubate. Incubation conditions can be varied to control the reaction rate:

    • Room temperature (20-25°C) for 30-60 minutes.[8][13]

    • 4°C or on ice for 2 hours to overnight (this slows both the reaction and hydrolysis).[6][8][13]

  • Quenching (Optional): To stop the reaction, a buffer containing primary amines (e.g., Tris or glycine) can be added to a final concentration of ~50 mM to consume any unreacted NHS ester.[6]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) prep_reagent 2. Prepare Fresh NHS Ester Solution in DMSO/DMF mix 3. Add NHS Ester to Protein Solution prep_reagent->mix incubate 4. Incubate (e.g., 1 hr at RT or 2 hrs at 4°C) mix->incubate purify 5. Purify Conjugate (Desalting Column or Dialysis) incubate->purify store 6. Store Azide-Modified Protein (-20°C or -80°C) purify->store

Diagram 2: Workflow for labeling proteins with this compound.
Protocol 2: Purification of Azide-Modified Protein

It is crucial to remove unreacted this compound and the NHS byproduct, as they can interfere with downstream applications.

  • Size-Exclusion Chromatography / Desalting: This is the most common and rapid method. Pass the reaction mixture through a desalting column (e.g., Zeba™ Spin or Glen Gel-Pak™) equilibrated with the desired storage buffer (e.g., PBS).[8][10] The larger protein conjugate will elute first, while smaller molecules are retained.

  • Dialysis: For larger volumes, the sample can be dialyzed against a large volume of storage buffer using a dialysis cassette with an appropriate molecular weight cutoff (MWCO).[8]

Quantitative Data and Reaction Parameters

The efficiency of the labeling reaction is influenced by several factors. The following tables summarize typical starting conditions.

Table 2: Recommended Reaction Conditions

Parameter Recommended Range Notes
pH 7.2 - 8.5 Higher pH increases reaction rate but also hydrolysis rate. pH 8.3-8.5 is often optimal.[6][14][15]
Temperature 4°C to 25°C (Room Temp) Lower temperatures slow the reaction and hydrolysis, allowing for longer incubation times.[6][15]
Incubation Time 30 minutes to 4 hours Can be extended to overnight at 4°C.[6][9][15]

| Molar Excess | 5x to 20x | A higher excess is needed for dilute protein solutions. Start with a series of small-scale reactions to optimize.[8][9] |

Table 3: Typical Labeling Efficiency

Protein Example Molar Excess Used Resulting Degree of Labeling (DOL)
IgG Antibody (1-10 mg/mL) 20-fold 4-6 azide linkers per antibody[8][13]

| Bovine Serum Albumin (10 mg/mL) | 6.5-fold | ~1.1 azide linkers per protein[9] |

Applications in Research and Drug Development

The introduction of an azide group onto a protein opens a vast array of possibilities for subsequent conjugation via "click chemistry." This bioorthogonal reaction is highly specific, efficient, and can be performed in complex biological media.[11][16]

Common Downstream Conjugations:

  • Attachment of Reporter Tags:

    • Fluorophores: Alkyne-modified fluorescent dyes can be attached for protein tracking and imaging.

    • Biotin: Alkyne-biotin enables affinity purification, pull-down assays, and detection via streptavidin conjugates.[17]

  • Drug Development:

    • Antibody-Drug Conjugates (ADCs): A cytotoxic drug payload containing an alkyne group can be precisely attached to an azide-modified antibody.[18]

    • PROTACs: this compound can serve as a linker in the synthesis of Proteolysis Targeting Chimeras.[3]

  • Surface Immobilization: Azide-modified proteins can be covalently attached to alkyne-functionalized surfaces, such as nanoparticles or microarrays, for diagnostic and biosensor applications.[19]

Click_Chemistry_Applications cluster_alkynes Alkyne-Modified Molecules protein_azide Azide-Modified Protein alkyne_drug Drug Payload (for ADCs) protein_azide->alkyne_drug Click Chemistry (CuAAC or SPAAC) alkyne_fluor Fluorescent Dye (for Imaging) protein_azide->alkyne_fluor Click Chemistry (CuAAC or SPAAC) alkyne_biotin Biotin Tag (for Affinity Purification) protein_azide->alkyne_biotin Click Chemistry (CuAAC or SPAAC) alkyne_surface Functionalized Surface (for Immobilization) protein_azide->alkyne_surface Click Chemistry (CuAAC or SPAAC)

Diagram 3: Applications of azide-modified proteins via click chemistry.

Troubleshooting and Key Considerations

  • NHS Ester Hydrolysis: This is the primary competing reaction.[6] Always use freshly prepared reagent solutions and work efficiently. Consider performing the reaction at a lower pH (e.g., 7.4) and for a longer duration if hydrolysis is a major concern, as the rate of hydrolysis is slower at neutral pH.[6][9]

  • Buffer Choice: The presence of primary amines (Tris, glycine, ammonia) in the reaction buffer will quench the reaction and must be avoided.[8][13]

  • Protein Solubility: While the PEG linker enhances solubility, some proteins may still be prone to aggregation upon modification. Ensure the protein is stable at the chosen concentration and pH.

  • Degree of Labeling (DOL): Over-labeling a protein can potentially disrupt its structure and function.[15] It is often necessary to perform pilot experiments with varying molar ratios of the NHS ester to determine the optimal DOL for a specific application.[9]

References

Harnessing Hydrophilicity: A Technical Guide to Poly(ethylene glycol) Linkers in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of therapeutic molecules to poly(ethylene glycol) (PEG), a process known as PEGylation, has become a cornerstone of modern drug delivery. The fundamental hydrophilicity of PEG linkers imparts a unique set of physicochemical properties to drugs, peptides, proteins, and nanoparticle systems, dramatically enhancing their therapeutic profiles. This technical guide provides an in-depth exploration of the core principles underlying the benefits of PEGylation, focusing on its hydrophilic nature. It details the subsequent improvements in pharmacokinetics, stability, and targeted delivery. This document includes quantitative data, detailed experimental protocols for characterization, and visual diagrams of key processes and relationships to serve as a comprehensive resource for professionals in drug development.

The Core Principle: The Hydrophilicity of PEG

Poly(ethylene glycol) is a polymer composed of repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-). Its profound utility in drug delivery stems from its highly hydrophilic and biocompatible nature.[1] The oxygen atoms in the polymer backbone form hydrogen bonds with water molecules, creating a tightly bound hydration shell around the PEG chain.[2] This "cloud" of water effectively increases the hydrodynamic radius of the conjugated drug molecule and masks it from the biological environment.[2][3] This fundamental hydrophilicity is the wellspring from which all other benefits of PEGylation flow.[4][5]

These advantages include:

  • Improved Solubility and Stability : PEG's hydrophilic nature significantly enhances the aqueous solubility of hydrophobic drugs, simplifying formulation and administration.[5][6] It also protects therapeutic proteins from aggregation and enzymatic degradation.[7][8]

  • Prolonged Plasma Half-Life : The increased hydrodynamic size of PEGylated molecules prevents rapid renal filtration, extending their circulation time in the bloodstream.[3][7] This allows for reduced dosing frequency.[9]

  • Reduced Immunogenicity : The neutral, flexible PEG chain sterically hinders the recognition of the conjugated therapeutic by the immune system, minimizing antigenic and immunogenic responses.[3][4][10]

  • Enhanced Tumor Targeting : For nanocarriers, PEGylation is critical for enabling the Enhanced Permeability and Retention (EPR) effect, where the prolonged circulation allows the nanoparticles to accumulate preferentially in the leaky vasculature of tumors.[7][11]

The logical flow from PEG's core property to its ultimate therapeutic benefits is illustrated below.

A Core Property: PEG Hydrophilicity B Mechanism 1: Hydration Shell Formation A->B C Mechanism 2: Steric Hindrance A->C H Formulation Benefit: Improved Drug Solubility & Stability A->H Directly enables D Physicochemical Change 1: Increased Hydrodynamic Volume B->D Leads to E Physicochemical Change 2: Masking of Drug Surface C->E Leads to F Pharmacokinetic Benefit 1: Prolonged Circulation (Longer Half-Life) D->F Reduces renal clearance G Pharmacokinetic Benefit 2: Reduced Immunogenicity & Antigenicity E->G Blocks immune recognition I Targeting Benefit (Nanoparticles): Enhanced Permeability & Retention (EPR) Effect F->I Allows time for accumulation

Caption: Logical relationship between PEG hydrophilicity and its benefits.

Quantitative Data: The Impact of PEGylation on Drug Performance

The modification of therapeutics with PEG linkers leads to measurable improvements in their pharmacokinetic and pharmacodynamic profiles. The tables below summarize quantitative data from various studies, highlighting the effects of PEGylation on circulation half-life, biological activity, and nanocarrier accumulation.

Table 1: Impact of PEGylation on Pharmacokinetics and In Vivo Efficacy

Therapeutic/CarrierPEG Linker SizeKey Pharmacokinetic/Efficacy ChangeReference
Interferon-α12 kDa5-10 fold longer half-life compared to non-PEGylated form.[7]
Iron Oxide Nanoparticles (IONPs)5 kDa5.7-fold increase in tumor accumulation.[12]
Affibody-MMAE Conjugate4 kDa2.5-fold extension in plasma half-life.[13]
Affibody-MMAE Conjugate10 kDa11.2-fold extension in plasma half-life.[13]
Folate-Liposomes (Doxorubicin)10 kDa>40% reduction in tumor size compared to 2k or 5k PEG linkers.[14][15]
Vancomycin-Peptide Conjugate2 kDaIncreased hydrophilicity resulting in greater renal elimination compared to non-PEGylated conjugate.[16]

Table 2: Influence of PEG Linker Length on Cytotoxicity and Cellular Uptake

Therapeutic/CarrierPEG Linker SizeEffect on Biological ActivityReference
Affibody-MMAE Conjugate4 kDa~4.5-fold reduction in in vitro cytotoxicity.[13]
Affibody-MMAE Conjugate10 kDa~22-fold reduction in in vitro cytotoxicity.[13]
Gold Nanoparticles (GNPs)1, 2, 5 kDaCellular uptake by macrophages was contingent on PEG chain length and aptamer configuration.[17]
Immunostimulatory MSNsLight vs. DenseDegree of PEGylation significantly influenced uptake by tumor-resident innate immune cells.[18]

Experimental Workflows and Protocols

The successful development of a PEGylated therapeutic requires robust analytical methods to characterize the final conjugate and ensure its quality. This section provides a generalized workflow for the production and analysis of PEGylated proteins and detailed protocols for key experiments.

General Workflow for PEGylated Protein Characterization

The process begins with the conjugation reaction, followed by purification to remove unreacted reagents, and concludes with a suite of analytical techniques to confirm the degree of PEGylation, purity, and stability.

cluster_0 Phase 1: Conjugation cluster_1 Phase 2: Purification cluster_2 Phase 3: Analysis A Protein + Activated PEG (e.g., PEG-NHS ester) B Conjugation Reaction (Controlled pH, Temp, Time) A->B C Crude Reaction Mixture B->C Yields D Purification Method (SEC or IEX) C->D E Purified PEG-Protein Conjugate D->E F Purity & Aggregation (SEC-HPLC) E->F G Degree of PEGylation (SDS-PAGE, Mass Spec) E->G H Identity & Structure (RP-HPLC, MS) E->H I Final Characterized Product F->I G->I H->I

Caption: General experimental workflow for PEGylation and analysis.
Protocol 1: Purity Assessment of PEGylated Proteins by Size-Exclusion Chromatography (SEC-HPLC)

Principle: SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of a protein, causing it to elute earlier from the column than its unmodified counterpart. This method is ideal for quantifying the percentage of conjugated protein and detecting aggregation.[19][20]

Apparatus and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (280 nm).

  • Size-Exclusion column suitable for protein separation (e.g., silica-based with appropriate pore size).

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable aqueous buffer.

  • Unmodified protein standard.

  • PEGylated protein sample.

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Standard Injection: Inject a known concentration of the unmodified protein standard to determine its retention time.

  • Sample Injection: Inject the purified PEGylated protein sample.

  • Data Acquisition: Monitor the elution profile at 280 nm. The PEGylated conjugate will elute first, followed by the unmodified protein, and then any smaller fragments or excess PEG reagent (if it absorbs at 280 nm).

  • Analysis: Integrate the peak areas of the different species. Purity is calculated as the area of the PEGylated protein peak divided by the total area of all protein-related peaks. The presence of early-eluting peaks before the main conjugate peak indicates aggregation.[21]

Protocol 2: Determination of PEGylation Degree by Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio of ions. The mass difference between the PEGylated and native protein reveals the total mass of the attached PEG chains, allowing for the calculation of the number of PEG molecules per protein.[20][22][23]

Apparatus and Reagents:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as ESI-Q-TOF.[22]

  • Reversed-phase (RP) C4 or C8 column for protein separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Unmodified protein standard.

  • PEGylated protein sample.

Methodology:

  • LC Separation: Equilibrate the RP column. Inject the sample and elute with a gradient of Mobile Phase B to separate the PEGylated species from the unconjugated protein.

  • MS Detection: Direct the LC eluent into the mass spectrometer. Acquire spectra across the protein elution range.

  • Deconvolution: Process the raw data using deconvolution software to convert the multiple charged-state spectra into a zero-charge mass spectrum.[22]

  • Analysis:

    • Determine the average mass of the unmodified protein from its spectrum.

    • Identify the mass peaks corresponding to the PEGylated species (mono-PEGylated, di-PEGylated, etc.).

    • Calculate the mass difference between a PEGylated peak and the unmodified protein peak.

    • Divide this mass difference by the molecular weight of a single PEG chain to determine the degree of PEGylation for that species.

Protocol 3: In Vitro Drug Release from PEGylated Nanocarriers

Principle: This assay measures the rate at which a drug is released from its PEGylated nanocarrier into a release medium that mimics physiological conditions. The dialysis method is commonly used to separate the released drug from the carrier.[24][25]

Apparatus and Reagents:

  • Dialysis tubing with a molecular weight cut-off (MWCO) that retains the nanocarrier but allows the free drug to pass through.

  • Release Medium: PBS (pH 7.4) or acetate (B1210297) buffer (pH 5.5) to simulate blood or endosomal pH, respectively. Can include 10% serum to simulate protein interaction.[25]

  • Thermostatically controlled shaker or water bath set to 37°C.

  • Analytical instrument to quantify the drug (e.g., HPLC, UV-Vis spectrophotometer).

Methodology:

  • Sample Preparation: Place a known concentration of the drug-loaded PEGylated nanocarrier solution inside the dialysis bag.

  • Assay Start: Seal the dialysis bag and place it into a larger container with a known volume of pre-warmed release medium. Begin gentle agitation at 37°C.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the external container. Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using a pre-validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug loaded into the nanocarriers. Plot the cumulative release percentage against time to generate the drug release profile.

The EPR Effect: A Key Benefit of PEGylation in Oncology

In cancer therapy, the PEGylation of nanoparticles is crucial for exploiting a passive targeting mechanism known as the Enhanced Permeability and Retention (EPR) effect. Tumor tissues have a disorganized and leaky vasculature with poor lymphatic drainage. The hydrophilic PEG shell allows nanoparticles to circulate for extended periods, increasing the probability that they will extravasate through these leaky vessels and become trapped in the tumor microenvironment, leading to a higher local concentration of the therapeutic agent.

cluster_0 Blood Vessel cluster_1 Tumor Tissue A PEGylated Nanoparticle E Accumulated Nanoparticles A->E Extravasation (Leaky Vasculature) B Free Drug C Renal Clearance B->C Rapid D Tumor Cells B->D Limited Accumulation E->D Drug Release & Uptake

Caption: The Enhanced Permeability and Retention (EPR) Effect.

Conclusion and Future Outlook

The hydrophilicity of PEG linkers is a simple yet powerful principle that has revolutionized drug delivery. By creating a hydration shell, PEG enhances solubility, prolongs circulation, and reduces immunogenicity, collectively improving the therapeutic index of a wide range of drugs.[10][26] The ability to tune the length and architecture (e.g., linear vs. branched) of PEG linkers offers further opportunities to optimize drug performance for specific applications.[1][9] While challenges such as the potential for anti-PEG antibodies exist, PEGylation remains a gold-standard technique in pharmaceutical development.[7][26] Future innovations will likely focus on biodegradable PEG alternatives and more sophisticated, site-specific conjugation technologies to further refine the balance between pharmacokinetic advantages and the preservation of a drug's intrinsic biological activity.[7]

References

An In-depth Technical Guide to the Safe Handling and Application of Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG12-NHS ester, a versatile heterobifunctional crosslinker, with a focus on its safe handling, properties, and diverse applications in bioconjugation and drug development.

Introduction

This compound is a chemical reagent that features an azide (B81097) group (-N3) and an N-hydroxysuccinimide (NHS) ester, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. This structure allows for a two-step conjugation process. The NHS ester reacts with primary amines, commonly found on proteins and other biomolecules, to form stable amide bonds. The azide group can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), or in a Staudinger ligation with phosphines.[1] The hydrophilic PEG spacer enhances the water solubility of the molecule and the resulting conjugates.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for accurate calculations and for understanding the reagent's behavior in various experimental conditions.

PropertyValueReferences
Molecular Weight ~740.8 g/mol [2]
Chemical Formula C31H56N4O16[2]
Purity >90%[3]
Appearance Solid or viscous liquid
Solubility Soluble in DMSO, DMF, DCM[2]
Storage Conditions -20°C, desiccated, protected from light

Safety and Handling

Proper handling and storage of this compound are crucial to ensure its stability and to minimize potential hazards.

General Safety Precautions
Storage and Stability

This compound is sensitive to moisture and should be stored at -20°C in a tightly sealed container with a desiccant.[4] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester, rendering it inactive.[4]

Preparation of Stock Solutions

It is recommended to dissolve this compound in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4] Stock solutions are not recommended for long-term storage due to the susceptibility of the NHS ester to hydrolysis.[4] Any unused reconstituted reagent should be discarded.[4]

Experimental Protocols

This compound is a versatile tool for a variety of bioconjugation applications. Below are detailed protocols for common uses.

General Protein Labeling with this compound

This protocol describes the general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided.[4]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[4]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[4]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

Labeling of Amino-Modified Oligonucleotides

This protocol outlines the steps for conjugating this compound to an amino-modified oligonucleotide.

Materials:

  • Amino-modified oligonucleotide

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting column or ethanol (B145695) precipitation reagents

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer.

  • Reagent Preparation: Freshly prepare a solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[5]

  • Labeling Reaction: Add the this compound solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Allow the reaction to proceed for at least 2 hours at room temperature, or overnight.[5]

  • Purification: Purify the labeled oligonucleotide from excess reagent using a desalting column or by ethanol precipitation.[5]

Use in PROTAC Synthesis

This compound can serve as a versatile PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] The synthesis of a PROTAC is a multi-step process that involves the conjugation of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

General Workflow:

  • Functionalization of POI Ligand: The POI ligand is typically modified to introduce a primary amine.

  • Conjugation with this compound: The amine-functionalized POI ligand is then reacted with this compound following a protocol similar to the general protein labeling described above. This results in an azide-functionalized POI ligand.

  • Click Chemistry or Staudinger Ligation: The azide-functionalized POI ligand is then conjugated to an alkyne- or phosphine-functionalized E3 ligase ligand via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry), or a Staudinger ligation.

Visualization of Key Reaction Workflows

The following diagrams illustrate the primary chemical reactions involving this compound.

NHS_Ester_Reaction Azido_PEG_NHS This compound Conjugate Azido-PEG12-Biomolecule (Stable Amide Bond) Azido_PEG_NHS->Conjugate pH 7-9 Biomolecule_NH2 Biomolecule-NH2 (Protein, Oligonucleotide, etc.) Biomolecule_NH2->Conjugate NHS N-hydroxysuccinimide (Byproduct) Conjugate->NHS

NHS Ester Reaction with a Primary Amine.

Click_Chemistry Azido_Conjugate Azido-PEG12-Biomolecule Triazole_Conjugate Triazole-linked Conjugate Azido_Conjugate->Triazole_Conjugate Alkyne_Molecule Alkyne-functionalized molecule Alkyne_Molecule->Triazole_Conjugate Catalyst Cu(I) or Strain (SPAAC) Catalyst->Triazole_Conjugate

Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (Click Chemistry).

Staudinger_Ligation Azido_Conjugate Azido-PEG12-Biomolecule Amide_Conjugate Amide-linked Conjugate Azido_Conjugate->Amide_Conjugate Phosphine_Molecule Phosphine-functionalized molecule Phosphine_Molecule->Amide_Conjugate

Staudinger Ligation of an Azide with a Phosphine.

References

A Technical Guide to Monodisperse PEG Linkers: Advancing Drug Development through Precision Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug development, particularly in the realm of bioconjugation and targeted therapies, the choice of a linker molecule is a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a gold standard for its ability to improve solubility, stability, and circulation half-life of therapeutic molecules. However, the advent of monodisperse PEG linkers represents a significant leap forward, offering a level of precision that overcomes the inherent limitations of traditional, polydisperse PEG mixtures. This technical guide provides an in-depth exploration of the key features of monodisperse PEG linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in their drug development endeavors.

Monodisperse vs. Polydisperse PEG Linkers: A Fundamental Distinction

The defining characteristic of a monodisperse PEG linker lies in its structural homogeneity. Unlike polydisperse PEGs, which consist of a mixture of polymer chains with varying lengths and molecular weights, monodisperse PEGs are single, discrete chemical entities with a precisely defined molecular weight and a fixed number of ethylene (B1197577) glycol units.[1][2][3] This uniformity is a direct result of their controlled, stepwise synthesis rather than a polymerization reaction.[3]

This fundamental difference is visually represented in the following diagram:

G cluster_0 Polydisperse PEG cluster_1 Monodisperse PEG p1 n=8 p2 n=9 p3 n=10 p4 n=11 label_polydisperse A mixture of varying chain lengths (n) p5 n=12 m1 n=10 m2 n=10 m3 n=10 m4 n=10 label_monodisperse A single, defined chain length (n) m5 n=10

Figure 1: Structural comparison of polydisperse and monodisperse PEG linkers.

The heterogeneity of polydisperse PEGs can lead to a number of challenges in drug development, including difficulties in characterization, batch-to-batch variability, and a less defined pharmacological profile.[2] In contrast, the precise nature of monodisperse PEG linkers enables the creation of homogeneous drug conjugates, leading to improved manufacturing consistency, more predictable in vivo behavior, and a clearer understanding of structure-activity relationships.

Key Features and Advantages of Monodisperse PEG Linkers

The adoption of monodisperse PEG linkers in drug design offers a multitude of advantages that directly address the core requirements of modern therapeutics.

Enhanced Pharmacokinetics and Biodistribution

One of the most significant benefits of using monodisperse PEG linkers is the profound and predictable impact on the pharmacokinetic (PK) profile of the conjugated molecule. The uniform size of the PEG chain allows for fine-tuning of the drug's hydrodynamic radius, which in turn influences its circulation half-life and clearance rate.

Numerous studies have demonstrated that monodisperse PEG linkers lead to a more favorable PK profile compared to their polydisperse counterparts. For instance, in a study comparing two different formulations of pegylated interferon, the formulation with a more defined, branched PEG structure (BIP48) exhibited a significantly longer half-life (t½) and mean residence time (MRT) compared to a commercially available version (PEGASYS®).[4]

ParameterBIP48 (branched, more defined PEG)PEGASYS® (less defined PEG)p-value
Tmax (h) 73540.0010
MRT (h) 1331150.0324
ke (h⁻¹) 0.0110.0130.0153
t½ (h) 1921080.0218
Table 1: Comparison of Pharmacokinetic Parameters of Two Pegylated Interferon Formulations.[4]

Furthermore, the length of the monodisperse PEG chain can be precisely controlled to optimize the therapeutic window. A study on affibody-based drug conjugates demonstrated that increasing the PEG chain length from 4 kDa to 10 kDa resulted in a more than 11-fold extension in half-life.[5]

ConjugatePEG SizeHalf-life (t½)In Vitro Cytotoxicity (IC50)
ZHER2-SMCC-MMAE (HM) No PEG11
ZHER2-PEG4K-MMAE (HP4KM) 4 kDa2.5-fold increase4.5-fold reduction
ZHER2-PEG10K-MMAE (HP10KM) 10 kDa11.2-fold increase22-fold reduction
Table 2: Impact of Monodisperse PEG Linker Length on Affibody-Drug Conjugate Properties.[5]

This ability to fine-tune pharmacokinetics is crucial for optimizing dosing regimens and improving patient compliance.

Improved Solubility and Stability

Monodisperse PEG linkers are highly effective at increasing the aqueous solubility and stability of hydrophobic drug molecules. This is particularly critical in the development of antibody-drug conjugates (ADCs), where the cytotoxic payload is often poorly soluble. The hydrophilic PEG chain creates a "hydration shell" around the drug, preventing aggregation and improving its biopharmaceutical properties.[2][3] This enhanced solubility allows for higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[2]

Reduced Immunogenicity

The "stealth" properties conferred by PEGylation can help to reduce the immunogenicity of therapeutic proteins and other biologics. The flexible PEG chain can shield epitopes on the drug molecule from recognition by the immune system, thereby reducing the risk of an anti-drug antibody (ADA) response.[2] The homogeneity of monodisperse PEGs is advantageous in this regard, as it can lead to a more consistent and predictable reduction in immunogenicity compared to polydisperse mixtures.

Precise Control over Drug-to-Antibody Ratio (DAR)

In the context of ADCs, achieving a well-defined and consistent DAR is paramount for ensuring a predictable therapeutic index. The use of monodisperse PEG linkers facilitates more controlled and reproducible conjugation chemistries, leading to a more homogeneous ADC product with a narrow DAR distribution.[2] The length of the PEG linker can also influence the achievable DAR.

Linker TypeTypical Achievable DARObservations
Non-PEGylated Variable, often lowerHydrophobic payloads can lead to aggregation and lower conjugation efficiency.
Short-Chain Monodisperse PEG (e.g., PEG4, PEG8, PEG12) Generally allows for higher and more consistent DARThe hydrophilic spacer improves payload solubility and reduces aggregation, facilitating more efficient conjugation.[1]
Table 3: Influence of Monodisperse PEG Linker Length on Drug-to-Antibody Ratio (DAR).[1]

Experimental Protocols

The successful implementation of monodisperse PEG linkers in drug development relies on robust and reproducible experimental protocols for their synthesis and conjugation.

Solid-Phase Synthesis of a Heterobifunctional Monodisperse PEG Linker

This protocol outlines a general procedure for the solid-phase synthesis of a monodisperse PEG linker with two different functional groups, for example, an N-hydroxysuccinimide (NHS) ester for reaction with amines and a maleimide (B117702) group for reaction with thiols. The stepwise approach allows for precise control over the PEG chain length.

G cluster_0 Synthesis Workflow start Start with solid support (e.g., Wang resin) step1 Attach first protected PEG monomer start->step1 1. Initial Loading step2 Deprotect the terminal hydroxyl group step1->step2 2. Deprotection step3 Couple the next protected PEG monomer step2->step3 3. Coupling step4 Repeat steps 2 and 3 for desired chain length step3->step4 4. Iteration step5 Introduce first functional group (e.g., protected amine) step4->step5 5. Functionalization 1 step6 Cleave from solid support step5->step6 6. Cleavage step7 Deprotect and activate first functional group (e.g., to NHS ester) step6->step7 7. Activation 1 step8 Introduce and activate second functional group (e.g., maleimide) step7->step8 8. Functionalization & Activation 2 end Purified Heterobifunctional Monodisperse PEG Linker step8->end 9. Purification

Figure 2: Workflow for the solid-phase synthesis of a heterobifunctional monodisperse PEG linker.

Materials:

  • Wang resin (or other suitable solid support)

  • Fmoc-protected amino-PEG-acid monomers (e.g., Fmoc-NH-(PEG)n-COOH)

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Reagents for functional group introduction and activation (e.g., NHS, DCC for NHS ester formation; maleic anhydride (B1165640) followed by cyclization for maleimide formation)

  • Solvents (DMF, DCM, etc.)

  • HPLC for purification

Protocol:

  • Resin Swelling and First Monomer Coupling: Swell the Wang resin in DMF. Activate the first Fmoc-protected amino-PEG-acid monomer with HBTU/HOBt and DIPEA in DMF and couple it to the resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.

  • Chain Elongation (Iterative Steps):

    • Couple the next Fmoc-protected amino-PEG-acid monomer as described in step 1.

    • Deprotect the Fmoc group as described in step 2.

    • Repeat this cycle until the desired PEG chain length is achieved.

  • N-terminal Modification: After the final Fmoc deprotection, the terminal amine can be modified, for example, by reacting it with a protected acid to introduce a different functional group.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to cleave the PEG linker from the solid support and remove acid-labile side-chain protecting groups.

  • Purification: Purify the crude PEG linker by reverse-phase HPLC.

  • Functional Group Activation:

    • NHS Ester Formation: React the free carboxylic acid terminus with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

    • Maleimide Formation: React the free amine terminus with maleic anhydride, followed by cyclization using a dehydrating agent (e.g., acetic anhydride).

  • Final Purification and Characterization: Purify the final heterobifunctional monodisperse PEG linker by HPLC and characterize it by mass spectrometry and NMR to confirm its identity and purity.

Site-Specific Antibody Conjugation with a Maleimide-PEG Linker

This protocol describes the site-specific conjugation of a monodisperse maleimide-PEG-drug linker to the hinge region cysteine residues of an antibody.

G cluster_0 ADC Conjugation Workflow start Start with purified antibody (mAb) step1 Partial reduction of interchain disulfide bonds (e.g., with TCEP) start->step1 1. Antibody Preparation step2 Removal of reducing agent (e.g., desalting column) step1->step2 2. Purification step3 Conjugation with Maleimide-PEG-Drug linker step2->step3 3. Conjugation Reaction step4 Quenching of unreacted maleimides (e.g., with N-acetylcysteine) step3->step4 4. Quenching step5 Purification of the ADC (e.g., by SEC or HIC) step4->step5 5. Purification end Characterized Antibody-Drug Conjugate (ADC) step5->end 6. Characterization

Figure 3: Workflow for the site-specific conjugation of an antibody with a maleimide-PEG-drug linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent (e.g., TCEP, DTT)

  • Maleimide-PEG-drug linker

  • Quenching reagent (e.g., N-acetylcysteine)

  • Reaction buffer (e.g., phosphate (B84403) buffer with EDTA)

  • Purification columns (e.g., size-exclusion chromatography - SEC, hydrophobic interaction chromatography - HIC)

  • Analytical instruments (UV-Vis spectrophotometer, mass spectrometer, HPLC)

Protocol:

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS with 1 mM EDTA).

    • Add a 2-5 molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds in the hinge region.

  • Removal of Reducing Agent:

    • Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Conjugation:

    • Dissolve the maleimide-PEG-drug linker in a suitable organic solvent (e.g., DMSO) at a concentration of 10-20 mM.

    • Add a 1.5-2.0 molar excess of the linker per generated thiol group to the reduced antibody solution with gentle mixing.

    • Incubate the reaction at 4°C or room temperature for 1-4 hours.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the linker) to quench any unreacted maleimide groups.

    • Incubate for 20-30 minutes.

  • Purification:

    • Purify the resulting ADC from unconjugated linker-drug and other reaction components using SEC or HIC.

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Calculate the drug-to-antibody ratio (DAR) by measuring the absorbance of the drug at its specific wavelength and the antibody at 280 nm, or by using mass spectrometry.

    • Assess the purity and aggregation state of the ADC by SEC-HPLC.

    • Confirm the identity and homogeneity of the ADC by mass spectrometry.

Conclusion

Monodisperse PEG linkers represent a pivotal advancement in the field of drug development, offering an unparalleled level of precision and control over the properties of bioconjugates. Their ability to generate homogeneous products with well-defined pharmacokinetic profiles, enhanced solubility, and reduced immunogenicity makes them an indispensable tool for researchers and scientists striving to create the next generation of targeted and effective therapies. By leveraging the quantitative data and detailed protocols provided in this guide, drug development professionals can harness the full potential of monodisperse PEG linkers to accelerate the design and optimization of novel therapeutics with improved safety and efficacy.

References

Methodological & Application

Application Notes and Protocols for Labeling Proteins with Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent modification of proteins using Azido-PEG12-NHS ester. This reagent enables the introduction of a terminal azide (B81097) group onto a protein of interest, which can then be used in subsequent bio-orthogonal "click chemistry" reactions. This two-step labeling strategy is a versatile tool for various applications, including protein tracking, visualization, and the development of antibody-drug conjugates (ADCs).

The N-hydroxysuccinimide (NHS) ester moiety of this compound reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein, to form a stable amide bond.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3] The terminal azide group serves as a bio-orthogonal handle for reaction with alkyne- or cyclooctyne-containing molecules.[3][4][5]

Quantitative Data Summary

Successful protein labeling is dependent on several key parameters. The optimal conditions are often protein-specific and may require empirical determination.[2][6] The following table summarizes typical starting conditions for the labeling reaction.

ParameterRecommended RangeNotes
Molar Excess of this compound 5- to 50-fold molar excess over the proteinA 20-fold molar excess is a common starting point for antibodies (1-10 mg/mL), typically resulting in 4-6 labels per antibody.[1][6][7] Dilute protein solutions may require a higher molar excess.[1][6][7]
Protein Concentration 1-20 mg/mLHigher concentrations are generally more efficient.[2]
Reaction Buffer Amine-free buffer (e.g., PBS, bicarbonate buffer)Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the NHS ester and should be avoided.[1][7][8]
pH 7.0 - 9.0The reaction is most efficient at a pH between 7.0 and 9.0.[1][6] A common choice is pH 7.2-8.5.[6][8]
Reaction Temperature Room temperature or on iceIncubation at room temperature is generally faster, while incubation on ice may be preferred for sensitive proteins.
Reaction Time 30-60 minutes at room temperature; 2 hours on iceLonger incubation times may be necessary depending on the specific protein and desired degree of labeling.[1][7]
Solvent for this compound Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use.[1][7] The final concentration of the organic solvent in the reaction should not exceed 10%.[1][7]

Experimental Protocols

I. Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5. Crucially, the buffer must be free of primary amines. [1][8]

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Purification system: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for buffer exchange and removal of excess reagent.[1]

II. Reagent Preparation
  • Protein Solution:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen amine-free reaction buffer.

    • If the protein is in a buffer containing primary amines, it must be exchanged into the reaction buffer via dialysis or a desalting column.[1]

  • This compound Stock Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[1][7]

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.[1][7] Do not prepare stock solutions for long-term storage as the NHS ester moiety is susceptible to hydrolysis. [1][7]

III. Protein Labeling Procedure
  • Reaction Setup:

    • Add the calculated volume of the freshly prepared 10 mM this compound stock solution to the protein solution. A typical starting point is a 20-fold molar excess.[1]

    • Gently mix the reaction solution by pipetting up and down or by gentle vortexing. Ensure that the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[1][7]

  • Incubation:

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][7] The optimal incubation time may need to be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 50-100 mM.[3] This will consume any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

IV. Purification of the Labeled Protein
  • Removal of Excess Reagent:

    • Remove the unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[1]

  • Characterization and Storage:

    • Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA assay).[9]

    • The degree of labeling can be assessed by techniques such as mass spectrometry.

    • Store the labeled protein under conditions that are optimal for the unlabeled protein. For long-term storage, it is recommended to store at -20°C to -80°C, and to aliquot the protein to avoid repeated freeze-thaw cycles.[9]

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products Protein Protein with Primary Amine (-NH2) (e.g., Lysine residue or N-terminus) LabeledProtein Azido-labeled Protein (Stable Amide Bond) Protein->LabeledProtein pH 7.0-9.0 Amine-free buffer AzidoPEG This compound AzidoPEG->LabeledProtein NHS_byproduct N-hydroxysuccinimide (Byproduct) AzidoPEG->NHS_byproduct

Caption: Reaction of a protein's primary amine with this compound.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and This compound Protein_Prep->Mix Reagent_Prep Prepare Fresh This compound Stock Solution (10 mM) Reagent_Prep->Mix Incubate Incubate (RT or on ice) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Labeled Protein (Desalting Column/Dialysis) Quench->Purify Characterize Characterize and Quantify Labeled Protein Purify->Characterize Store Store Labeled Protein Characterize->Store

Caption: Workflow for labeling proteins with this compound.

References

Application Notes and Protocols for Click Chemistry with Azido-PEG12-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Azido-PEG12-NHS ester in bioconjugation applications. This versatile reagent allows for the introduction of an azide (B81097) group onto proteins, antibodies, and other amine-containing biomolecules, enabling their subsequent conjugation to alkyne-modified molecules through click chemistry.

Introduction

Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. The this compound is a heterobifunctional linker that facilitates a two-step conjugation process. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This step effectively labels the biomolecule with an azide group. The incorporated azide can then undergo a highly specific cycloaddition reaction with an alkyne-containing molecule. The polyethylene (B3416737) glycol (PEG) spacer (12 ethylene (B1197577) glycol units) enhances the solubility of the conjugate and can reduce steric hindrance during the click reaction.[1][2]

This document outlines the protocols for both the initial amine conjugation and the two primary forms of azide-alkyne click chemistry: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Amine Conjugation with this compound

This protocol describes the labeling of a protein with this compound.

Experimental Protocol

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[1]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[1]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[3] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the NHS ester reaction.[1]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[1]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[1][4] The final concentration of the organic solvent should be kept below 10% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3]

  • Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer.

Quantitative Data Summary
ParameterRecommended ValueNotes
Protein Concentration1-10 mg/mLHigher concentrations can improve labeling efficiency.[3]
Molar Excess of this compound10-20 foldThe optimal ratio may need to be determined empirically.[1][4]
Reaction pH7.2-8.5NHS ester hydrolysis increases at higher pH.[5]
Reaction Time30-60 min (RT) or 2 hours (on ice)Longer incubation does not always increase efficiency.[3]
Quenching Agent50-100 mM Tris or GlycineQuenches unreacted NHS ester.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the reaction between the azide-labeled biomolecule and a terminal alkyne-containing molecule, catalyzed by copper(I).

Experimental Protocol

Materials:

  • Azide-labeled biomolecule

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA)

  • Degassed reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-labeled biomolecule and the alkyne-containing molecule (typically a 1.1 to 2-fold molar excess relative to the azide) in the degassed reaction buffer.[6]

    • Prepare fresh stock solutions of 20 mM CuSO₄ and 50 mM THPTA in water.

    • Prepare a fresh stock solution of 100 mM sodium ascorbate in water.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Let it stand for 2-3 minutes to form the copper-ligand complex.[7]

  • Click Reaction:

    • To the mixture of the azide and alkyne, add the copper-ligand premix to a final copper concentration of 50-250 µM.[7]

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[6][7]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.[6]

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or HPLC to remove the copper catalyst and excess reagents.[]

Quantitative Data Summary
ParameterRecommended Concentration/RatioNotes
Alkyne to Azide Molar Ratio1.1 - 2.0A slight excess of the alkyne drives the reaction to completion.[6]
Copper(I) Catalyst50-250 µMHigher concentrations can lead to protein precipitation.[7]
Ligand to Copper Ratio5:1The ligand stabilizes the Cu(I) oxidation state and protects the biomolecule.[7]
Reducing Agent (Sodium Ascorbate)1-5 mMReduces Cu(II) to the active Cu(I) catalyst.[6]
Reaction Time1-4 hoursReaction progress can be monitored by LC-MS or SDS-PAGE.
pH7.0-8.0CuAAC is effective over a broad pH range.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free click reaction between the azide-labeled biomolecule and a strained alkyne (e.g., DBCO or BCN).

Experimental Protocol

Materials:

  • Azide-labeled biomolecule

  • Strained alkyne-containing molecule (e.g., DBCO- or BCN-modified)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reagent Preparation: Dissolve the azide-labeled biomolecule and the strained alkyne (typically a 2- to 4-fold molar excess) in the reaction buffer.

  • Click Reaction: Combine the azide-labeled biomolecule and the strained alkyne solution.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal time may vary depending on the specific strained alkyne used.

  • Purification: Purify the conjugate using a suitable method like SEC, affinity chromatography, or HPLC to remove any unreacted starting materials.[]

Quantitative Data Summary
ParameterRecommended Concentration/RatioNotes
Strained Alkyne to Azide Molar Ratio2 - 4 foldHigher excess can increase the reaction rate.
Reaction Time4-24 hoursSPAAC is generally slower than CuAAC.[2]
Temperature4°C to Room TemperatureLower temperatures may require longer incubation times.
pH7.0-8.5SPAAC is tolerant of a wide range of physiological pH.

Visualizations

experimental_workflow cluster_step1 Step 1: Amine Conjugation cluster_step2 Step 2: Click Chemistry protein Protein with Primary Amines reaction1 NHS Ester Reaction (pH 7.2-8.5) protein->reaction1 reagent This compound reagent->reaction1 product1 Azide-Labeled Protein reaction1->product1 reaction2 Click Reaction (CuAAC or SPAAC) product1->reaction2 alkyne Alkyne-Modified Molecule alkyne->reaction2 product2 Final Conjugate reaction2->product2 click_chemistry_pathways cluster_cuaac CuAAC Pathway cluster_spaac SPAAC Pathway start Azide-Labeled Biomolecule + Alkyne-Modified Molecule cuaac_catalyst Cu(I) Catalyst + Ligand + Reducing Agent start->cuaac_catalyst spaac_reagent Strained Alkyne (e.g., DBCO, BCN) start->spaac_reagent cuaac_reaction Fast Reaction (1-4 hours) cuaac_catalyst->cuaac_reaction cuaac_product 1,4-disubstituted Triazole cuaac_reaction->cuaac_product spaac_reaction Slower Reaction (4-24 hours) spaac_reagent->spaac_reaction spaac_product Fused Triazole spaac_reaction->spaac_product logical_relationship reagent This compound nhs_group NHS Ester Group reagent->nhs_group peg_spacer PEG12 Spacer reagent->peg_spacer azide_group Azide Group reagent->azide_group amine_reaction Reacts with Primary Amines nhs_group->amine_reaction solubility Enhances Solubility & Reduces Steric Hindrance peg_spacer->solubility click_reaction Participates in Click Chemistry azide_group->click_reaction

References

Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker technology used to attach the drug to the antibody is critical for the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the synthesis of ADCs using Azido-PEG12-NHS ester, a heterobifunctional linker that enables a two-step conjugation strategy.

The this compound linker facilitates the stochastic conjugation of a payload to an antibody through the reaction of its N-hydroxysuccinimide (NHS) ester with primary amines, primarily the ε-amine of lysine (B10760008) residues on the antibody surface. The azide (B81097) group then allows for the bioorthogonal attachment of a drug molecule containing a compatible reactive group, such as a dibenzocyclooctyne (DBCO), through copper-free "click chemistry" (Strain-Promoted Azide-Alkyne Cycloaddition - SPAAC). The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting ADC, which can improve its pharmacokinetic properties and reduce aggregation.[1][2][3]

Data Presentation

The following table summarizes representative data for an ADC synthesized using a lysine conjugation strategy with a PEG linker, similar to what can be expected with this compound. The data highlights key quality attributes of the ADC.

ParameterResultMethod
Average Drug-to-Antibody Ratio (DAR) 3.8Hydrophobic Interaction Chromatography (HIC) & UV-Vis Spectroscopy
Conjugation Efficiency >95%SDS-PAGE Analysis
Monomer Content >98%Size Exclusion Chromatography (SEC)
In Vitro Cytotoxicity (IC50) 1.5 nMCell-based viability assay (e.g., on HER2+ cell line)
Plasma Stability (24h @ 37°C) >95% conjugated antibody remainingLC-MS Analysis

Experimental Protocols

Antibody Preparation and Buffer Exchange

Objective: To prepare the antibody in a suitable buffer for conjugation by removing any interfering substances.

Materials:

  • Monoclonal antibody (mAb)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Amicon® Ultra Centrifugal Filter Units (or similar)

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

Protocol:

  • If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizing proteins (e.g., BSA), perform a buffer exchange into PBS.[4]

  • Add the antibody solution to an appropriately sized centrifugal filter unit.

  • Add PBS to the filter unit to the maximum volume.

  • Centrifuge according to the manufacturer's instructions to concentrate the antibody.

  • Discard the flow-through.

  • Repeat the addition of PBS and centrifugation for a total of three cycles.

  • After the final spin, recover the concentrated antibody in PBS.

  • Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.[4]

Antibody Modification with this compound

Objective: To covalently attach the Azido-PEG12 linker to the antibody via reaction with lysine residues.

Materials:

  • Prepared monoclonal antibody in PBS

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5]

  • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[4]

  • Adjust the antibody concentration to 2-10 mg/mL in PBS (pH 7.2-7.4).

  • Add a 20-fold molar excess of the 10 mM this compound solution to the antibody solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • To quench the reaction, add the quenching buffer to a final concentration of 50-100 mM Tris.[4]

  • Incubate for 15 minutes at room temperature.

  • Remove the excess, unreacted linker and byproducts using a spin desalting column equilibrated with PBS. Follow the manufacturer's protocol for the column.

  • The resulting azido-modified antibody is now ready for conjugation with the payload.

Conjugation of DBCO-Payload to Azido-Modified Antibody (Click Chemistry)

Objective: To conjugate the drug payload to the azido-modified antibody via a copper-free click reaction.

Materials:

  • Azido-modified antibody in PBS

  • DBCO-functionalized cytotoxic payload

  • Anhydrous DMSO

Protocol:

  • Prepare a 10 mM stock solution of the DBCO-functionalized payload in anhydrous DMSO.

  • Add a 2-4 fold molar excess of the DBCO-payload solution to the azido-modified antibody solution.[6]

  • Incubate the reaction overnight at 4°C with gentle mixing.[6] Alternatively, the reaction can be performed for 3-4 hours at room temperature.[6]

  • The reaction proceeds to completion, and typically no quenching step is required for the click reaction itself.

Purification and Characterization of the ADC

Objective: To purify the ADC from unreacted payload and other impurities and to characterize its key properties.

Materials:

  • Crude ADC solution

  • Size Exclusion Chromatography (SEC) system

  • Hydrophobic Interaction Chromatography (HIC) system

  • LC-MS system

  • SDS-PAGE materials

Protocols:

a. Purification:

  • Purify the ADC using Size Exclusion Chromatography (SEC) to remove aggregates and any remaining unreacted payload.

  • Alternatively, Hydrophobic Interaction Chromatography (HIC) can be used for purification and to separate different drug-loaded species.

b. Characterization:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • HIC: Analyze the purified ADC by HIC. The different peaks correspond to different numbers of conjugated drugs. The average DAR can be calculated from the peak areas.

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

    • LC-MS: For a more precise measurement, the ADC can be analyzed by liquid chromatography-mass spectrometry. After deglycosylation and reduction, the masses of the light and heavy chains can be determined, and the number of conjugated drugs can be calculated from the mass shift.[7]

  • Purity and Aggregation Analysis:

    • Analyze the purified ADC by SEC to determine the percentage of monomer, aggregates, and fragments.

  • Confirmation of Conjugation:

    • Run the ADC on a non-reducing and reducing SDS-PAGE gel alongside the unmodified antibody. A shift in the band(s) corresponding to the ADC will confirm successful conjugation.

Visualizations

HER2 Signaling Pathway and ADC Mechanism of Action

ADCs targeting receptors like HER2 first bind to the receptor on the cancer cell surface. This binding can inhibit downstream signaling pathways such as the PI3K/AKT and MAPK pathways.[8][9][10] Following binding, the ADC-receptor complex is internalized, and the cytotoxic payload is released inside the cell, leading to cell death.[11]

HER2_Signaling_and_ADC_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC ADC HER2 HER2 Receptor ADC->HER2 Internalization Internalization (Endosome) ADC->Internalization HER2_dimer HER2 Dimerization HER2->HER2_dimer Dimerization HER2->Internalization PI3K PI3K HER2_dimer->PI3K Activation RAS RAS HER2_dimer->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis

Caption: ADC binding to HER2, subsequent internalization, and payload release leading to apoptosis.

Experimental Workflow for ADC Synthesis and Characterization

The overall process for generating and evaluating an ADC involves several key stages, from initial antibody preparation to final characterization of the conjugate.

ADC_Workflow cluster_characterization Characterization Assays Start Start Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Azide_Labeling 2. Antibody Modification (this compound) Antibody_Prep->Azide_Labeling Purification_1 Purification (Desalting Column) Azide_Labeling->Purification_1 Click_Reaction 3. Click Chemistry (DBCO-Payload Conjugation) Purification_1->Click_Reaction Purification_2 Purification (SEC/HIC) Click_Reaction->Purification_2 Characterization 4. ADC Characterization Purification_2->Characterization End End Characterization->End DAR_Analysis DAR Analysis (HIC, LC-MS) Characterization->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC) Characterization->Purity_Analysis InVitro_Assay In Vitro Potency (Cell Viability) Characterization->InVitro_Assay

Caption: A streamlined workflow for the synthesis and characterization of an ADC.

References

Step-by-step guide for peptide conjugation with Azido-PEG12-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Peptide Conjugation with Azido-PEG12-NHS Ester

Introduction

The covalent modification of peptides with polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a premier strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, protect against proteolytic degradation, and decrease immunogenicity.[1][2][3][4]

The this compound is a heterobifunctional linker designed for this purpose. It contains two key reactive groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts efficiently and specifically with primary amines (-NH2), such as the N-terminal alpha-amine or the epsilon-amine of lysine (B10760008) residues on a peptide, to form a stable and irreversible amide bond.[5][6]

  • Azide (B81097) (N3) Group: This functional group is stable under common biological conditions and is used in "click chemistry." It can specifically react with an alkyne-modified molecule in a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction to form a stable triazole linkage.[7][8]

This dual functionality allows for a two-step conjugation strategy. First, the peptide is "PEGylated" via the NHS ester. Second, the newly introduced azide handle can be used to attach other molecules of interest, such as imaging agents, targeting ligands, or cytotoxic drugs.

Mechanism of Action

The core of this protocol is the acylation of a primary amine on the peptide by the NHS ester. The reaction proceeds via nucleophilic attack from the unprotonated amine group on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct. The reaction is highly dependent on pH; optimal conditions are typically between pH 7.2 and 8.5 to ensure the primary amine is sufficiently deprotonated and nucleophilic while minimizing the competing hydrolysis of the NHS ester.[9][10]

Experimental Protocols

This section provides a detailed, step-by-step guide for the conjugation of a peptide with this compound, followed by purification and characterization of the conjugate.

Materials and Reagents
  • Peptide with at least one primary amine (N-terminus or Lysine residue)

  • This compound

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M Sodium Phosphate (B84403) Buffer or 0.1 M Sodium Bicarbonate buffer, pH 8.0-8.5.[10] Critical: Avoid buffers containing primary amines like Tris or glycine, as they will compete in the reaction.[9][11]

  • Anhydrous Solvent: High-purity, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[10] Note: Ensure DMF is free of dimethylamine, which can react with the NHS ester.[10]

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine.

  • Purification Supplies:

    • Dialysis tubing/cassettes (with appropriate Molecular Weight Cut-Off, MWCO)

    • Size-Exclusion Chromatography (SEC) / Desalting columns (e.g., Sephadex G-25)

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Analytical Equipment:

    • RP-HPLC system

    • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Workflow Diagram

G Experimental Workflow for Peptide-PEG Conjugation cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Conjugation cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis prep_peptide Dissolve Peptide in Reaction Buffer react Combine Reagents (Add PEG to Peptide) prep_peptide->react prep_peg Dissolve Azido-PEG12-NHS in Anhydrous DMSO/DMF prep_peg->react incubate Incubate (e.g., 1 hr at RT) react->incubate quench Quench Reaction (e.g., add Tris buffer) incubate->quench purify Purify Conjugate (e.g., HPLC or SEC) quench->purify analyze Characterize Product (Mass Spec & HPLC) purify->analyze final_product Store Final Conjugate (-20°C or -80°C) analyze->final_product

Caption: Workflow from reagent preparation to final product analysis.

Step-by-Step Conjugation Protocol

A. Reagent Preparation

  • Peptide Solution: Prepare a solution of your peptide in the Reaction Buffer at a concentration of 1-10 mg/mL.[12]

  • PEG Solution: this compound is moisture-sensitive and should be handled accordingly.[9] Equilibrate the vial to room temperature before opening to prevent condensation.[11] Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.[9] Do not store the reconstituted NHS ester solution.[12]

B. Conjugation Reaction

  • Molar Ratio: Determine the desired molar excess of the this compound relative to the peptide. A starting point of 10-20 fold molar excess is common for efficient conjugation.[9][12] The optimal ratio may need to be determined empirically.

  • Reaction: Add the calculated volume of the this compound solution to the peptide solution while gently vortexing. The final concentration of the organic solvent (DMSO/DMF) should ideally not exceed 10% (v/v) of the total reaction volume.[9]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[12] The optimal time and temperature may vary depending on the peptide's reactivity.

  • Quenching: Stop the reaction by adding a Quenching Buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any excess NHS ester. Incubate for an additional 15-30 minutes.

Purification of the Conjugate

The reaction mixture will contain the desired PEGylated peptide, unreacted peptide, hydrolyzed PEG linker, and excess quenching agent. Purification is essential.

  • Size-Exclusion Chromatography (SEC) / Desalting: This is the most common method to quickly remove small molecule impurities. Use a desalting column (e.g., G-25) equilibrated with a suitable buffer (e.g., PBS) to separate the higher molecular weight conjugate from unreacted reagents.[9]

  • Dialysis: For larger volumes, dialysis against a suitable buffer can be effective for removing small molecule impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is a powerful technique for purifying the PEGylated peptide to a high degree, separating it from the un-PEGylated starting material based on differences in hydrophobicity.[13][14]

Characterization and Storage

Confirmation of successful conjugation is critical.

  • Mass Spectrometry: Use ESI-MS or MALDI-TOF to determine the molecular weight of the purified product. A successful conjugation will show a mass increase corresponding to the mass of the attached Azido-PEG12 moiety (MW ≈ 740.8 g/mol ).[1]

  • HPLC Analysis: Compare the RP-HPLC chromatogram of the purified product with the starting peptide. The PEGylated product will typically have a different retention time (often earlier, but this can vary).[13][15]

  • Storage: Store the purified, lyophilized conjugate at -20°C or -80°C. If in solution, store in small aliquots under the same conditions to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for the conjugation reaction.

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueNotes
Reaction pH 7.2 - 8.5Optimal pH is around 8.3.[10] Avoid amine-containing buffers.
Molar Excess 10x - 20xMolar ratio of [PEG-NHS] to [Peptide]. May require optimization.[9]
Temperature Room Temperature or 4°CHigher temp speeds up reaction but also hydrolysis.[12]
Reaction Time 30 - 60 min (RT) or 2 hours (4°C)Monitor progress by LC-MS if possible.[12]
Organic Solvent < 10% (v/v)High concentrations of DMSO/DMF can denature peptides.[9]

Table 2: Example Characterization Data

Analysis TechniqueUnmodified PeptideExpected Result for Azido-PEG12-Peptide
Mass Spectrometry Mass = MMass = M + ~741 Da
RP-HPLC Retention Time = RRetention Time ≠ R (often shifts to an earlier time)

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Incorrect pH (too low).2. Hydrolyzed NHS ester.3. Competing amines in buffer (e.g., Tris).4. Insufficient molar excess.1. Ensure buffer pH is 8.0-8.5.[10]2. Use fresh, anhydrous DMSO/DMF and prepare PEG solution immediately before use.[9]3. Use an amine-free buffer like phosphate or bicarbonate.[11]4. Increase the molar excess of the PEG-NHS reagent.
Multiple Products Observed 1. Multiple reactive amines (Lys residues) on the peptide.2. Peptide degradation.1. This is expected if multiple sites are available. Use HPLC to isolate the desired species.2. Reduce reaction time/temperature; ensure pH is not excessively high.
No Reaction 1. Inactive (hydrolyzed) NHS ester.2. No available primary amines on the peptide.1. Use a fresh vial of this compound.2. Confirm the peptide sequence contains an N-terminus and/or Lysine residues.

Reaction Mechanism Visualization

G NHS Ester Reaction with a Peptide's Primary Amine reactants Peptide-NH₂ + Azido-PEG₁₂-NHS peptide Peptide-NH₂ (Primary Amine) product Peptide-NH-CO-O-PEG₁₂-Azide (Stable Amide Bond) peptide->product Nucleophilic Attack peg_nhs Azido-PEG₁₂-O-CO-NHS (NHS Ester) peg_nhs->product byproduct N-Hydroxysuccinimide (Byproduct) product->byproduct releases

Caption: Reaction of a primary amine with an NHS ester.

References

Application of Azido-PEG12-NHS Ester in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality designed to eliminate disease-causing proteins by harnessing the cell's native ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of three essential components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a pivotal component that profoundly influences the physicochemical properties, cell permeability, and the ultimate efficacy of the PROTAC by modulating the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[2]

Among the various linker archetypes, polyethylene (B3416737) glycol (PEG) linkers are frequently employed in PROTAC design due to their advantageous characteristics. The incorporation of a PEG chain can significantly enhance the aqueous solubility and cell permeability of the often large and hydrophobic PROTAC molecule.[3] Furthermore, the length and flexibility of the PEG linker are critical parameters for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein.[3]

This document provides detailed application notes and protocols for the use of Azido-PEG12-NHS ester, a versatile PEG-based linker, in the development of PROTACs.

This compound: A Versatile Linker for PROTAC Synthesis

This compound is a heterobifunctional linker featuring a 12-unit PEG chain that provides a balance of hydrophilicity and a defined spatial orientation. The terminal azide (B81097) (N3) and N-hydroxysuccinimide (NHS) ester functionalities allow for sequential and chemoselective conjugation to the POI and E3 ligase ligands.

  • NHS Ester: This amine-reactive group readily forms stable amide bonds with primary or secondary amines present on a ligand, typically under mild reaction conditions.[4]

  • Azide Group: This functionality is amenable to "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole ring with an alkyne-modified ligand.[1][5]

This dual functionality enables a modular and efficient approach to PROTAC synthesis.

Data Presentation: The Impact of PEG Linkers on PROTAC Performance

The choice of linker significantly impacts the degradation efficiency and pharmacokinetic properties of a PROTAC. The following tables provide illustrative quantitative data on how a PEG12 linker might influence these parameters compared to other linker types.

Note: The following data are representative examples based on typical findings in PROTAC development and are intended for illustrative purposes. Actual values will be specific to the POI, E3 ligase, and the specific ligands used.

Table 1: Comparative Degradation Efficacy of a Hypothetical PROTAC with Various Linkers

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl Chain1215085
This compound 49 50 95
PEG8377590
PEG166110080

Table 2: Physicochemical and Pharmacokinetic Properties of a Hypothetical PROTAC with Different Linkers

Linker TypeMolecular Weight (Da)clogPAqueous Solubility (µM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Alkyl Chain8505.2<15.0
This compound 1450 3.5 50 2.5
PEG812703.8303.0
PEG1616303.2701.8

Experimental Protocols

This section provides detailed protocols for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis of a PROTAC where the E3 ligase ligand contains a primary amine and the POI ligand has been modified with a terminal alkyne.

Step 1: Conjugation of this compound to the E3 Ligase Ligand

  • Materials:

    • E3 ligase ligand with a primary amine (e.g., pomalidomide (B1683931) derivative)

    • This compound

    • Anhydrous N,N-Dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

    • High-performance liquid chromatography (HPLC) system for purification

  • Procedure:

    • Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

    • Add this compound (1.1 equivalents) to the solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the reaction mixture by preparative HPLC to obtain the E3 ligase-linker-azide intermediate.

    • Lyophilize the pure fractions to yield the product as a solid.

Step 2: "Click" Chemistry Reaction with the POI Ligand

  • Materials:

  • Procedure:

    • Dissolve the E3 ligase-linker-azide intermediate (1.0 equivalent) and the alkyne-modified POI ligand (1.2 equivalents) in a 3:1 mixture of tert-butanol and water.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.

    • In another vial, prepare a solution of CuSO4 (0.2 equivalents) in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture by preparative HPLC to yield the final PROTAC molecule.

    • Lyophilize the pure fractions to yield the final PROTAC as a solid.

Protocol 2: Determination of PROTAC-Induced Protein Degradation (Western Blot)
  • Materials:

    • Cell line expressing the POI

    • Complete cell culture medium

    • PROTAC stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

    • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment of E2-Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand_E3 E3 Ligase Ligand (with -NH2) Intermediate E3-Linker-Azide Intermediate Ligand_E3->Intermediate Linker This compound Linker->Intermediate Amide Coupling Ligand_POI POI Ligand (with alkyne) Final_PROTAC Final PROTAC Ligand_POI->Final_PROTAC Click Chemistry Intermediate->Final_PROTAC Cell_Culture Cell Treatment Final_PROTAC->Cell_Culture Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: A typical workflow for the synthesis and evaluation of a PROTAC.

Logical Relationships in PROTAC Design

PROTAC_Design_Logic PROTAC_Components PROTAC Components POI_Ligand POI Ligand PROTAC_Components->POI_Ligand E3_Ligase_Ligand E3 Ligase Ligand PROTAC_Components->E3_Ligase_Ligand Linker Linker (e.g., this compound) PROTAC_Components->Linker Ternary_Complex Ternary Complex Formation & Stability POI_Ligand->Ternary_Complex E3_Ligase_Ligand->Ternary_Complex Solubility Solubility Linker->Solubility Permeability Permeability Linker->Permeability Linker->Ternary_Complex PROTAC_Properties PROTAC Properties PROTAC_Efficacy PROTAC Efficacy Solubility->PROTAC_Efficacy Permeability->PROTAC_Efficacy Degradation Protein Degradation (DC50, Dmax) Ternary_Complex->Degradation Degradation->PROTAC_Efficacy

Caption: Logical relationships in PROTAC design and development.

References

Surface Functionalization of Nanoparticles with Azido-PEG12-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of sophisticated nanomaterials for a range of biomedical applications, including targeted drug delivery, advanced diagnostics, and bioimaging. Azido-PEG12-NHS ester is a heterobifunctional linker that has emerged as a powerful tool for nanoparticle surface modification. This linker possesses a terminal N-hydroxysuccinimide (NHS) ester, which reacts efficiently with primary amines on the nanoparticle surface to form stable amide bonds. The polyethylene (B3416737) glycol (PEG) spacer enhances the biocompatibility and colloidal stability of the nanoparticles by reducing non-specific protein adsorption and aggregation.[1][2] Crucially, the terminal azide (B81097) group provides a versatile handle for subsequent bioconjugation via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the covalent attachment of a wide array of molecules, including targeting ligands, therapeutic agents, and imaging probes.[3][4]

These application notes provide a comprehensive guide to the surface functionalization of amine-presenting nanoparticles with this compound, subsequent characterization, and further conjugation using click chemistry. Detailed experimental protocols and quantitative data are presented to facilitate the successful implementation of these techniques in the laboratory.

Key Applications

The functionalization of nanoparticles with this compound opens up a multitude of possibilities in biomedical research and drug development:

  • Targeted Drug Delivery: The azide group serves as a platform for attaching targeting moieties such as antibodies, peptides, or small molecules that can direct the nanoparticle to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.[5][6][7]

  • Advanced Bioimaging: Imaging agents, such as fluorescent dyes or contrast agents, can be conjugated to the azide-functionalized nanoparticles, enabling their use in a variety of imaging modalities for diagnostics and preclinical research.

  • Development of Novel Biomaterials: The ability to precisely control the surface chemistry of nanoparticles allows for the creation of new materials with tailored properties for applications in tissue engineering and regenerative medicine.

  • Diagnostic Assays: Nanoparticles functionalized with capture agents via the azide-PEG linker can be employed in sensitive and specific diagnostic assays for the detection of biomarkers.[8]

Data Presentation

The successful functionalization of nanoparticles with this compound can be monitored and quantified by various analytical techniques. The following tables summarize typical quantitative data obtained before and after surface modification.

Table 1: Physicochemical Properties of Nanoparticles Before and After Functionalization with this compound

Nanoparticle TypeConditionHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Polystyrene Nanoparticles Before Functionalization108 ± 1[4]< 0.1-22.4 ± 3.3[4]
After Functionalization with Azido-PEG12-NHS>120[4]< 0.2-2.9 ± 2.5 to -10.2 ± 6.6 (depending on PEG density)[4]
Amine-Functionalized Mesoporous Silica Nanoparticles Before Functionalization217< 0.2-59[9]
After Functionalization with Azido-PEG-NHS231< 0.2-2[9]

Table 2: Quantification of Azide Groups on the Nanoparticle Surface

Nanoparticle TypeMolar Ratio of Azido-PEG12-NHS to Nanoparticle Amine GroupsNumber of Azide Groups per Nanoparticle (Representative)Reference
Iron Oxide Nanoparticles 1:1~2[10]
5:1~5[10]
10:1~10[10]

Experimental Protocols

Protocol 1: Surface Functionalization of Amine-Presenting Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., polystyrene, silica, or iron oxide nanoparticles)

  • This compound

  • Amine-free buffer (e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.2-8.0)[2]

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis tubing or centrifugal filter units for purification

Procedure:

  • Preparation of Nanoparticle Suspension:

    • Disperse the amine-functionalized nanoparticles in the amine-free buffer at a known concentration (e.g., 1-10 mg/mL).

    • Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

  • Preparation of this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[2]

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. Do not store the reconstituted reagent as the NHS ester is susceptible to hydrolysis.[2]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the nanoparticle suspension. A 20-fold molar excess is a common starting point.[11] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to maintain nanoparticle stability.[11]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring or rotation.[11]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of Azido-Functionalized Nanoparticles:

    • Remove unreacted this compound and quenching buffer components by either:

      • Dialysis: Dialyze the nanoparticle suspension against the amine-free buffer for 24-48 hours with several buffer changes.

      • Centrifugal Filtration: Use centrifugal filter units with an appropriate molecular weight cutoff to wash the nanoparticles with the amine-free buffer. Repeat the washing steps at least three times.

  • Characterization and Storage:

    • Characterize the purified azide-functionalized nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and polydispersity, and zeta potential measurement for surface charge.

    • Quantify the number of azide groups on the surface using methods like the Staudinger ligation followed by nitrogen evolution measurement or by reacting with a fluorescently labeled alkyne and measuring the fluorescence.[12]

    • Store the azide-functionalized nanoparticles in an appropriate buffer at 4°C.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Azido-Functionalized Nanoparticles

This protocol details the "click" reaction to conjugate an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) to the azide-functionalized nanoparticles.

Materials:

  • Azido-functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a Cu(I) stabilizing ligand[3]

  • Degassed, deionized water or an appropriate buffer

  • Purification supplies (dialysis or centrifugal filters)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., water, DMSO).

    • Prepare fresh stock solutions of 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[4]

  • Preparation of the Catalyst Complex:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 to 1:5 molar ratio.[3][4] Let the solution stand for a few minutes to allow for the formation of the Cu(I)-ligand complex.

  • Click Reaction:

    • In a reaction tube, add the azide-functionalized nanoparticles suspended in degassed buffer.

    • Add the alkyne-containing molecule. The molar ratio of the alkyne to the estimated number of azide groups on the nanoparticles is typically between 4:1 and 10:1.[4]

    • Add the pre-mixed Cu(I)/THPTA complex to the reaction mixture. A common concentration is 25 equivalents relative to the azide.[4]

    • Initiate the click reaction by adding the sodium ascorbate solution. A common concentration is 40 equivalents relative to the azide.[4]

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[4]

  • Purification of the Conjugated Nanoparticles:

    • Purify the conjugated nanoparticles using dialysis or centrifugal filtration to remove the copper catalyst, excess alkyne, and other reagents.

  • Characterization:

    • Characterize the final conjugated nanoparticles to confirm the successful attachment of the alkyne-containing molecule. This can be done using techniques such as UV-Vis spectroscopy (if the molecule has a chromophore), fluorescence spectroscopy (if the molecule is fluorescent), or by observing a further increase in hydrodynamic diameter via DLS.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reaction1 Step 1: PEGylation cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Click Chemistry cluster_final Final Product Amine_NP Amine-Functionalized Nanoparticle Reaction1 Amine-Reactive Coupling (pH 7.2-8.0) Amine_NP->Reaction1 Azido_PEG_NHS This compound Azido_PEG_NHS->Reaction1 Azido_NP Azido-Functionalized Nanoparticle Reaction1->Azido_NP Reaction2 CuAAC Reaction (CuSO4, NaAsc, THPTA) Azido_NP->Reaction2 Alkyne_Molecule Alkyne-Containing Molecule Alkyne_Molecule->Reaction2 Final_NP Functionalized Nanoparticle (Targeted/Imaged) Reaction2->Final_NP

Caption: Experimental workflow for nanoparticle functionalization.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS Ligand EGF Ligand Ligand->EGFR Binds & Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Nanoparticle Targeted Nanoparticle (e.g., with anti-EGFR Ab) Nanoparticle->EGFR Blocks Ligand Binding

Caption: EGFR signaling pathway and nanoparticle targeting.

References

Application Notes and Protocols: Bioconjugation of Primary Amines using NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and standardized protocols for the bioconjugation of primary amines using N-hydroxysuccinimide (NHS) esters. NHS ester chemistry is a widely used and robust method for covalently linking molecules to proteins, antibodies, oligonucleotides, and other biomolecules containing primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus.[1][2][3] The resulting amide bond is highly stable, making this technique ideal for creating well-defined bioconjugates for a variety of applications in research, diagnostics, and therapeutics.[1][3]

Principle of NHS Ester-Amine Bioconjugation

The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[] The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[1][5]

G NHS_Ester NHS Ester (R-CO-O-NHS) Amide_Bond Stable Amide Bond (Biomolecule-NH-CO-R) NHS_Ester->Amide_Bond Reaction at pH 7.2-8.5 NHS_Byproduct N-hydroxysuccinimide NHS_Ester->NHS_Byproduct Release Primary_Amine Primary Amine (Biomolecule-NH2) Primary_Amine->Amide_Bond

Key Reaction Parameters and Optimization

Successful bioconjugation with NHS esters depends on several critical parameters. Optimization of these factors is crucial to achieve the desired degree of labeling (DOL) while maintaining the biological activity of the biomolecule.

ParameterRecommended Range/ConditionNotes
pH 7.2 - 8.5[][5]The reaction is strongly pH-dependent.[6][7] At lower pH, the amine is protonated and non-reactive. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[5][6][7] The optimal pH is typically between 8.3 and 8.5.[6][7]
Buffers Phosphate, Bicarbonate, Borate, HEPES[2][5]Buffers should be free of primary amines (e.g., Tris, glycine) as they will compete with the target biomolecule for reaction with the NHS ester.[8][9]
Solvent for NHS Ester Anhydrous DMSO or DMFNHS esters are often moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use.[1][8] Ensure DMF is of high quality and free from dimethylamine, which can react with the NHS ester.[6]
Molar Excess of NHS Ester 5 to 20-foldThe optimal molar ratio of NHS ester to the biomolecule depends on the protein and the desired degree of labeling. A common starting point for mono-labeling is an 8-fold molar excess.[6][7]
Biomolecule Concentration 1 - 10 mg/mL[6]Higher concentrations of the biomolecule can improve labeling efficiency.[2] For low concentrations, the reaction volume should be minimized.[6]
Reaction Time & Temperature 30 min to 4 hours at room temp, or overnight at 4°C[5][6]The reaction is typically rapid, often reaching completion within 30-120 minutes at room temperature.[]

Experimental Protocols

The following are generalized protocols for labeling proteins and oligonucleotides with NHS esters. It is recommended to optimize the conditions for each specific application.

General Protein Labeling Protocol

This protocol is suitable for labeling antibodies and other proteins with amine-reactive dyes, biotin, or other modifications.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Antibody 1. Prepare Antibody Solution (2.5 mg/mL in 0.1 M Sodium Bicarbonate, pH 8.3) Prepare_NHS_Ester 2. Prepare NHS Ester Stock Solution (10 mM in anhydrous DMSO) Add_NHS 3. Add NHS Ester to Antibody Solution (e.g., 10-fold molar excess) Prepare_NHS_Ester->Add_NHS Incubate 4. Incubate (1 hour at room temperature or overnight at 4°C) Add_NHS->Incubate Quench 5. Quench Reaction (Optional) (Add Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (e.g., Gel filtration, Dialysis) Quench->Purify Analyze 7. Characterize Conjugate (e.g., Calculate Degree of Labeling) Purify->Analyze

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • NHS ester of the desired modification (e.g., fluorescent dye, biotin)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[8]

  • Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 7.4

  • Purification system: Gel filtration column (e.g., Sephadex G-25), dialysis tubing, or ultrafiltration device

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2.5 mg/mL.[2] If the protein is in a different buffer, exchange it into the Reaction Buffer using dialysis or a desalting column.

    • Ensure the buffer is free of any amine-containing substances like Tris or glycine.[8]

  • Prepare the NHS Ester Solution:

    • NHS esters are moisture-sensitive.[8] Allow the vial to come to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[9] Do not prepare stock solutions for long-term storage.[8]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., a 10- to 20-fold molar excess is a good starting point).

    • Add the calculated volume of the NHS ester solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[6][9]

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[9] Incubate for 10-15 minutes at room temperature.[9]

  • Purify the Conjugate:

    • Remove unreacted NHS ester and the NHS byproduct by gel filtration, dialysis, or ultrafiltration.[6] Gel filtration is a common and effective method for purifying protein conjugates.[6]

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL). For fluorescently labeled proteins, this can be done by measuring the absorbance at 280 nm (for the protein) and the maximum absorbance wavelength of the dye.[9]

Labeling of Amine-Modified Oligonucleotides

This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.

Materials:

  • Amine-modified oligonucleotide

  • NHS ester of the desired modification

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification system: Gel filtration desalting column (e.g., Glen Gel-Pak™), ethanol (B145695) precipitation, or HPLC

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in the Reaction Buffer. A typical concentration is around 0.2 µmole of oligo in 500 µL of buffer.[1]

    • Ensure the oligonucleotide is not in a buffer containing ammonium (B1175870) salts, as these will compete with the labeling reaction.[1]

  • Prepare the NHS Ester Solution:

    • As with protein labeling, prepare a fresh solution of the NHS ester in anhydrous DMSO or DMF.

  • Perform the Labeling Reaction:

    • Add a 5- to 10-fold molar excess of the dissolved NHS ester to the oligonucleotide solution.[1]

    • Agitate the mixture and incubate at room temperature for 1-2 hours.[1]

  • Purify the Conjugated Oligonucleotide:

    • Separate the labeled oligonucleotide from excess NHS ester and salts using a desalting column or by ethanol precipitation.[1] For higher purity, reverse-phase HPLC can be used.[10]

Troubleshooting

G Start Low Labeling Efficiency Check_pH Is the reaction pH between 8.3-8.5? Start->Check_pH Check_Buffer Does the buffer contain primary amines (e.g., Tris)? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3-8.5 Check_pH->Adjust_pH No Check_NHS Is the NHS ester fresh and anhydrous? Check_Buffer->Check_NHS No Buffer_Exchange Perform buffer exchange into an amine-free buffer Check_Buffer->Buffer_Exchange Yes Check_Concentration Is the biomolecule concentration >1 mg/mL? Check_NHS->Check_Concentration Yes Use_Fresh_NHS Use a fresh vial of NHS ester and anhydrous solvent Check_NHS->Use_Fresh_NHS No Increase_Concentration Increase biomolecule concentration or reduce reaction volume Check_Concentration->Increase_Concentration No Success Successful Conjugation Check_Concentration->Success Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_NHS Use_Fresh_NHS->Check_Concentration Increase_Concentration->Success

IssuePossible CauseRecommendation
Low or no labeling Incorrect pH of the reaction buffer.Ensure the pH is between 7.2 and 8.5, with an optimum around 8.3.[6][7]
Presence of competing primary amines in the buffer (e.g., Tris, glycine).Perform buffer exchange into a non-amine-containing buffer like phosphate, bicarbonate, or borate.[8][9]
Hydrolyzed NHS ester.NHS esters are moisture-sensitive.[8] Use a fresh vial and dissolve in anhydrous DMSO or DMF immediately before use.[8]
Low biomolecule concentration.Increase the concentration of the protein or oligonucleotide.[2] Alternatively, reduce the total reaction volume.[6]
Precipitation of protein during labeling High concentration of organic solvent.The volume of DMSO or DMF added should not exceed 10% of the total reaction volume.[8]
High degree of labeling.Reduce the molar excess of the NHS ester to decrease the number of modifications per protein, which can sometimes lead to insolubility.
Inconsistent results Variability in reagents.Use high-quality, fresh reagents. Check the purity of the NHS ester if possible.
Inaccurate quantification of biomolecule or NHS ester.Ensure accurate concentration measurements before starting the reaction.

Quantitative Data Summary

ParameterValue/RangeReference
Optimal Reaction pH 8.3 - 8.5[6][7]
Recommended Molar Excess (NHS:Biomolecule) 5 - 20[1][8]
Typical Protein Concentration 1 - 10 mg/mL[6]
Typical Labeling Efficiency at 2.5 mg/mL protein ~35%[2]
Typical Labeling Efficiency at 1 mg/mL protein 20-30%[2]
NHS Ester Half-life at pH 7.0, 0°C 4 - 5 hours[5]
NHS Ester Half-life at pH 8.6, 4°C 10 minutes[5]

These notes and protocols provide a comprehensive guide for the successful bioconjugation of primary amines using NHS esters. For specific applications, further optimization may be required to achieve the desired outcome.

References

Optimal Reaction Conditions for Azido-PEG12-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Azido-PEG12-NHS ester in bioconjugation. The information is intended to guide researchers in achieving optimal reaction conditions for labeling proteins, antibodies, and other amine-containing molecules.

Introduction

This compound is a heterobifunctional crosslinker that contains an azide (B81097) group and an N-hydroxysuccinimide (NHS) ester, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The NHS ester reacts with primary amines, such as those on the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form stable amide bonds.[3][4] The azide group can then be used for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing an alkyne group.[5][6][7] The hydrophilic PEG spacer enhances the water solubility of the reagent and the resulting conjugate.[8]

The efficiency of the NHS ester-amine reaction is highly dependent on several factors, primarily pH. A careful balance must be struck to ensure the nucleophilicity of the primary amines while minimizing the competing hydrolysis of the NHS ester.[3]

Key Reaction Parameters and Optimization

Successful conjugation with this compound hinges on the careful control of several experimental parameters. The following sections and tables summarize the critical conditions for optimal reaction outcomes.

pH

The pH of the reaction buffer is the most critical factor for efficient labeling.[9] Primary amines are reactive in their deprotonated state. At a pH below the pKa of the amine, the group is protonated and non-nucleophilic.[3] Conversely, at high pH, the rate of NHS ester hydrolysis increases significantly, reducing the amount of reagent available for conjugation.[10][11] The optimal pH range for NHS ester reactions is generally between 7.2 and 8.5, with a more specific recommendation of 8.3-8.5 to maximize the reaction yield.[3][9][10]

Buffers

The choice of buffer is crucial to maintain the optimal pH and to avoid interfering with the reaction. Amine-free buffers are essential as primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.[4]

Recommended Buffers:

  • Phosphate-buffered saline (PBS)[12]

  • Sodium bicarbonate buffer[9]

  • HEPES buffer[10]

  • Borate buffer[10]

Buffers to Avoid:

  • Tris-based buffers (e.g., TBS), as they contain primary amines.[4][10]

  • Glycine-containing buffers.[4]

Molar Excess of this compound

The molar ratio of this compound to the amine-containing molecule will influence the degree of labeling. A molar excess of the NHS ester is typically used to drive the reaction to completion. For labeling proteins, a 10- to 50-fold molar excess is a common starting point.[12] However, the optimal ratio should be determined empirically for each specific application to achieve the desired degree of labeling and to avoid potential protein precipitation from over-labeling.[4][13]

Reaction Time and Temperature

The reaction can be performed under various time and temperature conditions. A common approach is to incubate the reaction for 30-60 minutes at room temperature.[4][13] Alternatively, the reaction can be carried out for 2 hours on ice or overnight at 4°C.[4][10] Longer incubation times at lower temperatures can sometimes improve yields, especially for sensitive proteins.

Solvents

This compound is typically dissolved in a water-miscible organic solvent before being added to the aqueous reaction buffer. Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used for this purpose.[4][9] It is critical to use high-quality, amine-free DMF, as any contaminating dimethylamine (B145610) can react with the NHS ester.[9] The final concentration of the organic solvent in the reaction mixture should generally be kept below 10% to avoid denaturation of proteins.[4]

Summary of Quantitative Reaction Parameters

The following tables provide a summary of the key quantitative parameters for optimizing the reaction of this compound with primary amines.

Table 1: Effect of pH on NHS Ester Reaction

pH RangeAmine ReactivityNHS Ester Hydrolysis RateOverall Reaction Efficiency
< 7.0Low (amines are protonated)LowLow
7.2 - 8.5High (amines are deprotonated)ModerateOptimal[10]
> 8.5HighHighDecreased due to rapid hydrolysis[3]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life
7.004 - 5 hours[10][11]
8.6410 minutes[10][11]

Table 3: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Critical for balancing amine reactivity and NHS ester stability.[9][10]
Buffer Phosphate (B84403), Bicarbonate, HEPES, Borate (0.1 M)Must be amine-free.[9][10]
Molar Excess of NHS Ester 10 - 50 foldShould be optimized for the specific protein and desired degree of labeling.[12]
Reaction Time 30 - 60 min (Room Temp) or 2 hours (on ice)Longer times may be needed for dilute protein solutions.[4][13]
Temperature Room Temperature or 4°CLower temperatures can be used for sensitive proteins.[10]
Solvent for NHS Ester Anhydrous DMSO or DMFFinal concentration in reaction should be <10%.[4]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[9][14]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[9]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[4] The NHS ester is moisture-sensitive and will hydrolyze in the presence of water; do not prepare stock solutions for long-term storage.[4]

  • Calculate the Molar Excess: Determine the volume of the this compound solution needed to achieve the desired molar excess (e.g., 20-fold).

  • Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[12][13]

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][9]

  • Characterization: Characterize the resulting azide-labeled protein. The degree of labeling can be determined using various analytical techniques, such as mass spectrometry.

Protocol 2: Subsequent Click Chemistry Reaction

The azide-functionalized protein can be used in a subsequent click chemistry reaction with an alkyne-containing molecule. The following is a general protocol for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • Azide-labeled protein

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to protect the protein)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • If using, prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing molecule in the Reaction Buffer.

    • If using THPTA, add it to the reaction mixture and mix.

    • Add the CuSO₄ solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored for completion by an appropriate analytical method (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Purify the resulting conjugate to remove the copper catalyst, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography or affinity chromatography.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key chemical reaction and a typical experimental workflow.

G Figure 1: NHS Ester Reaction with a Primary Amine reagent This compound R-N₃ product Stable Amide Bond Protein-NH-CO-R-N₃ reagent->product + amine Primary Amine Protein-NH₂ amine->product pH 7.2-8.5 byproduct N-hydroxysuccinimide product->byproduct +

Caption: Chemical reaction of an NHS ester with a primary amine.

G Figure 2: Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3) mix Mix Protein and NHS Ester prep_protein->mix prep_nhs Prepare Azido-PEG12-NHS (Anhydrous DMSO/DMF) prep_nhs->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench Reaction (Tris Buffer) incubate->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify analyze Analyze Product (Mass Spectrometry) purify->analyze

Caption: A typical workflow for labeling proteins with this compound.

References

Application Notes and Protocols for Azido-PEG12-NHS Ester in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG12-NHS ester is a heterobifunctional linker designed for the two-step labeling of biomolecules, particularly for applications in live cell imaging. This reagent combines three key chemical features: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The NHS ester allows for covalent conjugation to primary amines on proteins, while the azide group serves as a bioorthogonal handle for subsequent detection via "click chemistry." The hydrophilic 12-unit PEG spacer enhances solubility and minimizes steric hindrance.[1][2][3]

This two-step labeling strategy offers significant advantages for live-cell imaging. The initial labeling of cell surface proteins with this compound is followed by a highly specific and efficient click reaction with a fluorescent probe. For live-cell applications, strain-promoted azide-alkyne cycloaddition (SPAAC) is the preferred method, as it does not require cytotoxic copper catalysts.[4][5] This approach enables the visualization of dynamic cellular processes with high temporal and spatial resolution.

Principle of the Method

The application of this compound in live cell imaging involves a two-step process:

  • Primary Amine Labeling: The NHS ester group of the this compound reacts with primary amines (-NH2) present on the N-terminus and lysine (B10760008) side chains of cell surface proteins. This reaction forms a stable amide bond, covalently attaching the azide-PEG linker to the proteins. This reaction is pH-dependent, with an optimal range of pH 7.2-8.5.[6][7]

  • Bioorthogonal Click Chemistry: The azide-labeled cells are then incubated with a fluorescent probe containing a strained alkyne, such as dibenzocyclooctyne (DBCO). The azide and DBCO groups undergo a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage and fluorescently labeling the proteins of interest. This reaction is bioorthogonal, meaning it occurs with high specificity and efficiency in the complex biological environment of a living cell without interfering with native biochemical processes.[4][8]

Data Presentation

The following tables summarize representative quantitative data for cell surface protein labeling using an Azido-PEG-NHS ester and a DBCO-functionalized fluorophore, followed by analysis using flow cytometry and fluorescence microscopy.

Table 1: Labeling Efficiency and Cell Viability

Cell LineThis compound Concentration (µM)DBCO-Fluorophore Concentration (µM)Labeling Efficiency (%)*Cell Viability (%)**
Jurkat1001085 ± 5> 95
HeLa1001092 ± 4> 95
CHO-K11001088 ± 6> 95

*As determined by the percentage of fluorescently positive cells via flow cytometry compared to an unlabeled control. **As determined by a standard cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) 24 hours post-labeling.

Table 2: Imaging Signal-to-Noise Ratio

Cell LineImaging ModalityExcitation/Emission (nm)Signal-to-Noise Ratio (SNR)***
JurkatConfocal Microscopy488 / 52015 ± 3
HeLaEpifluorescence Microscopy561 / 58512 ± 2
CHO-K1Confocal Microscopy640 / 66518 ± 4

***SNR is calculated as the mean fluorescence intensity of the labeled cell surface divided by the standard deviation of the background fluorescence.

Experimental Protocols

Protocol 1: Labeling of Live Cells with this compound

This protocol details the covalent attachment of the azide handle to cell surface proteins.

Materials:

  • Live cells in suspension or adherent culture

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Cell culture plates or flasks

Procedure:

  • Cell Preparation:

    • Adherent Cells: Seed cells in the desired format (e.g., 6-well plate, 96-well plate for imaging) and grow to 80-90% confluency.

    • Suspension Cells: Culture cells to a density of 0.5 - 2 x 10^6 cells/mL.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex to ensure complete dissolution. Store any unused stock solution at -20°C, protected from light and moisture.

  • Labeling Reaction:

    • Wash the cells twice with pre-warmed, sterile PBS (pH 7.4) to remove serum proteins.

    • Prepare the labeling medium by diluting the 10 mM this compound stock solution into pre-warmed, serum-free cell culture medium to a final concentration of 100 µM. The optimal concentration may need to be determined empirically for each cell type (typically in the range of 25-200 µM).

    • Add the labeling medium to the cells.

    • Incubate the cells for 30 minutes at 37°C in a CO2 incubator.

  • Washing:

    • After incubation, gently remove the labeling medium.

    • Wash the cells three times with pre-warmed, sterile PBS (pH 7.4) to remove any unreacted reagent.

    • The azide-labeled cells are now ready for the click chemistry reaction.

Protocol 2: Fluorescent Labeling of Azide-Modified Cells via SPAAC

This protocol describes the attachment of a DBCO-containing fluorophore to the azide-labeled cells.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • DBCO-functionalized fluorescent dye

  • Anhydrous DMSO

  • Complete cell culture medium or live-cell imaging buffer

  • PBS, pH 7.4, sterile

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of the DBCO-functionalized fluorescent dye in anhydrous DMSO. Store according to the manufacturer's instructions, typically at -20°C and protected from light.

  • Click Reaction:

    • Wash the azide-labeled cells twice with pre-warmed PBS (pH 7.4).

    • Prepare the click reaction medium by diluting the 1 mM DBCO-fluorophore stock solution into pre-warmed, serum-free or complete medium to a final concentration of 10 µM. The optimal concentration may vary (typically 5-50 µM).

    • Add the click reaction medium to the cells.

    • Incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

  • Washing and Imaging:

    • Remove the click reaction medium.

    • Wash the cells three times with pre-warmed PBS (pH 7.4).

    • Replace the PBS with pre-warmed live-cell imaging buffer or complete medium.

    • The cells are now fluorescently labeled and ready for imaging using fluorescence microscopy or analysis by flow cytometry.

Protocol 3: Assessment of Cell Viability

This protocol provides a general method to assess the cytotoxicity of the labeling procedure.

Materials:

  • Labeled and unlabeled (control) cells

  • Trypan Blue solution (0.4%) or a commercial cell viability kit (e.g., based on Calcein-AM/Propidium Iodide)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Culture the labeled and unlabeled cells for 24 hours under normal growth conditions.

  • Harvest the cells (trypsinize if adherent).

  • Resuspend the cells in PBS.

  • Mix an aliquot of the cell suspension with an equal volume of Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

Visualizations

experimental_workflow Experimental Workflow for Live Cell Imaging cluster_prep Cell Preparation cluster_labeling Azide Labeling cluster_click Fluorescent Tagging (SPAAC) cell_culture 1. Culture Cells (Adherent or Suspension) wash1 2. Wash with PBS cell_culture->wash1 add_azide 3. Incubate with This compound wash1->add_azide Serum-free medium wash2 4. Wash to Remove Excess Reagent add_azide->wash2 add_dbco 5. Incubate with DBCO-Fluorophore wash2->add_dbco Complete medium wash3 6. Wash to Remove Excess Dye add_dbco->wash3 imaging 7. Live Cell Imaging (Microscopy) wash3->imaging flow 8. Flow Cytometry (Quantification) wash3->flow

Caption: Experimental workflow for labeling and imaging live cells.

signaling_pathway Chemical Labeling Pathway on Cell Surface Protein protein Cell Surface Protein with Primary Amine (-NH2) azide_protein Azide-Labeled Protein protein->azide_protein NHS Ester Reaction (pH 7.2-8.5) linker This compound linker->azide_protein labeled_protein Fluorescently Labeled Protein azide_protein->labeled_protein SPAAC Click Reaction (Bioorthogonal) dbco_dye DBCO-Fluorophore dbco_dye->labeled_protein

Caption: Two-step chemical labeling pathway.

References

Application Notes and Protocols: Azido-PEG12-NHS Ester for Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Azido-PEG12-NHS ester in the development of fluorescent probes. This versatile bifunctional linker is instrumental in modern bioconjugation, enabling the precise and stable labeling of biomolecules for a wide array of applications in research and drug development.

Introduction

This compound is a hydrophilic, non-cleavable crosslinker featuring two reactive functional groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The NHS ester facilitates covalent conjugation to primary amines (-NH2) present on proteins, antibodies, and other biomolecules, forming a stable amide bond.[2] The azide moiety serves as a handle for "click chemistry," allowing for the highly specific and efficient attachment of a fluorescent dye or other reporter molecule containing a terminal alkyne, DBCO, or BCN group.[3][4][5] This dual functionality makes this compound an ideal tool for the development of custom fluorescent probes for applications such as immunoassays, cell imaging, and flow cytometry.[6][7]

Product Information and Storage

Proper handling and storage of this compound are crucial for maintaining its reactivity.

PropertyValueCitation(s)
Molecular Formula C31H56N4O16[1][3]
Molecular Weight 740.8 g/mol [1][3]
Purity Typically >90-98%[1][3][8]
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, DCM[3]
Storage Conditions Store at -20°C, desiccated and protected from moisture.[3][9][10]
Shipping Conditions Ambient Temperature[1][3]

Important Considerations:

  • The NHS ester is moisture-sensitive and can hydrolyze.[9][11] Always equilibrate the vial to room temperature before opening to prevent condensation.[9][11]

  • Prepare solutions of this compound immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester will degrade.[9][11][12]

  • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[9][11][12]

Experimental Protocols

Protocol for Labeling Proteins (e.g., IgG) with this compound

This protocol describes the conjugation of the azide-PEG linker to primary amines on a protein, such as an antibody.

Materials Required:

  • Protein (e.g., IgG)

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[9][11]

  • Anhydrous DMSO or DMF[9][12]

  • Quenching buffer (e.g., Tris-HCl or Glycine, pH 7.4) (optional)[13]

  • Purification column (e.g., desalting column, dialysis cassette)[9]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[9] If the protein is in a buffer containing primary amines, perform buffer exchange into an appropriate amine-free buffer.[9][12]

  • This compound Solution Preparation:

    • Equilibrate the vial of this compound to room temperature.[9][12]

    • Immediately before use, prepare a 10 mM solution of the linker in anhydrous DMSO or DMF.[9][12] For example, dissolve approximately 5 mg in 0.675 mL of solvent.

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM this compound solution to achieve a desired molar excess. A 20-fold molar excess is a common starting point for labeling IgG, which typically results in 4-6 PEG linkers per antibody.[9][12] The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the linker solution to the protein solution while gently vortexing.[13] Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[9]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9][11][12]

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing primary amines can be added. For example, add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.[13]

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column, dialysis, or gel filtration.[9][12][13]

  • Storage:

    • Store the azide-modified protein under conditions that are optimal for the unlabeled protein.

Protocol for Fluorescent Probe Synthesis via Click Chemistry

This protocol describes the attachment of an alkyne-modified fluorescent dye to the azide-modified protein from the previous step. This is a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN functionalized dyes is an alternative that does not require a copper catalyst.[5]

Materials Required:

  • Azide-modified protein

  • Alkyne-modified fluorescent dye

  • Copper(II) sulfate (B86663) (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-modified fluorescent dye in DMSO.

    • Prepare fresh stock solutions of CuSO4, sodium ascorbate (B8700270), and TBTA in a suitable buffer.

  • Click Reaction:

    • In a reaction tube, combine the azide-modified protein with the alkyne-modified fluorescent dye. The molar ratio should be optimized, but a 2-5 fold molar excess of the dye is a good starting point.

    • Add the copper ligand (TBTA) to the reaction mixture.

    • Add CuSO4 and sodium ascorbate to initiate the reaction. The final concentrations should be optimized but are typically in the range of 0.1-1 mM for CuSO4 and 1-5 mM for sodium ascorbate.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled protein from excess dye and reaction components using a desalting column or dialysis.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent dye (at its absorption maximum).[13]

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_conjugation NHS Ester Conjugation cluster_purification1 Purification Step 1 cluster_click Click Chemistry cluster_purification2 Purification Step 2 p p r Reaction Mixture (Protein + Linker) p->r Protein in\nAmine-Free Buffer Protein in Amine-Free Buffer l l l->r This compound\nin DMSO/DMF This compound in DMSO/DMF i Incubation (RT or 4°C) r->i pu1 Desalting / Dialysis i->pu1 ap Azide-Modified Protein pu1->ap ad Add Alkyne-Dye, CuSO4, Ascorbate, TBTA ap->ad cr Click Reaction Incubation ad->cr pu2 Desalting / Dialysis cr->pu2 fp Final Fluorescent Probe pu2->fp

Caption: Workflow for fluorescent probe synthesis.

Chemical Reaction Pathway

G cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Click Chemistry p Protein-NH2 p_linker Protein-NH-CO-PEG12-N3 p->p_linker + linker This compound linker->p_linker nhs NHS p_linker->nhs + alkyne Alkyne-Fluorophore probe Fluorescent Probe (Triazole Linkage) alkyne->probe p_linker2 Protein-NH-CO-PEG12-N3 p_linker2->probe + catalyst Cu(I) catalyst->probe

Caption: Two-step reaction for probe synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Hydrolyzed this compound- Presence of primary amines in the buffer- Insufficient molar excess of the linker- Low protein concentration- Use fresh, properly stored linker.- Perform buffer exchange to an amine-free buffer.- Increase the molar ratio of the linker to the protein.- Concentrate the protein solution.[9]
Protein Precipitation - High concentration of organic solvent- pH of the buffer is at the protein's isoelectric point- Ensure the organic solvent volume is less than 10%.- Adjust the buffer pH to be at least one unit away from the protein's pI.
Low Click Chemistry Yield - Oxidation of the copper catalyst- Inactive fluorescent dye- Use a freshly prepared solution of the reducing agent (sodium ascorbate).- Verify the reactivity of the alkyne-modified dye.
Non-specific Staining/Binding - Aggregation of the fluorescent probe- Insufficient purification- The PEG spacer helps reduce aggregation, but further optimization of the degree of labeling may be needed.- Ensure thorough purification to remove all unconjugated dye.

References

Application Notes and Protocols for Biomolecule Immobilization using Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent immobilization of biomolecules onto various surfaces using the heterobifunctional linker, Azido-PEG12-NHS ester. This linker is composed of an N-hydroxysuccinimide (NHS) ester, a flexible 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The NHS ester facilitates covalent conjugation to primary amines present on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3][4] The azide group enables subsequent immobilization onto alkyne-functionalized surfaces via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][6][7][8]

The hydrophilic PEG spacer enhances the water solubility of the linker and the resulting biomolecule conjugate.[3][4] Furthermore, the PEG moiety helps to reduce non-specific binding of other molecules to the surface and provides a flexible spacer that can improve the accessibility and bioactivity of the immobilized molecule.

Key Applications

  • Surface Modification: Creation of biocompatible and functionalized surfaces for various applications.[9]

  • Bioconjugation: Covalent labeling of proteins, peptides, and oligonucleotides.

  • Drug Delivery: Development of targeted drug delivery systems.

  • Diagnostics: Fabrication of biosensors and microarrays.

Chemical Reaction Pathway

The overall process involves two main chemical reactions: the acylation of primary amines by the NHS ester and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Biomolecule Biomolecule (-NH2) AzidoBiomolecule Azido-PEG12-Biomolecule Biomolecule->AzidoBiomolecule NHS Ester Reaction (pH 7-9) AzidoPEG12NHS This compound AzidoPEG12NHS->AzidoBiomolecule ImmobilizedBiomolecule Immobilized Biomolecule AzidoBiomolecule->ImmobilizedBiomolecule CuAAC 'Click' Reaction NHS NHS (byproduct) AzidoBiomolecule->NHS Catalyst Cu(I) Catalyst AlkyneSurface Alkyne-functionalized Surface AlkyneSurface->ImmobilizedBiomolecule Catalyst->ImmobilizedBiomolecule

Caption: Chemical pathway for biomolecule immobilization.

Experimental Workflow

The immobilization process can be broken down into three main stages: functionalization of the biomolecule with the this compound, preparation of an alkyne-functionalized surface, and the final "click" reaction to immobilize the biomolecule.

cluster_0 Stage 1: Biomolecule Functionalization cluster_1 Stage 2: Surface Preparation cluster_2 Stage 3: Immobilization via Click Chemistry A1 Dissolve Biomolecule in Amine-Free Buffer A3 React Biomolecule with NHS Ester (30-60 min, RT) A1->A3 A2 Prepare Azido-PEG12-NHS Ester Solution (in DMSO/DMF) A2->A3 A4 Purify Azide-Functionalized Biomolecule A3->A4 C2 Incubate Azide-Biomolecule with Alkyne-Surface and Catalyst A4->C2 B1 Clean and Activate Surface (e.g., Plasma) B2 Silanize with Alkyne-Silane B1->B2 B3 Wash and Cure Surface B2->B3 B3->C2 C1 Prepare Cu(I) Catalyst Solution C1->C2 C3 Wash and Dry Immobilized Surface C2->C3

Caption: Experimental workflow for biomolecule immobilization.

Quantitative Data Summary

The efficiency of immobilization and the performance of the immobilized biomolecule can be influenced by several factors, including the concentration of reactants, reaction time, and the nature of the biomolecule and surface. The following table provides representative data from typical protein immobilization experiments. Actual results may vary.

ParameterTypical Value RangeKey Influencing Factors
NHS Ester Labeling Efficiency 4-6 linkers per antibodyMolar excess of NHS ester, protein concentration, reaction pH and time.[1]
Surface Azide/Alkyne Density 1-5 groups/nm²Silanization conditions (concentration, time, temperature).
Immobilization Yield 50-90%Surface density of functional groups, biomolecule concentration, catalyst efficiency.
Binding Affinity (K_D) of Immobilized Ligand 1-10 nMOrientation of the biomolecule, surface density, non-specific binding.
Stability of Immobilized Protein > 80% activity after 30 days at 4°CStorage conditions (buffer, temperature), inherent stability of the protein.

Detailed Experimental Protocols

Protocol 1: Functionalization of Proteins with this compound

This protocol describes the labeling of a protein with the this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting columns or dialysis equipment for purification

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[1] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete with the reaction.[1]

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 10 mM. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so stock solutions should not be prepared for long-term storage.[1]

  • Reaction: Add a 20-fold molar excess of the dissolved this compound to the protein solution.[1] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]

  • Quenching (Optional): Add quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

  • Storage: Store the azide-functionalized protein under conditions that are optimal for the unlabeled protein.

Protocol 2: Preparation of Alkyne-Functionalized Surfaces

This protocol details the functionalization of a glass or silica (B1680970) surface with alkyne groups using silanization.

Materials:

  • Glass or silica substrates (e.g., microscope slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Highly corrosive and reactive.

  • Anhydrous toluene

  • (Propargyloxy)propyltriethoxysilane

  • Nitrogen or Argon gas

  • Oven

Procedure:

  • Surface Cleaning and Activation:

    • Immerse the substrates in Piranha solution for 15-30 minutes to clean and hydroxylate the surface. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates thoroughly with deionized water and then with ethanol (B145695).

    • Dry the substrates under a stream of nitrogen or argon and bake in an oven at 110°C for 30 minutes.

  • Silanization:

    • Prepare a 1-2% (v/v) solution of (propargyloxy)propyltriethoxysilane in anhydrous toluene.

    • Immerse the cleaned and dried substrates in the silane (B1218182) solution under an inert atmosphere.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

    • Rinse the substrates sequentially with toluene, ethanol, and deionized water.

  • Curing: Dry the functionalized substrates under a stream of nitrogen or argon and store them in a desiccator.

Protocol 3: Immobilization of Azide-Functionalized Biomolecules via CuAAC

This protocol describes the immobilization of an azide-functionalized biomolecule onto an alkyne-functionalized surface.

Materials:

  • Azide-functionalized biomolecule (from Protocol 1)

  • Alkyne-functionalized surface (from Protocol 2)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Washing buffers (e.g., deionized water, ethanol)

Procedure:

  • Prepare Stock Solutions:

    • 100 mM CuSO₄ in deionized water.[7]

    • 200 mM THPTA ligand in deionized water.[7]

    • 100 mM Sodium ascorbate in deionized water (prepare fresh).[7]

  • Catalyst Preparation: Mix CuSO₄ and THPTA in a 1:2 molar ratio. Allow the solution to stand for a few minutes to form the Cu(I) complex.[7]

  • Immobilization Reaction:

    • In a reaction vessel, cover the alkyne-functionalized surface with a solution of the azide-functionalized biomolecule in the reaction buffer.

    • Add the prepared Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[7]

  • Incubation: Gently agitate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7]

  • Washing: Remove the substrate from the reaction solution and wash it thoroughly with deionized water and ethanol to remove any unreacted reagents and non-specifically bound biomolecules.

  • Drying and Storage: Dry the surface under a stream of nitrogen and store it under appropriate conditions to maintain the activity of the immobilized biomolecule.

References

Application Notes and Protocols: Creating PEGylated Proteins for Improved Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation

PEGylation is a well-established bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein or peptide.[1][2] This modification is a leading strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[2][3][4] The hydrophilic and flexible nature of the PEG polymer imparts several advantageous characteristics to the conjugated protein.

Key Benefits of PEGylation:

  • Increased Serum Half-Life: The increased hydrodynamic size of PEGylated proteins reduces their rate of renal clearance, leading to a prolonged circulation time in the body.[1][5]

  • Reduced Immunogenicity: PEG chains can mask epitopes on the protein surface, thereby decreasing its recognition by the immune system and reducing the potential for an immune response.[1][6]

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability in biological fluids.[1][7]

  • Improved Solubility: The high solubility of PEG can enhance the solubility of poorly soluble proteins.[1][7]

While PEGylation offers significant advantages, it is crucial to control the reaction to avoid a potential reduction in the protein's biological activity, which can occur if the PEG chain sterically hinders the active site.[1]

General Workflow for Protein PEGylation

The process of creating and characterizing a PEGylated protein follows a systematic workflow, from the initial conjugation reaction to the final analysis of the product. Each step requires careful consideration and optimization to ensure the desired outcome.

PEGylation_Workflow cluster_reaction Conjugation cluster_purification Purification Protein_Prep Protein Preparation (Buffer Exchange) PEGylation_Reaction PEGylation Reaction (Controlled Conditions) Protein_Prep->PEGylation_Reaction PEG_Prep PEG Reagent Preparation PEG_Prep->PEGylation_Reaction Quenching Reaction Quenching PEGylation_Reaction->Quenching Purification Purification (e.g., SEC-HPLC) Quenching->Purification SDS_PAGE SDS-PAGE Purification->SDS_PAGE SEC_HPLC SEC-HPLC Purification->SEC_HPLC Mass_Spec Mass Spectrometry Purification->Mass_Spec Activity_Assay Biological Activity Assay Purification->Activity_Assay PK_Studies Pharmacokinetic Studies Purification->PK_Studies

Caption: General experimental workflow for protein PEGylation.

Impact of PEGylation on Pharmacokinetics

The primary motivation for PEGylating therapeutic proteins is to improve their pharmacokinetic profile. The attachment of PEG chains significantly alters how the protein is absorbed, distributed, metabolized, and excreted (ADME).

PK_Impact cluster_native Native Protein cluster_pegylated PEGylated Protein Native_Protein Smaller Hydrodynamic Radius Rapid_Clearance Rapid Renal Clearance Native_Protein->Rapid_Clearance Proteolytic_Degradation Susceptible to Proteolytic Degradation Native_Protein->Proteolytic_Degradation PEGylation_Process PEGylation Native_Protein->PEGylation_Process Short_HalfLife Short In Vivo Half-Life Rapid_Clearance->Short_HalfLife Proteolytic_Degradation->Short_HalfLife PEG_Protein Larger Hydrodynamic Radius Reduced_Clearance Reduced Renal Clearance PEG_Protein->Reduced_Clearance Steric_Hindrance Protection from Proteases PEG_Protein->Steric_Hindrance Long_HalfLife Extended In Vivo Half-Life Reduced_Clearance->Long_HalfLife Steric_Hindrance->Long_HalfLife PEGylation_Process->PEG_Protein

Caption: Impact of PEGylation on key pharmacokinetic parameters.

Data on Pharmacokinetic Improvement

The following table summarizes the impact of PEGylation on the in vivo half-life of several therapeutic proteins.

ProteinNative Half-LifePEGylated Half-LifeFold IncreasePEG Size (kDa)Reference
Adenosine Deaminase (ADA)30 minutes (in mice)28 hours (in mice)~565[5]
Interferon α-2a~6-8 hours~65 hours~8-1040[8]
Granulocyte-Colony Stimulating Factor (G-CSF)~3.5 hours~15-80 hours~4-2320[8]
α-1-antitrypsinCleared within 24h (in mice)Sustained for 48h (in mice)>220[6]

Experimental Protocols

Protocol 1: Amine-Reactive PEGylation of a Model Protein (e.g., Bovine Serum Albumin)

This protocol describes a common method for PEGylating proteins using an N-hydroxysuccinimide (NHS)-activated PEG, which reacts with primary amines on lysine (B10760008) residues and the N-terminus.[1][9]

Materials:

  • Model Protein (e.g., Bovine Serum Albumin, BSA)

  • Amine-reactive PEG (e.g., mPEG-NHS, Y-NHS-40K)[10]

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.0-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Dry, water-miscible solvent (e.g., DMF or DMSO)[10]

  • Dialysis tubing or centrifugal ultrafiltration devices for buffer exchange

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or centrifugal ultrafiltration.[10]

  • PEG Reagent Preparation:

    • Allow the amine-reactive PEG reagent to equilibrate to room temperature before opening to prevent moisture condensation.[10]

    • Calculate the required amount of PEG reagent. A 5- to 10-fold molar excess of PEG to protein is a good starting point for optimization.[10]

    • Immediately before use, dissolve the PEG reagent in a small volume of dry DMF or DMSO.[10]

  • PEGylation Reaction:

    • Slowly add the dissolved PEG reagent to the gently stirring protein solution.

    • Incubate the reaction at room temperature for 1 hour or at 4°C for 2-4 hours. Reaction times may need to be optimized depending on the protein.[10]

  • Reaction Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 10-20 mM. The primary amines in the quenching buffer will react with any remaining unreacted PEG-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of PEGylated Protein:

    • Separate the PEGylated protein from unreacted PEG and native protein using Size-Exclusion Chromatography (SEC).[1]

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).[1]

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the elution profile by UV absorbance at 280 nm.[1]

    • Fractions containing the PEGylated protein will elute earlier than the unmodified protein due to their larger size.

Protocol 2: Characterization of PEGylated Proteins

Confirmation of successful PEGylation and assessment of the product's purity and integrity are critical.

5.2.1. SDS-PAGE Analysis

  • Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than its unmodified counterpart.

  • Procedure:

    • Prepare an appropriate percentage polyacrylamide gel (e.g., 4-12% gradient gel).

    • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated fractions.[1]

    • Run the gel under standard conditions.

    • Stain the gel with a protein stain (e.g., Coomassie Blue).

    • Expected Result: A successful PEGylation will be indicated by the appearance of new, higher molecular weight bands corresponding to the PEGylated protein, with a corresponding decrease in the intensity of the native protein band.[1]

5.2.2. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

  • Principle: SEC-HPLC separates molecules based on their size in solution. It is used to assess the purity of the PEGylated conjugate and to detect any aggregation.

  • Procedure:

    • Equilibrate an appropriate SEC-HPLC column with a suitable mobile phase (e.g., PBS, pH 7.4).

    • Inject the purified PEGylated protein sample.

    • Monitor the elution profile at 280 nm.

    • Expected Result: A pure, monodisperse PEGylated protein will show a single, sharp peak that elutes earlier than the native protein. The presence of multiple peaks may indicate heterogeneity or aggregation.

5.2.3. Mass Spectrometry (MS)

  • Principle: Mass spectrometry provides a precise measurement of the molecular weight of the PEGylated protein, which can confirm the degree of PEGylation (i.e., the number of PEG chains attached per protein molecule).[11]

  • Techniques: MALDI-TOF or ESI-LC/MS can be used. LC/MS is particularly useful for analyzing complex mixtures and can provide quantitative information.[11][12]

  • Expected Result: The mass spectrum will show a distribution of peaks, with the mass difference between them corresponding to the mass of the attached PEG polymer. This allows for the determination of the number of PEG chains conjugated to the protein.

5.2.4. In Vivo Pharmacokinetic Studies

  • Principle: To determine the effect of PEGylation on the protein's half-life and clearance rate in a living system.

  • Procedure (General Overview):

    • Administer the native and PEGylated proteins intravenously to animal models (e.g., rats or mice).[13]

    • Collect blood samples at various time points post-administration.

    • Process the blood samples to obtain serum or plasma.

    • Quantify the concentration of the protein in the samples using a suitable analytical method, such as ELISA or LC-MS/MS.[14]

    • Plot the concentration of the protein in the serum/plasma versus time.

    • Calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.

    • Expected Result: The PEGylated protein will exhibit a significantly longer half-life and lower clearance rate compared to the native protein.

Conclusion

PEGylation is a powerful and widely utilized strategy to improve the pharmacokinetic profiles of therapeutic proteins. By increasing the in vivo half-life and stability while reducing immunogenicity, PEGylation can lead to more effective and patient-friendly biopharmaceuticals. The protocols and characterization methods outlined in these application notes provide a foundational framework for researchers to successfully develop and analyze PEGylated proteins. Careful optimization of the PEGylation reaction and thorough characterization of the resulting conjugate are essential for achieving the desired therapeutic outcome.

References

Application Notes and Protocols for Azido-PEG12-NHS Ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Azido-PEG12-NHS Ester

This compound is a heterobifunctional crosslinker integral to the advancement of targeted drug delivery systems.[1] This linker possesses two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, separated by a 12-unit polyethylene (B3416737) glycol (PEG) chain.[2][3] The NHS ester facilitates covalent conjugation to primary amines, such as those on lysine (B10760008) residues of antibodies, while the azide group enables highly specific "click chemistry" reactions with alkyne-modified molecules.[2][4] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate, reduces aggregation, and can improve pharmacokinetic properties.[5][6] This combination of features makes this compound a versatile tool for the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[1][7]

ADCs developed using this linker can offer precise delivery of potent cytotoxic agents to target cells, such as cancer cells, thereby increasing therapeutic efficacy while minimizing off-target toxicity.[8][9] The stable amide bond formed by the NHS ester and the robust triazole linkage from the click chemistry reaction ensure the integrity of the ADC in circulation until it reaches its target.[5][9]

Key Features and Applications

The unique structure of this compound offers several advantages in the design of targeted drug delivery systems:

  • Heterobifunctionality : Enables a sequential and controlled two-step conjugation process.[10]

  • PEG Spacer : The hydrophilic 12-unit PEG chain improves the solubility of the final conjugate, reduces steric hindrance, and can enhance the pharmacokinetic profile.[5][6]

  • Click Chemistry Compatibility : The azide group allows for bioorthogonal conjugation with alkyne-modified payloads through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), known for high yields and specificity.[5][9][11]

  • Versatility : Can be used to conjugate a wide range of molecules, including antibodies, peptides, and nanoparticles, to various payloads like small molecule drugs, toxins, or imaging agents.[4][12]

Primary applications include the development of:

  • Antibody-Drug Conjugates (ADCs) for targeted cancer therapy.[9]

  • PROTACs (Proteolysis Targeting Chimeras) .[7]

  • Peptide-Drug Conjugates (PDCs) .

  • Targeted Nanoparticles for drug delivery and imaging.

Experimental Protocols

Protocol 1: Modification of a Monoclonal Antibody with this compound

This protocol details the initial step of introducing azide functionalities onto a monoclonal antibody (mAb) via reaction with the NHS ester group of the linker.

Materials:

  • Monoclonal Antibody (e.g., Trastuzumab, Cetuximab) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[13]

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5.[]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[7]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns).[7]

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA), it must be buffer-exchanged into the Reaction Buffer.[13]

    • Adjust the antibody concentration to 1-10 mg/mL.[13]

  • Linker Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[13]

    • Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. Do not store the stock solution as the NHS ester is moisture-sensitive and hydrolyzes.[13]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio may need to be determined empirically to achieve the desired degree of labeling.[7][13]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain antibody integrity.[13]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[7][13]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[7]

    • Incubate for 15 minutes at room temperature.[7]

  • Purification of Azide-Modified Antibody:

    • Remove unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.[7][13]

  • Characterization:

    • Determine the concentration of the purified azide-modified antibody using a protein concentration assay (e.g., BCA assay).

    • The degree of azide incorporation can be determined by techniques such as MALDI-TOF mass spectrometry.[7]

Protocol 2: Conjugation of an Alkyne-Modified Payload via Click Chemistry

This protocol describes the second step, where an alkyne-functionalized drug is conjugated to the azide-modified antibody. Both CuAAC and SPAAC methods are provided.

Materials:

  • Azide-modified antibody (from Protocol 1).

  • Alkyne-modified drug payload.

  • Copper(II) sulfate (B86663) (CuSO₄).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand.

  • Sodium ascorbate (B8700270).

  • 50 mM EDTA solution.

  • PBS, pH 7.4.

  • Anhydrous DMSO.

Procedure:

  • Preparation:

    • Prepare a stock solution of the alkyne-modified payload in DMSO.

    • Prepare a 100 mM stock solution of CuSO₄ in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (must be made fresh).

  • Click Chemistry Reaction:

    • In a reaction vessel, add the azide-modified antibody in PBS.

    • Add a 3- to 10-fold molar excess of the alkyne-modified drug stock solution to the antibody.

    • Prepare the catalyst solution by premixing CuSO₄ and THPTA in a 1:5 molar ratio.[5]

    • Add the CuSO₄/THPTA solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.[5]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.[5]

    • Gently mix and incubate the reaction at room temperature for 2-4 hours, protected from light.[5]

  • Quenching and Purification:

    • Quench the reaction by adding the EDTA solution to a final concentration of 5 mM.[5]

    • Purify the ADC using size-exclusion chromatography (SEC) or a desalting column to remove unreacted payload, catalyst, and other small molecules.[5]

Materials:

  • Azide-modified antibody (from Protocol 1).

  • DBCO (Dibenzocyclooctyne)-modified drug payload.

  • PBS, pH 7.4.

  • Anhydrous DMSO.

Procedure:

  • Drug-Linker Preparation:

    • Dissolve the DBCO-modified drug in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). The concentration will depend on the specific drug and desired molar excess.[7]

  • Click Chemistry Reaction:

    • To the azide-modified antibody in PBS, add a 3- to 10-fold molar excess of the DBCO-modified drug stock solution.[7]

    • The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid antibody denaturation.[7]

    • Incubate the reaction mixture at 4°C for 12-24 hours or at room temperature for 4-8 hours with gentle mixing. Reaction times may require optimization.

  • Purification:

    • Purify the resulting ADC from the unreacted payload using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.[10]

Characterization of the Antibody-Drug Conjugate

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.[8][15]

Table 1: Quantitative Characterization Methods for ADCs

ParameterMethodPrinciple
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Separates ADC species based on the hydrophobicity imparted by the conjugated drug.[16]
UV-Vis SpectroscopyMeasures absorbance at 280 nm (for protein) and a wavelength specific to the drug to calculate the average DAR.[17]
Mass Spectrometry (MS)Intact protein MS measures the molecular weight of the ADC, allowing for the determination of the number of conjugated drug molecules.[16]
Purity and Aggregation Size-Exclusion Chromatography (SEC)Separates molecules based on size to quantify monomers, aggregates, and fragments.[16]
Conjugation Site Peptide Mapping with LC-MS/MSAfter enzymatic digestion of the ADC, mass spectrometry identifies the specific amino acid residues where the drug is conjugated.[16]
Free Drug Content Reversed-Phase HPLC (RP-HPLC)Separates and quantifies the amount of unconjugated (free) drug in the ADC preparation.[17]
Thermal Stability Differential Scanning Calorimetry (DSC)Measures changes in the thermal stability of the antibody upon conjugation.[17]
In Vitro Potency Cell-Based Cytotoxicity Assays (e.g., MTT)Determines the concentration of ADC required to kill 50% of target cells (IC50) in culture.[4][18]
Target Binding ELISA or Flow CytometryMeasures the binding affinity of the ADC to its target antigen on cells.[19]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates the two-step process for synthesizing an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Payload Conjugation (Click Chemistry) mAb Monoclonal Antibody conjugation1 NHS Ester Reaction (pH 8.0-8.5) mAb->conjugation1 linker Azido-PEG12-NHS Ester linker->conjugation1 azide_mAb Azide-Modified Antibody conjugation1->azide_mAb conjugation2 CuAAC or SPAAC Reaction azide_mAb->conjugation2 payload Alkyne-Modified Payload payload->conjugation2 ADC Antibody-Drug Conjugate (ADC) conjugation2->ADC

Workflow for ADC synthesis using this compound.
Targeted Signaling Pathways

ADCs are frequently designed to target receptors that are overexpressed on cancer cells and drive tumor growth. Below are simplified diagrams of key signaling pathways often targeted in cancer therapy.

The HER2 receptor, when activated, promotes cell proliferation and survival. Antibodies like Trastuzumab target HER2.[20][21]

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Dimerization RAS RAS HER2->RAS HER3 HER3/HER4 HER3->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Growth AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway.

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and is often dysregulated in various cancers.[6][22]

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activation RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Cellular_Response Proliferation, Survival, Metastasis PI3K_AKT->Cellular_Response RAS_MAPK->Cellular_Response VEGF_Signaling cluster_extracellular Extracellular cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg Activation PI3K_AKT PI3K/AKT VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK VEGFR2->RAS_MAPK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival PLCg->Angiogenesis PI3K_AKT->Angiogenesis RAS_MAPK->Angiogenesis

References

Application Notes and Protocols: Experimental Workflow for Dual-Antibody Conjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-antibody conjugates, which include bispecific antibody-drug conjugates (bsADCs), represent a promising class of targeted therapeutics.[1] By combining the specificity of two different antibodies, or an antibody with two distinct payloads, these complex biomolecules can achieve enhanced tumor targeting, overcome drug resistance, and potentially offer a wider therapeutic window compared to traditional monoclonal antibody-based therapies.[2][3][4] The synthesis of these conjugates is a multi-step process requiring precise control over conjugation chemistry to ensure homogeneity, stability, and efficacy.[5][6]

This document provides a detailed overview of the experimental workflow for synthesizing and characterizing dual-antibody conjugates. It covers key site-specific conjugation methodologies, purification protocols, and analytical techniques for characterization.

General Experimental Workflow

The synthesis and characterization of a dual-antibody conjugate follows a logical progression from antibody preparation to final product analysis. The workflow is designed to ensure the production of a well-defined and potent therapeutic agent.

General Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Antibody_Preparation Antibody Preparation & Modification Conjugation Conjugation Reaction Antibody_Preparation->Conjugation Payload_Linker_Activation Payload/Linker Activation Payload_Linker_Activation->Conjugation Purification_Step Purification of Conjugate Conjugation->Purification_Step Characterization_Step Characterization Purification_Step->Characterization_Step

Caption: High-level overview of the dual-antibody conjugate synthesis workflow.

Key Methodologies and Protocols

The selection of a conjugation strategy is critical and depends on the desired product characteristics. Site-specific conjugation methods are generally preferred over non-specific methods, such as traditional lysine (B10760008) conjugation, as they yield more homogeneous products with a defined drug-to-antibody ratio (DAR).[][8] This homogeneity can lead to improved pharmacokinetics and a better safety profile.[5]

Site-Specific Conjugation Strategies

Site-specific conjugation techniques enable the attachment of payloads at specific, predetermined sites on the antibody. This can be achieved through genetic engineering to introduce specific amino acids or by targeting naturally occurring sites with high selectivity.[6][]

Site-Specific Conjugation Strategies cluster_chemoenzymatic Chemo-enzymatic cluster_chemical Chemical Site_Specific_Methods Site-Specific Conjugation Methods Transglutaminase Transglutaminase (TGase) -mediated Site_Specific_Methods->Transglutaminase Glycan_Remodeling Glycan Remodeling (e.g., GlyCLICK) Site_Specific_Methods->Glycan_Remodeling Thiol_Maleimide Thiol-Maleimide (Engineered Cysteines) Site_Specific_Methods->Thiol_Maleimide Click_Chemistry Click Chemistry (e.g., CuAAC, SPAAC) Site_Specific_Methods->Click_Chemistry

Caption: Overview of common site-specific antibody conjugation methods.

Experimental Protocols

Protocol 1: Site-Specific Conjugation via Engineered Cysteine (Thiol-Maleimide Chemistry)

This protocol describes the conjugation of a maleimide-activated payload to an antibody with engineered cysteine residues.

Materials:

  • Antibody with engineered cysteine residues (1-10 mg/mL in PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)

  • Maleimide-activated payload (10 mM in DMSO)

  • Cysteine solution (10 mM in PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting columns

Procedure:

  • Antibody Reduction:

    • To the antibody solution, add TCEP to a final molar ratio of 10:1 (TCEP:antibody).

    • Incubate for 30 minutes at room temperature with gentle mixing to reduce the engineered cysteine residues.[]

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.4.

  • Conjugation Reaction:

    • Immediately add the maleimide-activated payload to the reduced antibody solution at a molar ratio of 5:1 (payload:antibody).[]

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching:

    • Add cysteine solution to a final concentration of 10 mM to quench any unreacted maleimide (B117702) groups.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Purify the antibody conjugate using size-exclusion chromatography (SEC) to remove unreacted payload and other small molecules.[8]

Protocol 2: Site-Specific Conjugation via Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This protocol outlines the conjugation of an azide-modified payload to an antibody containing an alkyne handle.

Materials:

  • Alkyne-modified antibody (in PBS, pH 7.4)

  • Azide-modified payload (in DMSO)

  • Copper(II) sulfate (B86663) (CuSO4) solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water)

  • Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)

  • PBS, pH 7.4

  • Size-exclusion chromatography (SEC) columns

Procedure:

  • Preparation of Catalyst Complex:

    • Mix CuSO4 and THPTA in a 1:2 molar ratio.[5]

    • Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with the azide-modified payload at a molar ratio of 1:5 to 1:10 (antibody:payload).

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (approximately 25 equivalents relative to the azide).[5]

    • Initiate the reaction by adding sodium ascorbate (approximately 40 equivalents relative to the azide).[5]

    • Mix gently and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using SEC to remove the catalyst, excess payload, and other reagents.[5]

Purification of Dual-Antibody Conjugates

Purification is a critical step to remove unreacted antibodies, payloads, and reaction byproducts. Size-exclusion chromatography (SEC) is a widely used method for this purpose.[10]

Protocol 3: Purification by Size-Exclusion Chromatography (SEC)

Materials:

  • Crude antibody conjugate solution

  • SEC column (e.g., Sephadex G-25, Superdex 200)

  • Equilibration and elution buffer (e.g., PBS, pH 7.4)

  • Chromatography system

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least two column volumes of the desired elution buffer.

  • Sample Loading:

    • Load the crude antibody conjugate solution onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal separation.

  • Elution and Fraction Collection:

    • Elute the sample with the equilibration buffer at a pre-determined flow rate.

    • Monitor the elution profile using UV absorbance at 280 nm.

    • Collect fractions corresponding to the high molecular weight peak, which contains the purified antibody conjugate.

  • Buffer Exchange (Optional):

    • If the conjugate needs to be in a different buffer for storage or downstream applications, dialysis or diafiltration can be performed.[11]

Characterization of Dual-Antibody Conjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the dual-antibody conjugate. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and stability.[12][13]

Characterization Techniques Characterization Characterization Techniques HIC Hydrophobic Interaction Chromatography (HIC) for DAR Characterization->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) for DAR Characterization->RP_HPLC SEC Size-Exclusion Chromatography (SEC) for Aggregates Characterization->SEC MS Mass Spectrometry (MS) for Identity and Purity Characterization->MS

Caption: Key analytical techniques for dual-antibody conjugate characterization.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated payloads.[4]

Materials:

  • Purified antibody conjugate

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate in sodium phosphate (B84403) buffer, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol)

  • HPLC system

Procedure:

  • Sample Preparation:

    • Dilute the purified antibody conjugate in Mobile Phase A.

  • Chromatography:

    • Inject the sample onto the equilibrated HIC column.

    • Elute the bound species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula:

      • Average DAR = Σ (% Peak Area of each species * Number of drugs for that species) / 100[]

Data Presentation

Quantitative data from characterization experiments should be summarized in tables for clear comparison.

Table 1: Comparison of Conjugation Methods

Conjugation MethodTypical Average DARHomogeneityKey AdvantagesKey Disadvantages
Non-Specific (Lysine) 0 - 8HeterogeneousSimple, cost-effectivePoorly defined product, potential for loss of function
Site-Specific (Thiol) 2 or 4HomogeneousPrecise control over DAR and conjugation siteRequires antibody engineering
Site-Specific (Enzymatic) 2Highly HomogeneousHigh specificity, mild reaction conditionsEnzyme cost and availability, may require deglycosylation
Site-Specific (Click Chemistry) 2 or 4HomogeneousHigh efficiency, bioorthogonalRequires introduction of non-natural functional groups

Table 2: Characterization Data for a Hypothetical Dual-Antibody Conjugate

Analytical MethodParameter MeasuredResultAcceptance Criteria
HIC-HPLC Average Drug-to-Antibody Ratio (DAR)3.93.5 - 4.5
RP-HPLC Average Drug-to-Antibody Ratio (DAR)4.13.5 - 4.5
SEC-HPLC Purity (% Monomer)>98%>95%
Native Mass Spectrometry Intact MassConfirmedMatches theoretical mass ± tolerance
Reduced Mass Spectrometry Light and Heavy Chain MassesConfirmedMatches theoretical masses ± tolerance

Conclusion

The synthesis of dual-antibody conjugates is a complex but manageable process with the appropriate selection of conjugation strategies and analytical methods. Site-specific conjugation techniques are pivotal in producing homogeneous and well-defined conjugates, which are expected to have superior therapeutic properties. The detailed protocols and characterization methods provided in these application notes serve as a comprehensive guide for researchers in the field of targeted drug delivery.

References

Troubleshooting & Optimization

Troubleshooting low conjugation yield with Azido-PEG12-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conjugation yield with Azido-PEG12-NHS ester.

Troubleshooting Guide

Low conjugation yield is a common issue that can often be resolved by optimizing reaction conditions and ensuring the quality of the reagents. This guide addresses the most frequent causes of poor yield in a question-and-answer format.

Q1: My conjugation yield is significantly lower than expected. What are the primary reasons?

A1: Several factors can contribute to low conjugation yield. The most common culprits are related to the hydrolysis of the NHS ester, suboptimal reaction conditions, and the presence of competing molecules.

  • Hydrolysis of this compound: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction to the desired amine conjugation. The rate of this hydrolysis increases significantly with pH.[1]

  • Suboptimal Reaction pH: The reaction between the NHS ester and a primary amine is most efficient in the pH range of 7.2 to 8.5.[2][3][4] A pH below this range will result in the protonation of the primary amines, rendering them non-nucleophilic and unreactive.[5][6] Conversely, a pH above 8.5 dramatically accelerates the hydrolysis of the NHS ester, reducing the amount of reagent available for conjugation.[6]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with your target molecule for reaction with the NHS ester, leading to a significant decrease in conjugation efficiency.[3][7][8]

  • Poor Solubility or Reagent Quality: While this compound is generally soluble in aqueous and organic solvents like DMSO and DMF, ensuring it is fully dissolved before initiating the reaction is crucial.[1][5] The reagent is also moisture-sensitive and should be stored at -20°C and protected from moisture to prevent degradation.[2][3][9]

Q2: How can I minimize the hydrolysis of the this compound?

A2: Minimizing hydrolysis is critical for a successful conjugation. Here are key strategies:

  • Control the pH: Maintain the reaction pH within the optimal range of 7.2-8.5.[10]

  • Work Quickly: Prepare the this compound solution immediately before use. Do not prepare stock solutions in aqueous buffers for storage.[3][8]

  • Optimize Temperature and Incubation Time: Performing the reaction at 4°C overnight instead of at room temperature for a shorter period can help to minimize hydrolysis.[10]

  • Increase Reactant Concentration: Hydrolysis is a more significant competitor in dilute solutions. Increasing the concentration of your target molecule (e.g., >2 mg/mL) can favor the desired conjugation reaction.[10]

Q3: What are the ideal buffer conditions for the conjugation reaction?

A3: The choice of buffer is critical.

  • Recommended Buffers: Use non-amine-containing buffers such as Phosphate Buffered Saline (PBS), HEPES, or borate (B1201080) buffers within a pH range of 7.2-8.5.[3][4] 0.1 M sodium bicarbonate buffer at pH 8.3-8.5 is also a good option.[7]

  • Incompatible Buffers: Avoid buffers containing primary amines like Tris and glycine.[3][7] If your protein is in such a buffer, a buffer exchange must be performed before the conjugation reaction.

  • Additives to Avoid: High concentrations of nucleophiles like sodium azide (B81097) (>3 mM) or reducing agents can interfere with the reaction or the stability of the azide group.[2][4]

Q4: I am observing aggregation of my protein after the conjugation reaction. What could be the cause and how can I prevent it?

A4: Protein aggregation can occur due to several factors during the conjugation process.

  • High Degree of Labeling: A high molar excess of the PEG reagent can lead to excessive modification of the protein surface, which may induce aggregation.

  • Reaction Conditions: The pH and temperature of the reaction can affect protein stability.[6]

  • Prevention Strategies:

    • Optimize Molar Ratio: Perform a titration with varying molar ratios of this compound to your target molecule to find the optimal ratio that provides sufficient labeling without causing aggregation.

    • Adjust Reaction Conditions: Screen different buffer conditions to enhance protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C).[6]

    • Control Protein Concentration: While a higher concentration is generally better for conjugation efficiency, extremely high concentrations might promote aggregation.[6]

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound? A: this compound should be stored at -20°C in a sealed container, protected from light and moisture.[2][9] Before use, the vial should be equilibrated to room temperature before opening to prevent moisture condensation.[3][8]

Q: In which solvents can I dissolve this compound? A: this compound is soluble in water due to the hydrophilic PEG spacer.[1] It can also be dissolved in anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5][9] When using an organic solvent, it is recommended to prepare a concentrated stock and then add it to the aqueous reaction mixture, ensuring the final concentration of the organic solvent is low (typically <10%).[3]

Q: What is the optimal molar excess of this compound to use for conjugation? A: The optimal molar excess depends on the concentration of your target molecule and the desired degree of labeling. For concentrated protein solutions, a 10- to 20-fold molar excess is a common starting point.[3][8] For more dilute solutions, a higher molar excess (20- to 50-fold) may be necessary to achieve the same level of incorporation.[8] It is highly recommended to perform a titration to determine the optimal ratio for your specific application.

Q: Can I use a Tris-based buffer to quench the reaction? A: Yes, adding a buffer containing primary amines like Tris or glycine is an effective way to quench the reaction.[2][4] This will consume any unreacted NHS ester and stop the conjugation process.

Data Presentation

Table 1: Effect of pH on NHS Ester Hydrolysis and Amine Reactivity

pHNHS Ester Stability (Half-life)Primary Amine ReactivityOverall Conjugation Efficiency
< 7.0High (Stable)Low (Amines are protonated)Very Low
7.2-8.5Moderate (Decreasing with increasing pH)High (Deprotonated amines are nucleophilic)Optimal
> 8.5Low (Rapid hydrolysis)HighLow (due to rapid hydrolysis of NHS ester)

Data synthesized from multiple sources indicating the general trend.[1][2][5][6]

Table 2: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended ConditionNotes
pH 7.2 - 8.5A compromise between amine reactivity and NHS ester stability.[2][4]
Temperature 4°C or Room Temperature4°C for longer incubations (overnight) to minimize hydrolysis; Room temperature for shorter incubations (0.5-4 hours).[4][10]
Buffer Amine-free buffers (e.g., PBS, HEPES, Borate)Avoid Tris and glycine buffers during the reaction.[3][7]
Molar Excess of PEG Reagent 10-50 foldDependent on the concentration of the target molecule. Titration is recommended.[3][8]
Solvent for Reagent Anhydrous DMSO or DMFPrepare fresh and add to the aqueous reaction mixture.[5][9]

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol provides a general guideline. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[10]

    • If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.[3]

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[3]

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3]

    • Incubate the reaction at room temperature for 0.5-4 hours or at 4°C overnight with gentle mixing.[4]

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction Protein_Prep Protein Preparation (Buffer Exchange to Amine-Free Buffer) Conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) Protein_Prep->Conjugation Reagent_Prep This compound (Dissolve in Anhydrous DMSO/DMF) Reagent_Prep->Conjugation Quenching Quenching (Add Tris Buffer) Conjugation->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Final_Product Azido-PEGylated Protein Purification->Final_Product

Caption: Experimental workflow for the conjugation of this compound to a protein.

logical_relationship cluster_factors Factors Influencing Conjugation Yield cluster_outcomes Potential Outcomes pH Reaction pH High_Yield High Conjugation Yield pH->High_Yield Optimal (7.2-8.5) Low_Yield Low Conjugation Yield pH->Low_Yield Suboptimal (<7.2 or >8.5) Temp Temperature & Time Temp->High_Yield Optimized Temp->Low_Yield Not Optimized Buffer Buffer Composition Buffer->High_Yield Amine-Free Buffer->Low_Yield Amine-Containing Concentration Reactant Concentration Concentration->High_Yield High Concentration->Low_Yield Low Hydrolysis NHS Ester Hydrolysis Low_Yield->Hydrolysis Aggregation Protein Aggregation Low_Yield->Aggregation

Caption: Key factors influencing the outcome of the this compound conjugation.

References

Preventing hydrolysis of Azido-PEG12-NHS ester during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG12-NHS ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the prevention of hydrolysis during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester group that reacts with primary amines (like those on the side chains of lysine (B10760008) residues in proteins) to form stable amide bonds.[][2] The other end of the molecule has an azide (B81097) group, which can be used in "click chemistry" reactions, such as with alkyne-containing molecules.[3][4][5] The polyethylene (B3416737) glycol (PEG) spacer increases the solubility of the molecule in aqueous solutions.[4][6]

Q2: What is hydrolysis in the context of an this compound reaction, and why is it a problem?

Hydrolysis is a chemical reaction where the NHS ester group reacts with water instead of the intended primary amine on your target molecule.[7] This reaction is a major competitor to the desired conjugation reaction.[8][9] The product of hydrolysis is a carboxylic acid, which is no longer reactive with amines.[7] This loss of the reactive NHS ester group reduces the overall efficiency and yield of your desired azide-PEGylated molecule.[10][11]

Q3: What are the key factors that influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[7][12] While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within this range will accelerate hydrolysis.[13][14]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[7][13]

  • Time: The longer the NHS ester is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[7][15][16]

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[8][14][16]

Q4: My this compound is not dissolving well in my aqueous buffer. What should I do?

Many NHS esters have limited solubility in aqueous solutions.[17][18] It is recommended to first dissolve the this compound in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[10][14][16] This stock solution can then be added to your aqueous reaction mixture. Ensure the final concentration of the organic solvent in your reaction is low (typically under 10%) to avoid denaturation of proteins.[16] It is critical to use high-quality, amine-free DMF.[10][17]

Troubleshooting Guide

Low conjugation efficiency is a common problem, often stemming from the hydrolysis of the this compound. Use the following table to troubleshoot potential issues in your experimental workflow.

Symptom Potential Cause Recommended Action
Low or no conjugation Hydrolysis of NHS ester - Prepare the NHS ester solution immediately before use.[16] - Work quickly once the reagent is in an aqueous solution.[15] - Consider performing the reaction at a lower temperature (4°C) for a longer duration to slow the hydrolysis rate.[13]
Suboptimal reaction pH - Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[14] For many applications, a pH of 8.3-8.5 is considered optimal.[10][17][19] - Use a freshly calibrated pH meter to verify the buffer pH.[13]
Presence of competing nucleophiles - Avoid buffers containing primary amines, such as Tris or glycine.[8][14] - Use buffers like phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080).[8][14] - Ensure your protein sample is free of amine-containing contaminants.
Inactive this compound - Store the NHS ester reagent properly, protected from moisture.[16][20] - Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[16][21]
Protein precipitation after labeling Over-labeling - Reduce the molar excess of the this compound in the reaction.[13]
Organic solvent concentration too high - Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[16]
Suboptimal buffer conditions - Ensure the buffer composition and pH are appropriate for your specific protein's stability.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of NHS esters under different conditions. While specific data for this compound may vary slightly, these values provide a general guideline.

pHTemperatureApproximate Half-life of NHS Ester
7.00°C4-5 hours[8][9]
8.64°C10 minutes[8][9]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for your specific application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.4)

  • This compound

  • Anhydrous DMSO or amine-free DMF

  • Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5[12][17]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[8][12]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • The recommended protein concentration is 1-10 mg/mL.[10][12]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[16]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[10][16] Do not prepare stock solutions for long-term storage as the NHS ester will hydrolyze.[16][20]

  • Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[12] The optimal molar ratio may need to be determined empirically.

    • Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[16]

  • Incubation:

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8][10] Lower temperatures can help minimize hydrolysis but may require longer incubation times.[13]

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[12]

    • Incubate for 15-30 minutes at room temperature.[12]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).[10][12]

Visualizations

hydrolysis_vs_conjugation Azido-PEG12-NHS_Ester This compound (Reactive) Conjugated_Product Conjugated Product (Stable Amide Bond) Azido-PEG12-NHS_Ester->Conjugated_Product Aminolysis (Desired Reaction) Hydrolyzed_Product Hydrolyzed Product (Inactive Carboxylic Acid) Azido-PEG12-NHS_Ester->Hydrolyzed_Product Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (Target Molecule) Primary_Amine->Conjugated_Product Water Water (H₂O) (Solvent) Water->Hydrolyzed_Product

Caption: Competing reaction pathways for this compound.

troubleshooting_workflow start Low Conjugation Yield check_ph Is buffer pH 7.2-8.5? start->check_ph check_buffer_type Is buffer amine-free? check_ph->check_buffer_type Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent_prep Was NHS ester solution prepared fresh? check_buffer_type->check_reagent_prep Yes change_buffer Use phosphate, bicarbonate, or borate buffer check_buffer_type->change_buffer No check_temp_time Optimize temperature and incubation time? check_reagent_prep->check_temp_time Yes prepare_fresh Prepare fresh NHS ester solution before use check_reagent_prep->prepare_fresh No optimize_conditions Try 4°C overnight or shorter time at RT check_temp_time->optimize_conditions Consider adjust_ph->check_buffer_type change_buffer->check_reagent_prep prepare_fresh->check_temp_time success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for low conjugation efficiency.

References

How to avoid aggregation of protein conjugates with PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for protein-PEG linker conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to the aggregation of protein-PEG conjugates.

Troubleshooting & FAQs

This section addresses specific issues that may arise during the PEGylation process, leading to protein aggregation.

Q1: I'm observing visible precipitation/turbidity after initiating my PEGylation reaction. What is happening and what should I do first?

A1: Visible precipitation or turbidity is a clear indicator of extensive protein aggregation.[1][2] This is often caused by suboptimal reaction conditions that compromise the stability of your protein.

Immediate Action:

  • Stop the reaction: Place the reaction on ice to slow down the process.

  • Analyze a sample: If possible, take a small aliquot and analyze it using Size Exclusion Chromatography (SEC) to confirm the presence of high-molecular-weight (HMW) species.[1]

  • Review your parameters: The most likely culprits are protein concentration, buffer pH, or PEG-to-protein ratio. A systematic optimization of these parameters is necessary.

The following workflow provides a step-by-step guide to troubleshooting this issue.

G start Precipitation Observed During PEGylation check_protein Is Protein Stock Clear & Monodisperse? start->check_protein protein_issue Purify Protein Stock (e.g., via SEC) Before PEGylation check_protein->protein_issue No check_conc Is Protein Concentration Too High? check_protein->check_conc Yes reduce_conc Decrease Protein Conc. (e.g., test 0.5-2 mg/mL) check_conc->reduce_conc Yes check_ph Is Buffer pH Suboptimal? check_conc->check_ph No add_excipients Consider Adding Stabilizing Excipients (e.g., Sugars, Amino Acids) reduce_conc->add_excipients optimize_ph Optimize Buffer pH (Test range around pI & stability optimum) check_ph->optimize_ph Yes check_ratio Is PEG:Protein Molar Ratio Too High? check_ph->check_ratio No optimize_ph->add_excipients reduce_ratio Decrease Molar Ratio (e.g., start at 1:1 to 5:1) check_ratio->reduce_ratio Yes check_ratio->add_excipients No reduce_ratio->add_excipients end_node Optimized Protocol add_excipients->end_node

Troubleshooting workflow for visible protein precipitation.

Q2: My solution is clear, but analytical methods like SEC and DLS show an increase in soluble aggregates after PEGylation. What causes this and how can I fix it?

A2: The formation of soluble aggregates is a common challenge. Unlike insoluble precipitates, these are HMW species that remain in solution. The primary causes include:

  • Intermolecular Cross-linking: Bifunctional PEGs or impurities in monofunctional PEGs can link multiple protein molecules.[1]

  • High Degree of PEGylation: Attaching too many PEG chains (multi-PEGylation) can alter the protein's surface properties, leading to self-association.[3]

  • Conformational Instability: The conjugation process itself can induce slight unfolding of the protein, exposing hydrophobic patches that promote aggregation.[4][5]

To address this, a careful optimization of the reaction chemistry and conditions is required.

Q3: How does my choice of PEG linker (size, shape, chemistry) affect aggregation?

A3: The properties of the PEG linker are critical.

  • Size (Molecular Weight): Larger PEGs (e.g., 10 kDa vs. 4 kDa) can offer greater steric hindrance, which can slow the rate of aggregation.[6][7] However, very large PEGs might also reduce the biological activity of the protein.[6]

  • Shape (Linear vs. Branched): Branched PEGs can provide superior stabilization compared to their linear counterparts due to their increased hydrodynamic volume.[4][8]

  • Linker Chemistry: The chemical group used for conjugation (e.g., NHS-ester for amines, maleimide (B117702) for thiols) and the resulting bond can impact the stability of the final conjugate.[4][9] The most stabilizing linkers often involve conjugation to planar polar groups near the peptide backbone.[4][8]

Q4: How should I optimize my reaction buffer to minimize aggregation?

A4: The reaction buffer is a critical parameter for maintaining protein stability.

  • pH: The pH affects the reactivity of target amino acid residues. For amine-reactive PEGs (targeting lysines), reactions are often done at a neutral to slightly alkaline pH. However, lowering the pH to 7 or below can favor site-specific PEGylation at the N-terminus, which has a lower pKa, potentially reducing aggregation from multi-PEGylation.[10]

  • Ionic Strength: Adjusting the salt concentration (e.g., with NaCl) can help shield electrostatic interactions that may lead to aggregation.[11]

  • Excipients: The addition of stabilizers can be highly effective. These are typically screened for each specific protein. Common examples include sugars (sucrose, trehalose), polyols (sorbitol, mannitol), and amino acids (arginine, glycine).[12]

Data Presentation: Impact of Excipients on Aggregation

The following table summarizes the effect of common excipients on reducing protein aggregation during conjugation processes. The data represents typical starting concentrations for screening experiments.

Excipient ClassExampleTypical Starting ConcentrationPrimary Mechanism of ActionReference
Sugars Sucrose, Trehalose50 - 250 mMPreferential exclusion, strengthens the protein's hydration shell.[12]
Polyols Sorbitol, Mannitol100 - 300 mMActs as a bulking agent and can reduce drying stress if lyophilized.
Amino Acids Arginine, Glycine50 - 200 mMCan suppress aggregation by interacting with hydrophobic patches.[12]
Surfactants Polysorbate 20/800.01% - 0.1% (w/v)Binds to hydrophobic regions, preventing self-association and surface adsorption.
Chelating Agents EDTA1 - 5 mMPrevents metal-catalyzed oxidation which can lead to aggregation.[2]

Experimental Protocols

Protocol 1: Screening Buffer Conditions to Minimize Aggregation

This protocol outlines a systematic approach to identify the optimal buffer pH and ionic strength for your PEGylation reaction using a 96-well plate format for high-throughput screening.

Materials:

  • Purified, aggregate-free protein stock solution (e.g., 10 mg/mL).

  • Series of buffers (e.g., citrate, phosphate, Tris) at various pH values (e.g., 5.0 to 8.5 in 0.5 unit increments).

  • Stock solution of NaCl (e.g., 2 M).

  • Activated PEG linker stock solution.

  • Clear 96-well microplate.

  • Plate reader capable of measuring absorbance at 350 nm (for turbidity).

  • Dynamic Light Scattering (DLS) instrument.

Procedure:

  • Plate Setup: Design a matrix in the 96-well plate to test each buffer pH against a range of NaCl concentrations (e.g., 0 mM, 50 mM, 150 mM, 300 mM).

  • Protein Dilution: In each well, dilute the protein to the target final concentration (e.g., 1 mg/mL) using the corresponding buffer and NaCl stock.

  • Initial Reading (T=0): Before adding the PEG linker, measure the absorbance at 350 nm (A350) and analyze an aliquot from key wells by DLS to get a baseline reading of the protein's stability in each buffer.

  • Initiate Reaction: Add the activated PEG linker to each well to the desired final molar ratio. Mix gently by pipetting.

  • Incubation: Incubate the plate at the desired reaction temperature (e.g., 4°C or room temperature).

  • Time-Point Analysis: At set time points (e.g., 1, 4, 8, and 24 hours), measure the A350 of the entire plate to monitor for increases in turbidity.

  • Final Analysis: At the final time point, select the conditions showing the lowest turbidity. Analyze samples from these wells by DLS to assess the formation of soluble aggregates and by SEC-HPLC to quantify the percentage of monomer vs. aggregate.

  • Data Analysis: Plot the percentage of aggregate against pH and ionic strength to identify the optimal buffer composition that minimizes aggregation.[2]

Protocol 2: Analysis of Conjugates by Size Exclusion Chromatography (SEC)

SEC is the gold-standard method for separating and quantifying monomers, aggregates, and unreacted components in a PEGylation reaction.

Materials:

  • HPLC system with a UV detector.

  • SEC column suitable for the molecular weight range of your protein and its conjugates.

  • Mobile Phase: A non-denaturing buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

  • Samples from the PEGylation reaction (quenched if necessary).

  • Protein standard (unconjugated).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Standard Injection: Inject a known concentration of the unconjugated protein standard to determine its retention time.

  • Sample Injection: Inject an appropriate volume (e.g., 20-100 µL) of your reaction mixture.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow all species to elute. High-molecular-weight aggregates will elute first, followed by the PEG-protein conjugate, the unconjugated protein, and finally any unreacted PEG (if it has a UV chromophore).

  • Analysis: Integrate the peak areas of the chromatogram. Calculate the percentage of aggregate using the formula: % Aggregate = (Area of Aggregate Peaks / Total Area of All Protein-Related Peaks) x 100

  • Comparison: Compare the chromatograms from different reaction conditions to identify the parameters that yield the highest percentage of monomeric conjugate with the lowest percentage of aggregate.

Visualization of Logic

The selection of a PEGylation strategy can be visualized as a decision-making process based on the characteristics of the protein and the desired outcome.

G start Goal: Site-Specific PEGylation cys_avail Engineered Cysteine Available? start->cys_avail n_term Is N-Terminus Accessible & Not Required for Activity? cys_avail->n_term No thiol Strategy: Thiol-Specific PEGylation (e.g., Maleimide) cys_avail->thiol Yes lysines Random Lysine PEGylation Acceptable? n_term->lysines No reductive Strategy: N-Terminal Reductive Amination (pH 5.0-6.5) n_term->reductive Yes nhs Strategy: Lysine-Targeted PEGylation (e.g., NHS-ester) (Optimize Ratio & pH) lysines->nhs Yes rethink Re-evaluate Protein Design or Consider Enzymatic Ligation lysines->rethink No

Decision tree for selecting a PEGylation strategy.

References

Optimizing reaction pH for NHS ester coupling to amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing N-hydroxysuccinimide (NHS) ester coupling reactions with primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester coupling to primary amines?

The optimal pH for NHS ester coupling is a compromise between maximizing the availability of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.[1] The recommended pH range is typically between 7.2 and 8.5.[2][3] A widely cited optimal pH for many applications is between 8.3 and 8.5.[4][5][6]

Q2: Why is the reaction pH so critical?

The reaction pH is a critical parameter because it directly influences two competing reactions:

  • Amine Reactivity: The reactive species is the unprotonated primary amine (-NH2), which acts as a nucleophile.[1] At acidic pH, the amine group is protonated (-NH3+), making it non-nucleophilic and significantly reducing the reaction rate.[1] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the coupling reaction.[1]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where the ester is cleaved by water, rendering it inactive.[1] The rate of this competing hydrolysis reaction increases significantly at higher pH values.[1][2]

Therefore, the optimal pH maximizes the coupling efficiency by balancing these two factors.

Q3: Which buffers are recommended for this reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[3] Recommended buffers include:

0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffers at a pH of 8.3-8.5 are commonly used.[4][5]

Q4: Can I use Tris buffer?

Tris (tris(hydroxymethyl)aminomethane) buffer contains a primary amine and is generally not recommended as it will compete with the target molecule, leading to reduced labeling efficiency.[2][3][5] However, in some cases, it can be used to quench the reaction after completion.[2]

Q5: How stable is the NHS ester in aqueous solutions?

NHS esters are susceptible to hydrolysis in aqueous solutions, and their stability is highly pH-dependent.[1][7] As the pH increases, the rate of hydrolysis increases, and the half-life of the NHS ester decreases.[1][2]

Troubleshooting Guide

Problem: Low or no conjugation yield.

This is a common issue that can arise from several factors. Follow these troubleshooting steps to identify and resolve the problem.

Potential Cause Recommended Solution
Suboptimal Reaction pH Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range of 7.2-8.5.[3] For many proteins, a pH of 8.3-8.5 is ideal.[4][5]
NHS Ester Hydrolysis Prepare the NHS ester solution immediately before use.[1] If you suspect hydrolysis is an issue due to high pH, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[3]
Presence of Competing Amines Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[3] If your protein stock solution is in an amine-containing buffer, perform a buffer exchange into a suitable reaction buffer before starting the conjugation.
Poor Solubility of NHS Ester Many NHS esters are not readily soluble in aqueous buffers. Dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF first, and then add it to the reaction mixture.[4][5] Use high-quality, amine-free DMF.[5]
Low Reactant Concentration Low concentrations of the protein or amine-containing molecule can lead to less efficient conjugation as the competing hydrolysis reaction becomes more prominent.[2] If possible, increase the concentration of your reactants. A protein concentration of 1-10 mg/mL is often recommended.[1]
Steric Hindrance If the primary amine on your target molecule is sterically hindered, the reaction may be slow. Consider increasing the molar excess of the NHS ester or prolonging the reaction time.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for optimizing your NHS ester coupling reaction.

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2][7]
8.6410 minutes[2][7]

Table 2: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5[2][3]Optimal for many applications is 8.3-8.5.[4][5]
Temperature 4°C to Room Temperature[2]Lower temperatures can minimize hydrolysis but may require longer incubation times.[3]
Reaction Time 0.5 - 4 hours at RT, or overnight at 4°C[2][3]Optimization may be required for specific molecules.
Molar Excess of NHS Ester 5- to 20-fold[1]This should be optimized for each specific application.

Experimental Protocols

Protocol: General Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization for your specific protein and label is recommended.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester labeling reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate or 0.1 M sodium bicarbonate, pH 8.3[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[1]

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.[1]

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a concentrated stock solution.[4][5]

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the dissolved NHS ester to the protein solution while gently vortexing.[1]

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal time may vary.

  • Quenching (Optional but Recommended):

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purification:

    • Remove unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4]

Visualizations

G cluster_reactants Reactants cluster_products Products Amine Primary Amine (R-NH2) Amide_Bond Stable Amide Bond (R-NH-CO-R') Amine->Amide_Bond Nucleophilic Attack NHS_Ester NHS Ester NHS_Ester->Amide_Bond NHS N-Hydroxysuccinimide (Leaving Group) NHS_Ester->NHS Release

Caption: NHS ester coupling reaction with a primary amine.

G Protonated_Amine Protonated Amine (R-NH3+) - Non-nucleophilic - Low Reactivity Stable_NHS NHS Ester - Stable - Low Hydrolysis Deprotonated_Amine Deprotonated Amine (R-NH2) - Nucleophilic - High Reactivity Moderate_Hydrolysis NHS Ester - Moderate Hydrolysis Reactive_Amine Deprotonated Amine (R-NH2) - Very Reactive Rapid_Hydrolysis NHS Ester - Rapid Hydrolysis - Low Stability

Caption: Effect of pH on amine reactivity and NHS ester stability.

G Start Low Conjugation Yield Check_pH Is buffer pH within 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Check_NHS Is NHS ester freshly prepared? Check_Buffer->Check_NHS Yes Buffer_Exchange Buffer exchange to amine-free buffer Check_Buffer->Buffer_Exchange No Prepare_New_NHS Prepare fresh NHS ester solution Check_NHS->Prepare_New_NHS No Check_Concentration Are reactant concentrations adequate? Check_NHS->Check_Concentration Yes Adjust_pH->Check_Buffer Buffer_Exchange->Check_NHS Prepare_New_NHS->Check_Concentration Increase_Concentration Increase reactant concentrations Check_Concentration->Increase_Concentration No Success Successful Conjugation Check_Concentration->Success Yes Increase_Concentration->Success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Purification of Proteins Labeled with Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of proteins after labeling with Azido-PEG12-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended methods for purifying my protein after labeling with this compound?

A1: The most common and effective methods for removing unreacted this compound and other reaction byproducts are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF). The choice of method depends on factors such as the scale of your experiment, the properties of your protein, and the required final purity.[1][]

Q2: How does this compound labeling affect my protein's behavior during purification?

A2: The covalent attachment of the Azido-PEG12 moiety increases the hydrodynamic radius of the protein.[] This size increase is the basis for separation in Size Exclusion Chromatography (SEC), where the labeled protein will elute earlier than the unlabeled protein.[] The PEG chain can also shield surface charges on the protein, which may alter its binding characteristics in ion-exchange chromatography.[1][]

Q3: What is a suitable starting point for developing a Size Exclusion Chromatography (SEC) protocol?

A3: A good starting point for SEC is to use a column with a fractionation range appropriate for your protein's size, keeping in mind the size increase due to PEGylation. A common mobile phase is phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[3] Optimization of the mobile phase, for example by adding arginine, may be necessary to improve resolution and recovery.[4]

Q4: What Molecular Weight Cut-Off (MWCO) should I use for dialysis to remove unreacted this compound?

A4: To effectively remove the unreacted this compound (MW ≈ 750 Da), a dialysis membrane with an MWCO of 10 kDa or lower is generally recommended. This ensures the retention of most proteins while allowing the small molecule PEG reagent to diffuse out.

Q5: Can Tangential Flow Filtration (TFF) be used for purifying proteins labeled with this compound?

A5: Yes, TFF is a scalable method suitable for purifying proteins labeled with this compound, especially for larger sample volumes.[1][3][5] It can be used for buffer exchange (diafiltration) to remove the unreacted PEG linker and for concentrating the final purified protein.[3][5]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low recovery of labeled protein after purification. 1. Protein precipitation: Over-labeling with the hydrophobic PEG linker can lead to aggregation and precipitation.[6] 2. Non-specific binding: The labeled protein may be binding to the chromatography resin or filtration membrane.1. Optimize the labeling reaction by reducing the molar excess of the this compound. 2. For SEC, consider using a mobile phase with additives like arginine to reduce non-specific interactions.[4] For TFF, select a membrane material with low protein binding properties.
Inefficient removal of unreacted this compound. 1. Inappropriate purification method: Dialysis may be slow or incomplete for some applications. 2. Suboptimal SEC conditions: Poor resolution between the labeled protein and the free PEG linker. 3. Insufficient diafiltration volumes in TFF. 1. Consider using SEC for a more efficient separation.[6] 2. Optimize the SEC method by using a column with a smaller pore size or a longer column length to improve resolution.[7] Adjusting the mobile phase composition can also help.[4][8] 3. Perform at least 5-10 diafiltration volumes during TFF to ensure complete removal of the unreacted linker.[3]
The labeled protein appears as a broad peak or multiple peaks in SEC. 1. Heterogeneous labeling: The protein population has a variable number of attached PEG linkers. 2. Protein aggregation: The labeling process may have induced aggregation.1. Optimize the labeling reaction conditions (e.g., pH, molar ratio of reagents) to achieve more homogenous labeling. 2. Analyze the sample by SDS-PAGE to check for aggregation. If aggregation is present, consider modifying the purification buffer with additives that reduce aggregation.
The final purified protein solution contains residual organic solvent (e.g., DMSO or DMF). The organic solvent used to dissolve the this compound was not completely removed during purification.Ensure thorough buffer exchange during dialysis or TFF. For TFF, using a sufficient number of diafiltration volumes is crucial for removing organic solvents.[9]

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This protocol provides a general procedure for purifying a protein labeled with this compound using SEC.

Materials:

  • Labeled protein solution

  • SEC column appropriate for the molecular weight of the labeled protein

  • SEC buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC)

  • UV detector

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC buffer at the desired flow rate.

  • Sample Loading: Load the labeled protein solution onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elution: Elute the protein with the SEC buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the elution profile using the UV detector at 280 nm. The PEGylated protein is expected to elute in the earlier fractions compared to the unlabeled protein.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the presence of the purified labeled protein and the absence of the unlabeled protein and impurities.

Quantitative Data Summary for SEC:

ParameterTypical Value
Mobile Phase 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2[4]
Flow Rate 0.5 - 1.0 mL/min (for analytical columns)
Injection Volume 10 µL for a 5.0 mg/mL sample[4]
Column Temperature 24 - 30 °C[4]
Protocol 2: Purification by Dialysis

This protocol describes the removal of unreacted this compound using dialysis.

Materials:

  • Labeled protein solution

  • Dialysis tubing or cassette with a suitable MWCO (e.g., 10 kDa)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Large beaker or container

  • Stir plate and stir bar

Methodology:

  • Sample Preparation: Place the labeled protein solution into the dialysis tubing or cassette.

  • Dialysis: Immerse the sealed dialysis device in a beaker containing at least 200 times the sample volume of dialysis buffer.

  • Stirring: Place the beaker on a stir plate and stir gently at 4°C.

  • Buffer Changes: Change the dialysis buffer every 2-4 hours for the first day, and then leave to dialyze overnight. Perform at least three buffer changes to ensure complete removal of the unreacted linker.

  • Sample Recovery: Carefully remove the purified protein solution from the dialysis device.

Quantitative Data Summary for Dialysis:

ParameterRecommended Value
Dialysis Membrane MWCO ≤ 10 kDa
Buffer Volume ≥ 200x the sample volume
Temperature 4°C
Duration 24 - 48 hours with at least 3 buffer changes
Protocol 3: Purification by Tangential Flow Filtration (TFF)

This protocol provides a general guideline for purifying a protein labeled with this compound using TFF.

Materials:

  • Labeled protein solution

  • TFF system with a suitable membrane (e.g., 30 kDa MWCO)

  • Diafiltration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Pressure indicators and pumps

Methodology:

  • System Preparation: Flush the TFF system and membrane with the diafiltration buffer.

  • Concentration (Optional): If necessary, concentrate the initial labeled protein solution to a smaller volume.

  • Diafiltration: Perform diafiltration by adding the diafiltration buffer to the retentate at the same rate as the permeate is being removed. Continue for 5-10 diavolumes to remove the unreacted this compound.

  • Final Concentration: Concentrate the purified, labeled protein to the desired final concentration.

  • Sample Recovery: Recover the final concentrated and purified product from the system.

Quantitative Data Summary for TFF:

ParameterTypical Value
Membrane MWCO 30 kDa for a ~150 kDa protein[9]
Feed Flow Rate 5 L/min/m²[9]
Transmembrane Pressure (TMP) 10-20 psi[9]
Diafiltration Volumes 5 - 10

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification start Protein + this compound reaction Incubation (RT, 30-60 min or 4°C, 2h) start->reaction quench Quenching (Optional) reaction->quench sec Size Exclusion Chromatography (SEC) quench->sec Method 1 dialysis Dialysis quench->dialysis Method 2 tff Tangential Flow Filtration (TFF) quench->tff Method 3 end Purified Azido-PEG12 Labeled Protein sec->end dialysis->end tff->end

Caption: Overall workflow for protein labeling and purification.

sec_workflow start Labeled Protein Mixture equilibration Column Equilibration (SEC Buffer) start->equilibration injection Sample Injection equilibration->injection elution Isocratic Elution (SEC Buffer) injection->elution detection UV Detection (280 nm) elution->detection collection Fraction Collection detection->collection end Purified Labeled Protein collection->end

Caption: Detailed workflow for purification by Size Exclusion Chromatography (SEC).

troubleshooting_logic start Purification Outcome Unsatisfactory low_recovery Low Protein Recovery? start->low_recovery incomplete_removal Incomplete Removal of Free PEG? start->incomplete_removal broad_peak Broad/Multiple Peaks in SEC? start->broad_peak sol1 Optimize Labeling Ratio Check for Precipitation low_recovery->sol1 Yes sol2 Optimize SEC Resolution Increase TFF Diavolumes incomplete_removal->sol2 Yes sol3 Optimize Labeling Homogeneity Check for Aggregation broad_peak->sol3 Yes

Caption: Logical workflow for troubleshooting common purification issues.

References

Common side reactions of NHS esters with serine or tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common side reactions of N-hydroxysuccinimide (NHS) esters with serine and tyrosine residues during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of NHS esters in protein conjugation?

A1: The primary target for NHS esters are primary amines (–NH₂), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) (Lys) residues. The reaction, a nucleophilic acyl substitution, forms a stable and covalent amide bond.[1][2]

Q2: Can NHS esters react with amino acids other than lysine?

A2: Yes, while highly selective for primary amines, NHS esters can react with other nucleophilic amino acid side chains.[3] Significant side reactions have been reported with the hydroxyl groups (-OH) of serine (Ser) and threonine (Thr), and the phenolic hydroxyl group of tyrosine (Tyr).[1][3]

Q3: How significant are the side reactions with serine and tyrosine?

A3: The reaction of NHS esters with the hydroxyl groups of serine and threonine, known as O-acylation, is generally slower than the reaction with primary amines.[4] However, it can become significant under certain conditions, such as high concentrations of the NHS ester or when accessible primary amines are limited on the protein surface.[4] One proteome-wide study found that serine and threonine modifications can account for approximately 17-18% each of the total modified peptides.[3] Tyrosine reactivity is also observed and is highly dependent on the reaction pH.[5]

Q4: How does pH affect the reactivity of NHS esters with different amino acids?

A4: The pH of the reaction is a critical factor influencing the selectivity of NHS ester conjugations.

  • Primary Amines (Lysine): The reaction is most efficient at a pH range of 7.2 to 8.5.[2] In this range, the primary amines are sufficiently deprotonated and nucleophilic.

  • Tyrosine: Tyrosine residues show increased reactivity at a slightly acidic pH (around 6.0), while lysine reactivity is favored at an alkaline pH (around 8.4).[5]

  • Serine and Threonine: O-acylation of serine and threonine can also occur, particularly at a slightly alkaline pH, which is also optimal for the primary amine reaction.

Q5: Are the bonds formed with serine and tyrosine as stable as the amide bond with lysine?

A5: No, the ester bond formed with the hydroxyl groups of serine and threonine (O-acyl linkage) is significantly less stable than the amide bond formed with primary amines.[6] This O-acyl linkage is susceptible to hydrolysis and can be selectively cleaved. The stability of the modification on tyrosine is also lower than that of the amide bond.

Troubleshooting Guide

This guide addresses common issues related to non-specific reactions of NHS esters with serine and tyrosine residues.

Problem Potential Cause Recommended Solution
Heterogeneous or Over-labeled Product Reaction with Serine/Threonine: High NHS ester concentration or a high reaction pH may have promoted O-acylation of serine and threonine residues.1. Optimize NHS Ester Concentration: Reduce the molar excess of the NHS ester in your reaction. 2. Control pH: Maintain the reaction pH strictly within the 7.2-7.5 range to favor amine reactivity while minimizing hydroxyl modifications. 3. Reverse O-acylation: Treat the sample post-reaction to cleave the unstable ester bonds (see Experimental Protocols).
Reaction with Tyrosine: The reaction pH may have been too low, favoring modification of tyrosine over lysine.1. Adjust pH: Ensure your reaction buffer is at a pH of 7.2 or higher to favor lysine modification.[5]
Loss of Protein Activity or Function Modification of Critical Residues: A serine, threonine, or tyrosine residue essential for the protein's biological activity may have been modified.1. Characterize Modification Sites: Use mass spectrometry to identify the sites of modification. 2. Selective Reversal: If the modification is on a serine or threonine, attempt to reverse it using the methods described in the protocols below. 3. Site-Directed Mutagenesis: If a specific side reaction is problematic, consider mutating the problematic serine, threonine, or tyrosine residue if it is not critical for the primary function.
Inconsistent Conjugation Results Variability in Reaction Conditions: Minor fluctuations in pH, temperature, or reaction time can lead to inconsistent levels of side reactions.1. Standardize Protocols: Ensure consistent preparation of all buffers and reagents. 2. Quench the Reaction: Use a quenching reagent like Tris or glycine (B1666218) to stop the reaction consistently at the desired time point.

Data Presentation

Table 1: Relative Reactivity of NHS Esters with Different Amino Acid Residues

Amino Acid Residue Functional Group pH Dependence Bond Formed Bond Stability Relative Reactivity
LysinePrimary Amine (-NH₂)Favored at pH 7.2 - 8.5[2]AmideVery StableHigh
N-terminusPrimary Amine (-NH₂)Favored at pH 7.2 - 8.5AmideVery StableHigh
SerineHydroxyl (-OH)Can occur at pH > 7, increases with pHEster (O-acyl)Labile[6]Lower than Lysine
ThreonineHydroxyl (-OH)Can occur at pH > 7, increases with pHEster (O-acyl)LabileLower than Lysine
TyrosinePhenolic Hydroxyl (-OH)More reactive at acidic pH (~6.0)[5]EsterLess stable than amidepH-dependent

Table 2: Observed Distribution of NHS-Ester Modifications in a Proteome-wide Study

Amino Acid Percentage of Total Modified Peptides
Lysine~50%
Serine~18%
Threonine~17%
Other (including Tyr, Arg, Cys)Remainder

Note: This data is from a specific study and the exact distribution can vary depending on the protein and reaction conditions.[3]

Experimental Protocols

Protocol 1: Detection of Serine and Tyrosine Modification by Mass Spectrometry
  • Protein Digestion: After the NHS ester conjugation reaction, digest the protein into smaller peptides using a suitable protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence, including the mass of the NHS-ester label as a variable modification on serine, threonine, and tyrosine residues, in addition to lysine and the N-terminus. Specialized software can aid in identifying the modified peptides.[1]

Protocol 2: Reversal of O-acylation on Serine and Threonine by Heat Treatment

This method is a straightforward way to selectively remove O-acyl groups from serine and threonine residues.[6]

  • Sample Preparation: After the NHS ester reaction, ensure the sample is in a stable buffer.

  • Heat Incubation: Place the sample in a boiling water bath for 1 hour. For proteins prone to precipitation, this can be performed in the presence of 6 M guanidine-HCl.[6]

  • Analysis: Analyze the sample to confirm the removal of the modification from serine/threonine residues while the amide bonds on lysine residues remain intact.

Protocol 3: Reversal of O-acylation on Serine and Threonine using Hydroxylamine (B1172632)

Hydroxylamine can be used to cleave the ester bonds formed on serine and threonine.[7]

  • Reagent Preparation: Prepare a 1 M solution of hydroxylamine (NH₂OH) in a suitable buffer. Adjust the pH if necessary.

  • Treatment: Add the hydroxylamine solution to your protein sample to a final concentration of 0.5-1 M.

  • Incubation: Incubate the reaction mixture for 1-3 hours at room temperature.[8]

  • Removal of Reagent: Remove the excess hydroxylamine by dialysis or using a desalting column.

  • Note: A more recent study suggests that methylamine (B109427) may be more effective than hydroxylamine for removing O-ester modifications.

Visualizations

G cluster_0 Primary Reaction Pathway cluster_1 Side Reaction Pathways NHS_Ester NHS Ester Primary_Amine Primary Amine (Lysine, N-terminus) NHS_Ester->Primary_Amine pH 7.2-8.5 Amide_Bond Stable Amide Bond Primary_Amine->Amide_Bond Serine_Threonine Serine/Threonine (-OH) Ester_Bond_ST Labile Ester Bond Serine_Threonine->Ester_Bond_ST Tyrosine Tyrosine (-OH) Ester_Bond_Y Less Stable Ester Bond Tyrosine->Ester_Bond_Y NHS_Ester_Side NHS Ester NHS_Ester_Side->Serine_Threonine pH > 7 NHS_Ester_Side->Tyrosine Acidic pH

Caption: Primary and side reaction pathways of NHS esters.

G Start Low Conjugation Yield or Heterogeneous Product Check_pH Verify Reaction pH Start->Check_pH pH_Correct Is pH optimal (7.2-8.5)? Check_pH->pH_Correct Adjust_pH Adjust pH to 7.2-8.5 pH_Correct->Adjust_pH No Check_NHS_Excess Check Molar Excess of NHS Ester pH_Correct->Check_NHS_Excess Yes Adjust_pH->Check_NHS_Excess NHS_High Is excess too high? Check_NHS_Excess->NHS_High Reduce_NHS Reduce NHS Ester Concentration NHS_High->Reduce_NHS Yes Check_Side_Reactions Analyze for Ser/Tyr Modification (MS) NHS_High->Check_Side_Reactions No Reduce_NHS->Check_Side_Reactions Side_Reactions_Present Side Reactions Detected? Check_Side_Reactions->Side_Reactions_Present Reverse_Modification Reverse O-acylation (Heat or Hydroxylamine) Side_Reactions_Present->Reverse_Modification Yes Re-optimize Re-optimize Reaction Conditions Side_Reactions_Present->Re-optimize No Reverse_Modification->Re-optimize Success Successful Conjugation Re-optimize->Success

References

Technical Support Center: Enhancing Hydrophobic Molecule Solubility with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of hydrophobic molecules using Polyethylene (B3416737) Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: How does PEGylation increase the solubility of hydrophobic molecules?

A1: PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule.[1] PEG is a hydrophilic (water-loving) polymer. When attached to a hydrophobic (water-fearing) molecule, the PEG chains create a hydrophilic shield around it. This shield increases the molecule's hydrodynamic volume and masks its hydrophobicity, leading to enhanced aqueous solubility.[1][2]

Q2: What are the key factors to consider when choosing a PEG linker?

A2: The primary factors to consider are the PEG linker's length (molecular weight) and its architecture (e.g., linear or branched).

  • Length (Molecular Weight): Longer PEG chains generally lead to a greater increase in solubility. However, there is a trade-off, as excessively long chains can sometimes hinder the molecule's biological activity due to steric hindrance.[3][4]

  • Architecture:

    • Linear PEGs are the most common and consist of a single chain.

    • Branched PEGs have multiple PEG arms extending from a central core. They can offer a more compact structure with a higher PEG density, which can be more effective at shielding the hydrophobic molecule.[3]

Q3: What are the most common challenges encountered during the PEGylation of hydrophobic molecules?

A3: Common challenges include:

  • Low Reaction Yield: This can be due to several factors, including suboptimal reaction conditions (pH, temperature, stoichiometry), poor solubility of the reactants, or the use of poor quality reagents.[5]

  • Formation of Byproducts: Side reactions can lead to a heterogeneous mixture of products, complicating purification.[6]

  • Loss of Biological Activity: The attachment of a PEG chain can sometimes interfere with the molecule's ability to interact with its biological target.[1]

  • Immunogenicity: Although PEG is generally considered non-immunogenic, the development of anti-PEG antibodies has been observed in some cases, which can lead to accelerated clearance of the PEGylated molecule.[1][2]

Troubleshooting Guides

Issue 1: Low Yield of PEGylated Product

If you are experiencing a low yield in your PEGylation reaction, consider the following troubleshooting steps:

Potential Cause Recommended Solution
Suboptimal Reaction Conditions - pH: For NHS-ester PEGylation of amines, maintain a pH between 7.0 and 7.5.[7] Avoid buffers containing primary amines like Tris, as they compete with the reaction.[8] - Stoichiometry: Increase the molar excess of the PEG reagent. A 20-fold molar excess is a common starting point for protein labeling.[9] - Reaction Time and Temperature: For NHS-ester reactions, incubate for 1 hour at room temperature or for 2-3 hours at 4°C.[7]
Poor Reagent Solubility Ensure both your hydrophobic molecule and the PEG linker are fully dissolved in a suitable solvent before initiating the reaction. You may need to use a co-solvent system.[5]
Poor Quality Reagents Use high-purity reagents. Ensure that your PEG reagent has not been hydrolyzed due to moisture. It is recommended to use fresh bottles of coupling agents like EDC and NHS.[6][8]
Inefficient Purification Optimize your purification method (e.g., size-exclusion chromatography, dialysis) to effectively separate the desired PEGylated product from unreacted starting materials and byproducts.[6]

Issue 2: Loss of Biological Activity After PEGylation

If your PEGylated molecule shows reduced or no biological activity, consider these strategies:

Potential Cause Recommended Solution
Steric Hindrance at the Active Site - PEG Chain Length: Use a shorter PEG linker to reduce steric hindrance. - Site-Specific PEGylation: If possible, attach the PEG linker to a site on the molecule that is distal to the active or binding site.[1]
Conformational Changes The PEGylation process may have altered the three-dimensional structure of your molecule. Characterize the structure of the PEGylated product using techniques like circular dichroism (CD) spectroscopy.

Quantitative Data on Solubility Enhancement

The following table summarizes the impact of PEGylation on the aqueous solubility of two common hydrophobic anticancer drugs, Paclitaxel (B517696) and Docetaxel (B913).

Molecule PEGylation Strategy Solubility Enhancement
Paclitaxel PEGylated liposomal formulationThe aqueous solubility of paclitaxel increased from 1.6 µg/mL to 3.39 mg/mL.[10]
Docetaxel Formulation in a microemulsion systemThe solubility of docetaxel was increased by 4056-6085 fold.[11]
Paclitaxel 2'-PEG ester conjugateThe solubility of one 2'-PEG ester of paclitaxel was >666 g/L, representing an over 165,260-fold increase compared to the parent drug.[11]

Experimental Protocols

Protocol 1: General Procedure for NHS-Ester PEGylation of a Hydrophobic Small Molecule

This protocol provides a general guideline for the PEGylation of a hydrophobic small molecule containing a primary amine using an NHS-ester activated PEG linker.

Materials:

  • Hydrophobic molecule with a primary amine

  • NHS-ester activated PEG linker

  • Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)[12]

  • Amine-free buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching reagent (e.g., Tris buffer, glycine)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or dialysis equipment)[6]

Procedure:

  • Dissolve the Hydrophobic Molecule: Dissolve your hydrophobic molecule in a minimal amount of a suitable anhydrous organic solvent.

  • Dissolve the PEG-NHS Ester: Immediately before use, dissolve the PEG-NHS ester in the same anhydrous organic solvent. Do not prepare stock solutions for long-term storage as NHS esters are moisture-sensitive.[8]

  • Reaction Setup: In a clean, dry reaction vessel, add the dissolved hydrophobic molecule.

  • Initiate the Reaction: Slowly add the dissolved PEG-NHS ester to the reaction vessel while stirring. A typical starting molar ratio is a 1:1 or 2:1 excess of the PEG reagent.[9]

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS.[12]

  • Quench the Reaction: Add a quenching reagent (e.g., a final concentration of 20-50 mM Tris or glycine) to consume any unreacted PEG-NHS ester.

  • Purification: Purify the PEGylated product from unreacted reagents and byproducts using an appropriate method such as SEC or dialysis.[6]

Protocol 2: Determination of Aqueous Solubility

This protocol describes a common method for determining the aqueous solubility of a PEGylated hydrophobic molecule.

Materials:

  • PEGylated hydrophobic molecule

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Vials or microcentrifuge tubes

  • Shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Sample Preparation: Add an excess amount of the PEGylated hydrophobic molecule to a known volume of the aqueous buffer in a vial.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

  • Quantification: Determine the concentration of the dissolved PEGylated molecule in the supernatant using a suitable analytical method. A pre-established calibration curve for the compound is necessary for accurate quantification.

    • UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound.

    • HPLC: Inject the supernatant onto an appropriate HPLC column and determine the concentration based on the peak area.

Visualizations

PEGylation_Mechanism cluster_reactants Reactants cluster_process PEGylation Reaction cluster_product Product Hydrophobic_Molecule Hydrophobic Molecule (with -NH2 group) Reaction Covalent Bond Formation (Amide Bond) Hydrophobic_Molecule->Reaction PEG_Linker PEG-NHS Ester PEG_Linker->Reaction PEGylated_Molecule PEGylated Molecule (Increased Solubility) Reaction->PEGylated_Molecule

Caption: Mechanism of solubility enhancement via PEGylation.

Experimental_Workflow Start Start Dissolve_Reactants Dissolve Hydrophobic Molecule and PEG-NHS Ester Start->Dissolve_Reactants PEGylation Perform PEGylation Reaction Dissolve_Reactants->PEGylation Quench Quench Reaction PEGylation->Quench Purification Purify PEGylated Product (e.g., SEC, Dialysis) Quench->Purification Characterization Characterize Product (e.g., MS, HPLC) Purification->Characterization Solubility_Test Determine Aqueous Solubility Characterization->Solubility_Test End End Solubility_Test->End

Caption: General experimental workflow for PEGylation and solubility assessment.

Troubleshooting_Yield Start Low PEGylation Yield Check_Conditions Check Reaction Conditions (pH, Temp, Stoichiometry) Start->Check_Conditions Conditions_OK Are Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Optimize Conditions (e.g., Adjust pH, Increase PEG excess) Conditions_OK->Optimize_Conditions No Check_Reagents Check Reagent Quality and Solubility Conditions_OK->Check_Reagents Yes Optimize_Conditions->Check_Reagents Reagents_OK Are Reagents High-Purity and Fully Dissolved? Check_Reagents->Reagents_OK Improve_Reagents Use Fresh Reagents, Improve Dissolution (e.g., Co-solvent) Reagents_OK->Improve_Reagents No Check_Purification Review Purification Method Reagents_OK->Check_Purification Yes Improve_Reagents->Check_Purification Purification_OK Is Purification Efficient? Check_Purification->Purification_OK Optimize_Purification Optimize Purification (e.g., Change Column, Adjust Gradient) Purification_OK->Optimize_Purification No Consult_Expert Consult Senior Researcher or Technical Support Purification_OK->Consult_Expert Yes Optimize_Purification->Consult_Expert

Caption: Troubleshooting decision tree for low PEGylation yield.

References

Technical Support Center: Azido-PEG12-NHS Ester Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG12-NHS ester. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It possesses two reactive groups:

  • An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., on proteins or amine-modified oligonucleotides) to form stable amide bonds.[2][3]

  • An azide group that can be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing an alkyne group.[1]

The polyethylene (B3416737) glycol (PEG) spacer (PEG12) increases the hydrophilicity and biocompatibility of the resulting conjugate.

Q2: Why is it necessary to quench the reaction of this compound?

It is crucial to quench the reaction to stop the labeling process and deactivate any unreacted this compound.[2][4] Failure to quench can lead to several issues:

  • Non-specific binding: Residual active NHS esters can react with other primary amines in your sample or downstream applications, leading to inaccurate results.

  • Reaction variability: Unquenched reactions can continue to proceed, leading to batch-to-batch variability.

  • Formation of unwanted side products: Hydrolysis of the NHS ester can occur, which competes with the desired amine reaction.[2]

Q3: What are the common methods for quenching unreacted this compound?

There are two primary methods for quenching unreacted NHS esters:

  • Addition of a primary amine-containing reagent: Small molecules with primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), can be added in excess to react with and consume any remaining active NHS esters.[2][4][5]

  • Hydrolysis: The NHS ester can be hydrolyzed by raising the pH of the reaction mixture (e.g., to pH 8.6 or higher).[6] At a higher pH, the rate of hydrolysis significantly increases, leading to the inactivation of the NHS ester.[2]

Troubleshooting Guides

Problem 1: Low Labeling Efficiency with this compound

Potential Cause Recommended Solution
Hydrolysis of this compound NHS esters are moisture-sensitive.[3] Ensure the reagent is stored properly at -20°C with a desiccant.[5] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5] Prepare the NHS ester solution immediately before use and do not store it in aqueous solutions.[3]
Incorrect Reaction pH The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[2] A pH that is too low will result in the protonation of primary amines, making them unreactive. A pH that is too high will accelerate the hydrolysis of the NHS ester.[7] Verify the pH of your reaction buffer.
Incompatible Buffer Components Buffers containing primary amines, such as Tris or glycine, should not be used during the conjugation reaction as they will compete with your target molecule.[3][5] Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2]
Low Concentration of Reactants The rate of hydrolysis is more significant in dilute protein solutions.[2] If possible, increase the concentration of your target molecule and the molar excess of the this compound.[7]

Problem 2: High Background or Non-Specific Binding After Conjugation

Potential Cause Recommended Solution
Incomplete Quenching Ensure that the quenching step is performed thoroughly. Use a sufficient concentration of the quenching agent (e.g., 20-100 mM Tris or glycine) and allow for an adequate incubation time (e.g., 15-30 minutes).[8][9]
Insufficient Purification After quenching, it is essential to remove the excess this compound, the quenching agent, and other reaction byproducts. Use appropriate purification methods such as dialysis, desalting columns (size-exclusion chromatography), or HPLC.[3][8]
Hydrolyzed NHS Ester Hydrolyzed, non-reactive this compound can still bind non-specifically to your target molecule. Ensure optimal reaction conditions to minimize hydrolysis and purify the conjugate thoroughly.

Experimental Protocols

Protocol 1: Quenching with Tris Buffer

This protocol describes the quenching of unreacted this compound using Tris buffer.

Materials:

  • Reaction mixture containing the this compound and the target molecule.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[8]

Procedure:

  • Following the desired incubation time for your conjugation reaction, add the 1 M Tris-HCl, pH 8.0 quenching buffer to the reaction mixture to a final concentration of 20-100 mM.[8][9] For example, add 20-100 µL of 1 M Tris-HCl to a 1 mL reaction volume.

  • Mix gently by vortexing or pipetting.

  • Incubate the reaction at room temperature for 15-30 minutes to ensure complete quenching.[8][9]

  • Proceed with the purification of your conjugate to remove excess reagents.[8]

Protocol 2: Quenching with Glycine

This protocol outlines the use of glycine to quench the unreacted this compound.

Materials:

  • Reaction mixture containing the this compound and the target molecule.

  • Quenching Solution: 1 M Glycine, pH ~8.0.

Procedure:

  • After the conjugation reaction, add the 1 M glycine solution to the reaction mixture to a final concentration of 20-100 mM.

  • Mix the solution thoroughly.

  • Incubate at room temperature for 15-30 minutes.

  • Purify the conjugate to remove unreacted materials.

Quantitative Data Summary

The following table summarizes the recommended concentrations and reaction times for common quenching agents.

Quenching AgentRecommended Final ConcentrationRecommended Incubation TimepHReference
Tris20-100 mM15-30 minutes~8.0[8][9]
Glycine20-100 mM15-30 minutes~8.0[2][9]
Hydroxylamine10-50 mM15-30 minutes~8.5[10]

Visualizations

Quenching_Workflow cluster_conjugation Conjugation Reaction cluster_quenching Quenching Step Target Target Molecule (with Primary Amine) Conjugate Azido-PEG12-Conjugate (Stable Amide Bond) Target->Conjugate Reaction (pH 7.2-8.5) NHS_Ester This compound (Active) NHS_Ester->Conjugate Purification Purification (Dialysis, SEC, etc.) Conjugate->Purification Proceed to Purification Unreacted_NHS Unreacted This compound Quenched_Product Inactive Quenched Product Unreacted_NHS->Quenched_Product Quenching Reaction Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_Product Quenched_Product->Purification Proceed to Purification

Caption: Workflow for quenching unreacted this compound.

References

Long-term storage and stability of Azido-PEG12-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and use of Azido-PEG12-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C in a sealed, light- and moisture-protected container.[1][2][3] It is crucial to minimize exposure to moisture, as the N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis.[4][5][6] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can degrade the reagent.[4][5][6]

Q2: How stable is this compound once dissolved in a solvent?

Once dissolved, the NHS ester moiety of this compound is prone to hydrolysis, which renders it non-reactive towards primary amines.[4][5] Therefore, it is strongly recommended to prepare solutions immediately before use and to avoid preparing stock solutions for long-term storage.[5][6] If a stock solution must be prepared in an anhydrous solvent like DMSO or DMF, it should be used as soon as possible. For short-term storage, some suppliers suggest that stock solutions in dry solvents can be kept for a few days if frozen and protected from moisture.[4] One product datasheet indicates that in-solvent storage is for 1 month at -20°C and 6 months at -80°C, with the caveat of being sealed and away from moisture.[6]

Q3: What is the impact of pH on the stability of the NHS ester?

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The rate of hydrolysis increases significantly with increasing pH.[7] This is a critical consideration for conjugation reactions, as the desired reaction with primary amines is also pH-dependent.

Q4: Can the azide (B81097) group on the this compound interfere with the NHS ester reaction?

While the azide group is generally considered a bioorthogonal functional group, meaning it is unreactive with most functional groups found in biological systems, it is important to consider the overall reaction conditions. In the context of NHS ester reactions with primary amines, the azide group is stable and does not typically interfere. However, it is crucial to avoid reagents that could potentially react with the azide, such as reducing agents, if they are not part of a planned subsequent reaction.[8]

Data Summary

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureStorage ConditionsShelf Life
Solid-20°CSealed container, desiccated, protected from light and moisture.[1][2][3]Refer to the manufacturer's certificate of analysis. Purity is often guaranteed to be >90% upon shipping, but may degrade over time.[9][10]
In Anhydrous Solvent (e.g., DMSO, DMF)-20°C or -80°CSealed container, protected from moisture.Recommended for immediate use.[5] Some sources suggest up to 1 month at -20°C or 6 months at -80°C.[6]
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Buffer
pHTemperature (°C)Half-life
7.004-5 hours
8.6410 minutes
7.4Not specified>120 minutes
9.0Not specified<9 minutes

This data is for general NHS esters and provides an estimate of the stability of the reactive group on this compound in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during conjugation experiments with this compound.

Issue 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Hydrolysis of NHS ester - Prepare the this compound solution immediately before use in an anhydrous solvent (e.g., DMSO, DMF).[5] - Ensure the reaction buffer pH is within the optimal range (typically 7.2-8.5) to balance amine reactivity and NHS ester stability.[7] - Minimize the time the NHS ester is in an aqueous environment before the addition of the amine-containing molecule.
Inactive reagent - Ensure the solid this compound has been stored correctly at -20°C, protected from moisture and light.[1][2][3] - Allow the vial to warm to room temperature before opening to prevent condensation.[4][5][6] - Perform a quality control check on the reagent to confirm the activity of the NHS ester.
Incompatible buffer components - Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[5][8] Use amine-free buffers like PBS, HEPES, or borate (B1201080) buffer.[7] - If your protein is in an incompatible buffer, perform a buffer exchange before the conjugation reaction.
Suboptimal reaction conditions - Optimize the molar ratio of this compound to your target molecule. A 10- to 20-fold molar excess of the PEG reagent is often a good starting point for proteins.[5][11] - Adjust the reaction time and temperature. Reactions are typically run for 30-60 minutes at room temperature or 2 hours on ice.[5][11]

Issue 2: Non-specific Binding or Aggregation of Conjugate

Possible Cause Recommended Solution
Hydrophobic or ionic interactions - After the reaction, ensure thorough purification of the conjugate using appropriate methods like size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG reagent.
High degree of labeling - Reduce the molar excess of the this compound in the reaction to decrease the number of PEG chains attached to each molecule.
Protein instability - Optimize the reaction buffer to ensure the stability of your protein. This may include adjusting the pH or adding stabilizers that do not interfere with the reaction.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Protein
  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into a suitable amine-free buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a 10 mM stock solution. For example, dissolve ~7.4 mg in 1 mL of anhydrous solvent.[5]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the freshly prepared this compound solution to the protein solution.[5]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% to avoid protein denaturation.[5]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[5][11]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.

Protocol 2: Quality Control of this compound Activity

This protocol provides a method to assess the reactivity of the NHS ester.

  • Reagent Preparation:

    • Prepare a solution of the this compound in an amine-free buffer (e.g., phosphate buffer, pH 7-8).

    • Prepare a control tube with the same buffer.

  • Initial Absorbance Measurement:

    • Measure the absorbance of both the reagent solution and the control at 260 nm using a spectrophotometer. The difference in absorbance should be minimal if the reagent is fresh and has not hydrolyzed.

  • Forced Hydrolysis:

    • Add a small amount of a weak base (e.g., 0.5-1.0 N NaOH) to the reagent solution to induce complete hydrolysis of the NHS ester. Do not use a strong base, as it can degrade the released N-hydroxysuccinimide.

    • Incubate for a few minutes to allow for complete hydrolysis.

  • Final Absorbance Measurement:

    • Measure the absorbance of the hydrolyzed reagent solution at 260 nm. A significant increase in absorbance compared to the initial reading indicates the presence of active NHS ester in the original sample, as the released NHS has a strong absorbance at this wavelength.

Visualizations

Troubleshooting_Workflow start Start: Low Conjugation Yield check_storage Check Storage Conditions (-20°C, desiccated, dark) start->check_storage check_handling Review Handling Procedure (Equilibrate to RT before opening?) check_storage->check_handling  No solution_storage Solution: Store properly and use a fresh vial. check_storage->solution_storage Yes check_buffer Buffer Contains Primary Amines? (e.g., Tris, Glycine) check_handling->check_buffer  No solution_handling Solution: Always allow vial to reach RT before opening. check_handling->solution_handling Yes check_ph Reaction pH Optimal? (7.2-8.5) check_buffer->check_ph  No solution_buffer Solution: Buffer exchange to an amine-free buffer (e.g., PBS). check_buffer->solution_buffer Yes check_reagent_prep Reagent Dissolved Immediately Before Use? check_ph->check_reagent_prep  No solution_ph Solution: Adjust pH of reaction buffer. check_ph->solution_ph Yes solution_reagent_prep Solution: Prepare fresh reagent solution for each experiment. check_reagent_prep->solution_reagent_prep Yes end Problem Resolved check_reagent_prep->end  No solution_storage->end solution_handling->end solution_buffer->end solution_ph->end solution_reagent_prep->end

Caption: Troubleshooting workflow for low conjugation yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer conjugation Mix Protein and PEG Reagent (Incubate 30-60 min RT or 2h on ice) protein_prep->conjugation peg_prep Prepare Fresh Azido-PEG12-NHS Ester Solution in Anhydrous Solvent peg_prep->conjugation quenching Quench Reaction (e.g., with Tris buffer) conjugation->quenching purify Purify Conjugate (SEC or Dialysis) quenching->purify analyze Analyze Conjugate purify->analyze

Caption: General experimental workflow for protein conjugation.

References

Impact of buffer choice on NHS ester reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your NHS ester labeling experiments.

Q1: My labeling efficiency is very low. What are the potential causes and how can I improve it?

Low labeling efficiency is a common problem with several potential root causes. Below is a breakdown of the most frequent culprits and their solutions.

Potential CauseTroubleshooting Steps
Incorrect Buffer pH The reaction of NHS esters with primary amines is highly pH-dependent, with an optimal range of 7.2-8.5.[1][2][3][4] At a lower pH, the primary amines on the protein are protonated and unavailable for reaction.[1][5][6] At a higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[1][2][5][6] Solution: Verify your reaction buffer is within the optimal pH range using a freshly calibrated pH meter. For many applications, a pH of 8.3-8.5 is considered optimal.[3][5][7][8][9]
Incompatible Buffer Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[1][2][10][11] These buffers will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[1][2] Solution: Use a non-amine-containing buffer like Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffer.[2][3][12] If necessary, perform a buffer exchange before starting the reaction.[1][11]
NHS Ester Hydrolysis NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the ester inactive.[2][6] The rate of hydrolysis increases significantly with higher pH and temperature.[2][6][13] Solution: If you suspect hydrolysis is an issue, consider performing the reaction at 4°C for a longer duration (e.g., overnight).[1][2] Also, ensure your NHS ester reagent is stored properly and prepare solutions immediately before use.[7][11][14]
Low Reactant Concentration Low concentrations of your protein or NHS ester can lead to less efficient conjugation due to the competing hydrolysis reaction.[1][2] Solution: If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester.[1]
Inaccessible Amine Groups The primary amines (N-terminus and lysine (B10760008) residues) on your protein must be accessible for the reaction to occur.[1] Steric hindrance can prevent efficient labeling.[1] Solution: If you have structural information about your protein, you can assess the accessibility of lysine residues. If accessibility is low, alternative conjugation chemistries may be necessary.

Q2: I am observing inconsistent results between experiments. What could be the cause?

Inconsistent results can be frustrating. Here are some common factors that can lead to variability.

Potential CauseTroubleshooting Steps
pH Drift During Reaction The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is acidic.[4][15] In large-scale labeling reactions or with poorly buffered solutions, this can cause the pH of the reaction mixture to drop, reducing the reaction efficiency over time.[4][5][9] Solution: Monitor the pH of the reaction mixture throughout the experiment, especially for long incubation times.[5][9] Using a more concentrated buffer can help maintain a stable pH.[5][9]
Variable Reagent Quality The quality of your NHS ester and solvents can impact the outcome. NHS esters are moisture-sensitive and can degrade over time if not stored correctly.[11][14] Impurities in solvents like DMF can also interfere with the reaction.[5] Solution: Use high-quality, anhydrous solvents (e.g., DMSO or amine-free DMF).[3] Store your NHS ester properly under desiccated conditions and allow it to equilibrate to room temperature before opening to prevent condensation.[11][14]
Inconsistent Reaction Time/Temperature Reaction kinetics are dependent on both time and temperature.[4] Small variations in these parameters can lead to different degrees of labeling. Solution: Standardize your reaction times and temperatures across all experiments. If switching between room temperature and 4°C, be aware that reaction times will need to be adjusted accordingly (longer for 4°C).[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction?

The optimal pH for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1][2][3][4][12] A pH of 8.3-8.5 is often considered ideal for many applications as it provides a good balance between having a sufficient concentration of deprotonated, reactive amines and minimizing the rate of NHS ester hydrolysis.[3][5][7][8][9]

Q2: Which buffers are recommended for NHS ester conjugations?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions as they do not contain primary amines that would compete in the reaction.[2][3][12] A 0.1 M sodium bicarbonate buffer is a frequent choice due to its appropriate pH.[5]

Q3: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris and glycine.[1][2][10][11] These will compete with your target molecule for the NHS ester, significantly reducing your conjugation efficiency.[1][2] However, these buffers can be useful for quenching the reaction once it is complete.[2][3]

Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many non-sulfonated NHS esters have poor water solubility and need to be dissolved in a water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2][3][5][9][16] It is important to use high-quality, amine-free DMF, as any dimethylamine (B145610) impurity can react with the NHS ester.[5]

Q5: What is the effect of temperature on the reaction?

NHS ester conjugations are typically performed at room temperature (for 0.5 to 4 hours) or at 4°C (often overnight).[1][2] Lower temperatures can help to minimize the competing hydrolysis of the NHS ester, but may require a longer incubation time to achieve sufficient labeling.[1][2]

Q6: Can NHS esters react with other amino acids besides lysine?

While NHS esters are highly selective for primary amines (N-terminus and lysine residues), side reactions with other nucleophilic amino acid side chains can occur, particularly at higher pH.[4][17][18] Significant reactivity has been reported with serine, threonine, and tyrosine, although this is generally much slower than the reaction with primary amines.[4][17][18] The resulting ester bonds with these hydroxyl-containing amino acids are less stable than the amide bonds formed with primary amines.[4]

Quantitative Data

Table 1: Half-life of NHS Esters at Different pH and Temperatures

The stability of NHS esters is highly dependent on pH and temperature. The half-life is the time it takes for half of the reactive ester to be hydrolyzed.

pHTemperature (°C)Half-life
7.004-5 hours[2][13]
8.6410 minutes[2][13]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and label.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester label

  • Anhydrous DMSO or DMF[5][9]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[1][5]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. The recommended protein concentration is at least 2 mg/mL.[1]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF.[11][14]

  • Adjust pH (if necessary): If your protein is in a buffer like PBS at pH 7.4, you can add a concentrated reaction buffer (like 1 M sodium bicarbonate, pH 8.3-8.5) to raise the pH of the protein solution to the optimal range for the reaction.[19]

  • Perform the Conjugation: Add a calculated molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio will depend on the protein and desired degree of labeling and may require empirical optimization.[7]

  • Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][5][20]

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.

  • Purify the Conjugate: Remove unreacted label and byproducts by gel filtration (desalting column) or dialysis.[1][5][20]

  • Determine the Degree of Labeling: Quantify the efficiency of your labeling reaction using spectrophotometry or other appropriate methods.[1]

  • Store the Labeled Protein: Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protect from light if it is a fluorescent label.[1][19]

Visualizations

cluster_reactants Reactants cluster_products Products NHS_Ester NHS Ester Amide_Bond Stable Amide Bond (Conjugate) NHS_Ester->Amide_Bond + Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Bond reacts with NHS_Leaving_Group NHS Leaving Group Amide_Bond->NHS_Leaving_Group releases

Caption: Chemical reaction of an NHS ester with a primary amine.

start Low Labeling Efficiency check_buffer Check Buffer Composition start->check_buffer amine_buffer Amine-containing buffer? (e.g., Tris, Glycine) check_buffer->amine_buffer change_buffer Buffer Exchange to Amine-Free Buffer (e.g., PBS, HEPES) amine_buffer->change_buffer Yes check_ph Check Buffer pH amine_buffer->check_ph No change_buffer->check_ph ph_optimal Is pH 7.2-8.5? check_ph->ph_optimal adjust_ph Adjust pH to 8.3-8.5 ph_optimal->adjust_ph No check_hydrolysis Consider NHS Ester Hydrolysis ph_optimal->check_hydrolysis Yes adjust_ph->check_hydrolysis optimize_temp_time Optimize Temp/Time (e.g., 4°C overnight) check_hydrolysis->optimize_temp_time increase_conc Increase Reactant Concentrations optimize_temp_time->increase_conc end Improved Efficiency increase_conc->end

Caption: A logical workflow for troubleshooting low labeling efficiency.

cluster_reactions Competing Reactions NHS NHS Ester Aminolysis Aminolysis + Primary Amine (pH 7.2-8.5) Desired Reaction (Stable Amide Bond) NHS->Aminolysis Hydrolysis Hydrolysis + H₂O (Increases with pH) Competing Reaction (Inactive Carboxylic Acid) NHS->Hydrolysis

Caption: Competing reactions of an NHS ester: aminolysis vs. hydrolysis.

References

How to determine the degree of labeling with Azido-PEG12-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for determining the degree of labeling with Azido-PEG12-NHS ester. This guide provides detailed answers to frequently asked questions, step-by-step experimental protocols, and troubleshooting advice to assist researchers, scientists, and drug development professionals in their bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A: this compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It consists of three main components:

  • An N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.[3][4][5]

  • A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (with 12 PEG units), which increases the solubility and reduces the immunogenicity of the resulting conjugate.

  • An azide (B81097) (N3) group , which is a versatile chemical handle that can be used in "click chemistry" reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) with an alkyne-containing molecule.[6]

Q2: What is the "Degree of Labeling" (DOL)?

A: The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of label molecules (in this case, Azido-PEG12 molecules) covalently attached to one target molecule (e.g., a protein or antibody).[7] It is typically expressed as a molar ratio.[7]

Q3: Why is it critical to determine the DOL?

A: Determining the DOL is crucial for ensuring the quality, consistency, and efficacy of a bioconjugate for several reasons:

  • Reproducibility: Knowing the DOL is essential for producing consistent batches of a conjugate for reliable downstream applications.[8]

  • Functionality: Both insufficient labeling (low DOL) and excessive labeling (high DOL) can compromise the biological activity of the protein. A high DOL can lead to steric hindrance or changes in protein conformation, while a low DOL may result in a weak signal or effect.

  • Characterization: The DOL is a key parameter for characterizing the final product and is often required for regulatory submissions.

  • Optimization: For many applications, an optimal DOL exists. For instance, with fluorescently labeled antibodies, a DOL of 2-10 is often ideal to avoid self-quenching of the fluorophores.[7]

Q4: What are the common methods to determine the DOL for this compound labeled proteins?

A: Since the this compound itself lacks a strong chromophore, direct spectrophotometric quantification is challenging.[9][10] Therefore, a combination of direct and indirect methods are used:

MethodPrinciple
Indirect UV-Vis Spectroscopy The azide group on the labeled protein is reacted ("clicked") with an alkyne-containing dye that has a known extinction coefficient. The DOL is then calculated from the absorbance of the dye and the protein.[7]
¹H NMR Spectroscopy The degree of PEGylation can be quantitatively determined by integrating the signal from the PEG's methylene (B1212753) protons and comparing it to a known signal from the protein.[11][12][13]
Mass Spectrometry (MS) The mass of the unlabeled protein is compared to the mass of the labeled protein. The mass difference, divided by the mass of a single Azido-PEG12 linker, gives the DOL.[14][15]
HPLC-Based Methods Techniques like Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP) HPLC can separate labeled from unlabeled protein and, in some cases, species with different DOLs.[10][16] Quantification is often achieved with detectors like Charged Aerosol Detectors (CAD) as PEG lacks a UV chromophore.[10]

Experimental Workflows & Protocols

General Experimental Workflow

The overall process involves reacting the protein with the this compound, purifying the conjugate, and then analyzing it to determine the DOL.

G cluster_0 Step 1: Labeling Reaction cluster_1 Step 2: Purification cluster_2 Step 3: DOL Determination p Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) reagent Prepare Azido-PEG12-NHS Ester in Anhydrous DMSO or DMF react Combine and Incubate (1-2 hours at RT or overnight at 4°C) reagent->react Add specified molar excess purify Remove Excess Reagent (Size-Exclusion Chromatography, Desalting Column, or Dialysis) react->purify Quench reaction (optional) analyze Analyze Purified Conjugate (e.g., UV-Vis, NMR, Mass Spec) purify->analyze Collect conjugate fractions

Caption: General workflow for protein labeling and DOL determination.

Protocol 1: Indirect DOL Determination via Click Chemistry and UV-Vis Spectroscopy

This method involves a secondary reaction to attach a reporter molecule (a dye with a known absorbance) to the azide group.

Principle:

  • Label the protein with this compound.

  • Purify the Protein-PEG-Azide conjugate.

  • React the azide groups on the protein with an excess of an alkyne-functionalized dye (e.g., DBCO-Fluorophore) via a copper-free click reaction.

  • Remove the excess unreacted dye.

  • Measure the absorbance of the protein (at 280 nm) and the dye (at its λmax) to calculate the DOL.

Detailed Methodology:

  • Perform Azide Labeling: Follow the general labeling protocol to create the Protein-PEG-Azide conjugate and purify it thoroughly.

  • Prepare for Click Reaction:

    • Determine the concentration of the purified Protein-PEG-Azide conjugate.

    • Prepare a stock solution of an alkyne-dye (e.g., DBCO-AF488) in DMSO.

  • Click Reaction:

    • In a microcentrifuge tube, combine the Protein-PEG-Azide with a 10- to 20-fold molar excess of the DBCO-dye.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted DBCO-dye using a desalting column or dialysis until no free dye is detected in the flow-through.

  • Spectrophotometry:

    • Measure the absorbance of the final purified conjugate at 280 nm (A280) and at the λmax of the dye (A_dye).

  • Calculations:

    a. Calculate Protein Concentration: Protein Concentration (M) = [A280 - (A_dye × CF)] / ε_protein

    • CF: Correction factor for the dye's absorbance at 280 nm (CF = A280_dye / Amax_dye).

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).[7]

    b. Calculate Dye Concentration: Dye Concentration (M) = A_dye / ε_dye

    • ε_dye: Molar extinction coefficient of the dye at its λmax.

    c. Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Protocol 2: DOL Determination by ¹H NMR Spectroscopy

Principle: This method is suitable for highly concentrated and pure samples. It relies on comparing the integrated area of the characteristic PEG proton signal to the integrated area of a well-resolved protein proton signal.[11][12][13]

Detailed Methodology:

  • Sample Preparation:

    • Lyophilize a known amount of the purified Protein-PEG-Azide conjugate.

    • Dissolve the sample in a known volume of D₂O. A high concentration (>5 mg/mL) is recommended.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the large, characteristic peak of the PEG methylene protons (-CH₂-CH₂-O-) which typically appears around 3.6 ppm.[17]

    • Identify a well-resolved peak corresponding to protons on the protein (e.g., aromatic protons between 6.8-8.0 ppm).

    • Integrate both the PEG peak (I_PEG) and the chosen protein peak (I_protein).

  • Calculation: DOL = [(I_PEG / N_PEG) / (I_protein / N_protein)] × N_protein_per_molecule

    • N_PEG: Number of protons contributing to the integrated PEG signal (for PEG12, this is 12 * 4 = 48).

    • N_protein: Number of protons contributing to the integrated protein signal.

    • N_protein_per_molecule: Total number of those specific protons in the entire protein molecule.

Troubleshooting Guide

G start Problem Encountered q1 Low or No Labeling? start->q1 Labeling Efficiency q2 Protein Precipitation? start->q2 Sample Integrity q3 Inconsistent DOL? start->q3 Reproducibility q1->q2 No s1_1 Check Buffer: Ensure it's amine-free (e.g., PBS, Borate). Avoid Tris/Glycine (B1666218). q1->s1_1 Yes q2->q3 No s2_1 Reduce Molar Excess: High DOL can decrease solubility. Perform a titration experiment. q2->s2_1 Yes s3_1 Standardize Protocol: Control temperature, time, and pH. Use a constant temperature bath. q3->s3_1 Yes s1_2 Check Reagent: Use fresh, anhydrous DMSO. Ensure NHS ester is not hydrolyzed. s1_1->s1_2 s1_3 Optimize Reaction: Check pH (7.2-8.5). Increase molar excess of NHS ester. s1_2->s1_3 s2_2 Change Solvent: Adding a small amount of organic co-solvent might help, but test first. s2_1->s2_2 s3_2 Quantify Reagents Accurately: Ensure precise concentration measurement of protein and NHS ester. s3_1->s3_2

Caption: Troubleshooting decision tree for common labeling issues.

Q: My labeling efficiency is very low or zero. What went wrong?

A: This is a common issue that can be traced to several factors:

  • Competing Amines in Buffer: The NHS ester reacts with any primary amine. Buffers like Tris or glycine contain primary amines and will compete with your protein, drastically reducing labeling efficiency.[8][18]

    • Solution: Always use an amine-free buffer such as Phosphate-Buffered Saline (PBS), borate, or carbonate buffer at a pH between 7.2 and 8.5.[8]

  • Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[3][4]

    • Solution: Prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[3][5] Do not store the reagent in aqueous solutions.[5]

  • Incorrect pH: The reaction is pH-dependent. If the pH is too low (<7), the primary amines on the protein will be protonated and will not react efficiently. If the pH is too high (>8.5-9), the hydrolysis of the NHS ester will be too rapid.[5]

    • Solution: Ensure the pH of your reaction buffer is between 7.2 and 8.5 for optimal labeling.[8]

  • Inaccessible Amines: The primary amines on your protein may be buried within its 3D structure and inaccessible to the labeling reagent.[8]

    • Solution: Consider gentle denaturation of the protein if its activity can be recovered. Alternatively, if you have structural information, you can predict the accessibility of lysine residues.[8]

Q: My protein precipitated out of solution after adding the labeling reagent. Why?

A: Protein precipitation during labeling can occur for a few reasons:

  • High Molar Excess: Adding too much labeling reagent can lead to over-labeling. This can alter the protein's net charge and pI, causing it to become insoluble and precipitate.[18]

    • Solution: Reduce the molar excess of the this compound. Perform a titration with varying molar ratios (e.g., 5x, 10x, 20x) to find the optimal concentration that provides sufficient labeling without causing precipitation.[19]

  • Organic Solvent: The NHS ester is typically dissolved in DMSO or DMF. Adding too large a volume of this organic solvent to your aqueous protein solution can cause the protein to denature and precipitate.

    • Solution: The final concentration of the organic solvent in the reaction mixture should generally not exceed 10%.[19]

Q: I am getting inconsistent DOL results between batches. How can I improve reproducibility?

A: Inconsistent results are often due to minor variations in the reaction conditions.

  • Reaction Parameters: Small changes in incubation time, temperature, or pH can significantly affect the outcome.

    • Solution: Strictly control all reaction parameters. Use a constant temperature water bath instead of relying on ambient room temperature, and ensure the pH of your buffer is consistent for every reaction.[3]

  • Reagent Quality: The quality and concentration of your stock solutions are critical.

    • Solution: Always use high-quality, fresh reagents. Accurately determine the concentration of your protein before each labeling reaction. Prepare the NHS ester solution immediately before use.[3]

References

Effect of excess crosslinker on bioconjugation results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of excess crosslinker on bioconjugation experiments.

Troubleshooting Guides

Issue: Low or No Conjugation Efficiency

Question: I am observing very low or no yield of my desired bioconjugate. Could excess crosslinker be the cause?

Answer: While counterintuitive, an extremely high excess of crosslinker can sometimes lead to lower conjugation efficiency due to several factors, including hydrolysis of the crosslinker and modification of the target protein in a way that inhibits further reaction. However, low conjugation efficiency is more commonly associated with other factors.

Troubleshooting Steps:

  • Verify Crosslinker Activity: Ensure your crosslinker has not hydrolyzed during storage. Re-dissolve the crosslinker in a suitable anhydrous solvent like DMSO or DMF immediately before use.[1] You can test the reactivity of NHS-ester crosslinkers by monitoring the release of NHS, which absorbs at 260-280 nm.[1]

  • Optimize Molar Ratio: The ideal molar excess of crosslinker to your biomolecule (e.g., protein) is critical and often needs to be determined empirically.[1] Start with a range of molar ratios to find the optimal concentration.

  • Check Buffer Compatibility: Ensure your reaction buffer does not contain interfering substances. For example, amine-reactive crosslinkers should not be used with buffers containing Tris or glycine.[1][2] Similarly, carbodiimide-based crosslinkers like EDC are incompatible with amine, phosphate, or carboxylate-containing buffers.[1]

  • Assess Functional Group Availability: Confirm that the target functional groups on your biomolecule are accessible for conjugation.[1][3] If accessibility is limited, consider using a crosslinker with a longer spacer arm.[1]

Issue: Protein Aggregation and Precipitation

Question: After adding the crosslinker, I am observing significant precipitation in my reaction. What is causing this?

Answer: Using an excessive amount of crosslinker is a common cause of protein aggregation and precipitation. High concentrations of crosslinker can lead to extensive intra- and intermolecular crosslinking, resulting in the formation of large, insoluble aggregates.[4]

Troubleshooting Steps:

  • Reduce Crosslinker Concentration: The most direct solution is to lower the molar ratio of the crosslinker to the protein. Titrate the crosslinker concentration to find a balance between efficient conjugation and maintaining protein solubility.

  • Control Reaction Conditions:

    • Protein Concentration: Very high protein concentrations can also promote aggregation.[4] Consider performing the conjugation at a lower protein concentration.

    • Solvent Concentration: If the crosslinker is dissolved in an organic solvent like DMSO, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid protein precipitation.[4]

  • Optimize Buffer Conditions: Suboptimal pH or buffer composition can affect protein stability.[4] Ensure the buffer pH is appropriate for your protein and the crosslinking chemistry.

  • Consider a Two-Step Conjugation: For heterobifunctional crosslinkers, a two-step process can mitigate aggregation. First, react the protein with the crosslinker, then remove the excess crosslinker before adding the second molecule.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical consequences of using too much crosslinker in a bioconjugation reaction?

A1: Excess crosslinker can lead to several undesirable outcomes:

  • Aggregation and Precipitation: As mentioned above, this is a primary concern due to extensive crosslinking.[4]

  • Formation of Heterogeneous Products: A high degree of modification can result in a mixed population of conjugates with varying numbers of crosslinkers attached (high drug-to-antibody ratio, or DAR, in the case of ADCs), which can be difficult to characterize and may have inconsistent activity.[5]

  • Loss of Biological Activity: Modification of critical functional sites on the biomolecule (e.g., the antigen-binding site of an antibody) can lead to a loss of its biological function.[5]

  • Increased Off-Target Toxicity: In the context of antibody-drug conjugates (ADCs), high and heterogeneous DARs can lead to faster clearance and increased off-target toxicity.[5][6]

  • Intramolecular Crosslinking: High concentrations of homobifunctional crosslinkers can favor intramolecular crosslinking within a single protein molecule, which may not be the desired outcome.[3]

Q2: How can I remove excess, unreacted crosslinker from my bioconjugation reaction?

A2: Removing excess crosslinker is crucial to stop the reaction and prevent further modification or aggregation. Common methods include:

  • Dialysis or Desalting: These are effective methods for removing small molecules like unreacted crosslinkers from proteins.[1] Size exclusion chromatography (SEC) is a form of desalting.[7]

  • Spin Columns: Desalting spin columns can be used for rapid removal of excess crosslinker from small sample volumes.

  • Buffer Exchange: This can be achieved through repeated concentration and dilution steps using a centrifugal filter unit with an appropriate molecular weight cutoff (MWCO).

Q3: How does the concentration of crosslinker affect the properties of hydrogels?

A3: In the formation of hydrogels, the crosslinker concentration is a critical parameter that directly influences the material's properties:

  • Mechanical Strength: Increasing the crosslinker concentration generally increases the mechanical stability and stiffness of the hydrogel.[8][9]

  • Porosity and Swelling: Conversely, higher crosslinker concentrations tend to decrease the porosity and swelling capacity of the hydrogel.[8][9]

  • Degradation and Drug Release: The crosslinking density can affect the degradation profile and the rate of drug release from the hydrogel.[8][10]

Quantitative Data Summary

The following tables summarize the impact of crosslinker concentration on key bioconjugation outcomes.

Table 1: Effect of Crosslinker Concentration on Hydrogel Properties

Crosslinker (BIS) Concentration (%)PorositySwelling Ratio (in DDW)Mechanical Strength
7.37HighHighLower
14.36LowLowHigher
Data adapted from a study on superporous hydrogels using Methylene-bis-acrylamide (BIS) as the crosslinker.[8][9]

Table 2: Influence of Crosslinker Mixing Ratio on Cross-Link Identification

Heavy:Light Cross-linker RatioAverage Number of Unique Cross-Links Identified
1:117
1:219
1:432
Data from a quantitative cross-linking mass spectrometry (QC-MS) study, indicating that varying the ratio can impact the number of identified cross-links.[11]

Experimental Protocols

Protocol 1: Two-Step Crosslinking using an Amine- and Sulfhydryl-Reactive Crosslinker (e.g., SMCC)

This protocol is designed to minimize protein aggregation by controlling the reaction steps.

Materials:

  • Amine-containing protein (Protein-NH2)

  • Sulfhydryl-containing protein (Protein-SH)

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, with 1-5 mM EDTA.[4]

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

Step 1: Activation of Amine-Containing Protein

  • Dissolve the amine-containing protein (Protein-NH2) in the conjugation buffer to a concentration of 1-10 mg/mL.[4]

  • Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.[4]

  • Add the SMCC stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 30-fold molar excess).

  • Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[4]

  • Remove the excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.

Step 2: Conjugation to Sulfhydryl-Containing Protein

  • Immediately combine the maleimide-activated Protein-NH2 (from Step 1) with the sulfhydryl-containing protein (Protein-SH) at a desired molar ratio.

  • Incubate the reaction for 1-2 hours at room temperature or 4-8 hours at 4°C.

  • To quench the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added.

  • The final conjugate can be purified using size-exclusion chromatography to remove any remaining unreacted proteins.

Protocol 2: Removal of Excess Crosslinker by Dialysis

Materials:

  • Bioconjugation reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO

  • Dialysis Buffer (e.g., PBS)

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your bioconjugate but large enough to allow the free crosslinker to pass through freely.

  • Carefully load your sample into the dialysis tubing or cassette.

  • Place the sealed tubing/cassette into a beaker containing a large volume of dialysis buffer (at least 200 times the sample volume).

  • Place the beaker on a stir plate and stir gently at 4°C.

  • Allow dialysis to proceed for at least 4 hours, or overnight for optimal removal.

  • Change the dialysis buffer at least 2-3 times to ensure complete removal of the excess crosslinker.

  • Recover the sample from the dialysis tubing/cassette.

Diagrams

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Biomolecule Biomolecule 1 (e.g., Protein-NH2) Activation Step 1: Activation (Protein 1 + Crosslinker) Biomolecule->Activation Crosslinker Crosslinker (e.g., SMCC) Crosslinker->Activation Buffer Reaction Buffer (e.g., PBS, pH 7.2) Buffer->Activation Removal Removal of Excess Crosslinker (e.g., Desalting) Activation->Removal Conjugation Step 2: Conjugation (Activated Protein 1 + Protein 2) Removal->Conjugation Biomolecule2 Biomolecule 2 (e.g., Protein-SH) Biomolecule2->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Analysis Characterization (e.g., SDS-PAGE, MS) Purification->Analysis Final_Product Purified Bioconjugate Analysis->Final_Product

Caption: A typical two-step bioconjugation workflow.

Troubleshooting_Excess_Crosslinker Start Problem: Suspected Excess Crosslinker Observation Observe Outcome Start->Observation Aggregation Aggregation/ Precipitation Observation->Aggregation Yes LowYield Low/No Conjugation Efficiency Observation->LowYield No Aggregation, but... HighDAR High Heterogeneity (e.g., High DAR) Observation->HighDAR Successful Conjugation, but... Sol_ReduceXlinker Reduce Crosslinker Concentration Aggregation->Sol_ReduceXlinker Sol_LowerProtein Lower Protein Concentration Aggregation->Sol_LowerProtein Sol_TwoStep Use Two-Step Protocol Aggregation->Sol_TwoStep Sol_OptimizeRatio Optimize Molar Ratio (Titration) LowYield->Sol_OptimizeRatio Sol_CheckBuffer Check Buffer Compatibility LowYield->Sol_CheckBuffer Sol_VerifyActivity Verify Crosslinker Activity LowYield->Sol_VerifyActivity HighDAR->Sol_ReduceXlinker Sol_Purify Purify Conjugate (e.g., HIC, AIEX) HighDAR->Sol_Purify

Caption: Troubleshooting guide for excess crosslinker issues.

References

Technical Support Center: Azido-PEG-NHS Ester Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG-NHS ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for scaling up the synthesis of this critical bioconjugation reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of Azido-PEG-NHS ester synthesis?

A1: When scaling up, precise control over reaction temperature, pH, moisture content, and agitation is crucial. Inadequate temperature control can lead to side reactions, while pH deviations can affect the stability of the NHS ester. Moisture is particularly detrimental as the NHS ester is highly susceptible to hydrolysis.[1][2] Efficient agitation is necessary to ensure homogenous reaction conditions in larger volumes.

Q2: Why is my yield of Azido-PEG-NHS ester significantly lower upon scale-up?

A2: Several factors can contribute to lower yields at a larger scale. These include inefficient mixing, localized temperature gradients, and increased exposure to atmospheric moisture during transfers. The hydrolysis of the NHS ester is a common cause of yield loss and is exacerbated by moisture and inappropriate pH.[1][2][3] Additionally, side reactions may become more prevalent at scale. A thorough analysis of each step of your process is recommended to identify the source of the yield loss.

Q3: What are the common impurities encountered in large-scale Azido-PEG-NHS ester synthesis?

A3: Common impurities include the hydrolyzed PEG-acid (from the reaction of the NHS ester with water), unreacted PEG starting materials, and byproducts from side reactions. The purity of the starting PEG material is also a critical factor, as impurities in the raw material will be carried through the synthesis.

Q4: How can I minimize the hydrolysis of the NHS ester during synthesis and workup?

A4: To minimize hydrolysis, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] During the workup, avoid aqueous conditions where possible and maintain a slightly acidic pH (around 5-6) if an aqueous wash is necessary. All solvents should be thoroughly dried before use.

Q5: What are the recommended storage conditions for the final Azido-PEG-NHS ester product?

A5: The product is moisture-sensitive.[1][2] It should be stored at -20°C or lower under a dry, inert atmosphere.[4][5] Before use, the container should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture onto the product.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield NHS ester hydrolysis: Exposure to moisture or high pH.[1][2]- Ensure all glassware is oven-dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (N₂ or Ar). - Maintain pH in the optimal range (typically 7-8 for the esterification step).
Incomplete reaction: Insufficient reaction time, low temperature, or poor mixing.- Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, NMR). - Optimize reaction temperature and time for the larger scale. - Ensure efficient and consistent agitation throughout the reaction.
Side reactions: Localized overheating or incorrect stoichiometry.- Improve heat dissipation and temperature control in the reactor. - Ensure accurate measurement and controlled addition of reagents.
Product Purity Issues Presence of hydrolyzed PEG-acid: NHS ester hydrolysis.[1][2]- Follow recommendations to prevent hydrolysis. - Purify the final product using chromatography (e.g., silica (B1680970) gel or size-exclusion).
Unreacted starting material: Incomplete reaction or incorrect stoichiometry.- Optimize reaction conditions to drive the reaction to completion. - Adjust the molar ratio of reactants as needed.
Discolored product: Impurities in starting materials or degradation during synthesis/purification.- Use high-purity starting materials. - Avoid excessive heat and light exposure during the process.
Difficulty in Purification Product is an oil or waxy solid: Inherent property of PEG compounds.- Utilize appropriate purification techniques such as column chromatography or precipitation/crystallization from a suitable solvent system (e.g., precipitation in cold diethyl ether).[6]
Co-elution of impurities: Similar polarity of product and impurities.- Optimize the chromatographic conditions (solvent system, gradient, etc.). - Consider alternative purification methods like preparative HPLC.

Experimental Protocols

General Protocol for Two-Step Synthesis of Azido-PEG-NHS Ester

This protocol outlines a general procedure. Specific quantities and reaction parameters may need to be optimized based on the molecular weight of the PEG and the scale of the reaction.

Step 1: Synthesis of Azido-PEG-Acid

  • Mesylation of PEG: Dissolve di-hydroxyl PEG in an anhydrous solvent like dichloromethane (B109758) (DCM) or toluene. Cool the solution in an ice bath. Add triethylamine (B128534) (TEA) followed by the slow addition of methanesulfonyl chloride (MsCl). Allow the reaction to warm to room temperature and stir overnight.

  • Azidation: After reaction completion, wash the organic layer with acidic water and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Dissolve the resulting PEG-dimesylate in a suitable solvent like dimethylformamide (DMF). Add sodium azide (B81097) (NaN₃) and heat the reaction mixture (e.g., to 80-90 °C) for several hours until the reaction is complete (monitored by TLC or NMR).

  • Workup and Purification: After cooling, precipitate the product by adding the reaction mixture to cold diethyl ether. Collect the precipitate by filtration and wash with cold diethyl ether. The crude Azido-PEG-OH can be further purified by column chromatography if necessary.

  • Oxidation to Carboxylic Acid: Dissolve the Azido-PEG-OH in a suitable solvent mixture (e.g., acetonitrile, water, and phosphate (B84403) buffer). Add an oxidizing agent like TEMPO/bleach or perform another suitable oxidation to convert the terminal hydroxyl group to a carboxylic acid.

  • Purification: Purify the resulting Azido-PEG-Acid by appropriate methods, such as extraction and precipitation or column chromatography.

Step 2: NHS Ester Formation

  • Activation of Carboxylic Acid: Dissolve the dried Azido-PEG-Acid in an anhydrous solvent such as DCM or DMF. Add N-Hydroxysuccinimide (NHS) and a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for several hours to overnight.

  • Workup and Purification: Filter off any precipitated byproduct (e.g., dicyclohexylurea if DCC is used). Concentrate the filtrate and precipitate the Azido-PEG-NHS ester product by adding it to cold diethyl ether. Collect the product by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary
ParameterLab Scale (Example)Scale-Up ConsiderationReference
Reactant Molar Ratios PEG:MsCl:TEA (1:2.2:2.5)Maintain stoichiometry; ensure efficient mixing for large volumes.[6]
Azido-PEG-Acid:NHS:EDC (1:1.2:1.2)Controlled addition of coupling agent is critical to manage exotherms.[7]
Reaction Temperature 0 °C to RT for mesylation; 80-90 °C for azidation; RT for esterification.Implement robust reactor cooling/heating systems to maintain uniform temperature.[6][7]
Reaction Time 12-24 hours per step.Monitor reaction completion to avoid unnecessary heating or extended reaction times which can lead to side products.[7]
Solvent Volume ~10-20 mL per gram of PEG.May need to be adjusted to ensure efficient mixing and heat transfer at scale.[6]
Purification Yield Typically 70-90% for each step.Yields may decrease at scale; optimization of purification is key.

Visualizations

experimental_workflow Experimental Workflow for Azido-PEG-NHS Ester Synthesis cluster_step1 Step 1: Synthesis of Azido-PEG-Acid cluster_step2 Step 2: NHS Ester Formation PEG Di-hydroxyl PEG Mesylation Mesylation (MsCl, TEA in DCM) PEG->Mesylation PEG_OMs PEG-dimesylate Mesylation->PEG_OMs Azidation Azidation (NaN₃ in DMF) PEG_OMs->Azidation Azido_PEG_OH Azido-PEG-OH Azidation->Azido_PEG_OH Oxidation Oxidation to Carboxylic Acid Azido_PEG_OH->Oxidation Azido_PEG_Acid Azido-PEG-Acid Oxidation->Azido_PEG_Acid Purification1 Purification 1 (Precipitation/Chromatography) Azido_PEG_Acid->Purification1 Purified_Acid Purified Azido-PEG-Acid Purification1->Purified_Acid Dried Intermediate Esterification NHS Esterification (NHS, EDC/DCC in DCM/DMF) Purified_Acid->Esterification Crude_Product Crude Azido-PEG-NHS Ester Esterification->Crude_Product Purification2 Purification 2 (Precipitation/Filtration) Crude_Product->Purification2 Final_Product Final Product: Azido-PEG-NHS Ester Purification2->Final_Product

Caption: A high-level overview of the two-step synthesis process for Azido-PEG-NHS ester.

Caption: A decision tree for troubleshooting common causes of low yield during scale-up.

References

Validation & Comparative

Azido-PEG12-NHS Ester vs. Other Length PEG Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation and drug delivery, the choice of a suitable linker is paramount to the efficacy, stability, and overall performance of complex biologics. Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers, particularly those featuring an Azido group for "click" chemistry and an N-hydroxysuccinimide (NHS) ester for amine reactivity, have become indispensable tools. This guide provides an objective comparison of Azido-PEG12-NHS ester with other PEG linkers of varying lengths, offering supporting experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The length of the PEG chain is a critical design parameter that significantly influences the physicochemical and biological properties of bioconjugates, such as antibody-drug conjugates (ADCs), proteins, and nanoparticles. The selection of an optimal PEG linker length often represents a balance between enhancing stability and solubility without compromising biological activity.

Quantitative Performance Comparison

The following tables summarize key in vitro performance metrics for bioconjugates functionalized with PEG linkers of varying lengths. The data presented is a synthesis from various studies and is intended to provide a comparative overview. Direct head-to-head comparisons under identical experimental conditions are limited in the literature.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

ParameterShort PEG Linkers (e.g., PEG4)Mid-Length PEG Linkers (e.g., PEG8, PEG12)Long PEG Linkers (e.g., PEG24)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Lower drug loading may be observed in some cases.Often show higher drug loading efficiencies.Can lead to lower drug loading.Intermediate PEG lengths may offer an optimal balance for achieving a higher DAR.
In Vitro Cytotoxicity (IC50) Generally maintains high potency.Often represents a balance between improved pharmacokinetics and retained potency.May show a slight to significant decrease in potency compared to shorter linkers.Longer PEG chains can introduce steric hindrance, potentially affecting target binding and payload release.[1]
Hydrophilicity & Solubility Provides a moderate increase in hydrophilicity.Offers a good balance of hydrophilicity and molecular size.Significantly increases hydrophilicity, which is beneficial for hydrophobic drugs.The hydrophilic nature of PEG helps to mitigate aggregation of hydrophobic payloads.[2]
In Vivo Half-Life Moderately extended half-life.Generally provides a significant extension of half-life.Can lead to a more pronounced increase in circulation time.The increased hydrodynamic radius conferred by longer PEG chains reduces renal clearance.[3]

Table 2: Influence of PEG Linker Length on Nanoparticle Performance

ParameterShort PEG Linkers (e.g., PEG4)Mid-Length PEG Linkers (e.g., PEG12)Long PEG Linkers (e.g., PEG2k, PEG5k)Key Findings & References
Cellular Uptake (by Macrophages) Higher uptake compared to longer PEGs.Reduced uptake compared to shorter PEGs.Very effective at reducing non-specific cellular uptake.Increasing PEG length generally enhances the "stealth" properties of nanoparticles, reducing clearance by the mononuclear phagocyte system.[4]
Tumor Accumulation (EPR Effect) Moderate accumulation.Can enhance tumor accumulation.Longer linkers can significantly increase tumor accumulation in vivo.[5]The Enhanced Permeability and Retention (EPR) effect is more pronounced with nanoparticles that have longer circulation times.[6]
Stability (Aggregation) Can improve stability over non-PEGylated particles.Provides good stability and prevents aggregation.Offers superior stability and prevention of aggregation.The hydrophilic PEG chains create a hydration shell, preventing protein adsorption and aggregation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures involved in bioconjugation is crucial for a comprehensive understanding. The following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows.

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Receptor ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Diagram 1: Antibody-Drug Conjugate (ADC) Internalization and Payload Release Pathway.

Nanoparticle_Drug_Delivery_Workflow Start Start: Nanoparticle Formulation Conjugation Azido-PEG-NHS Linker Conjugation to Targeting Ligand & Drug Start->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (Size, Zeta Potential, Drug Load) Purification->Characterization InVitro In Vitro Studies (Cellular Uptake, Cytotoxicity) Characterization->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo End End: Data Analysis InVivo->End

Diagram 2: Experimental Workflow for Nanoparticle Drug Delivery Studies.

EPR_Effect_Pathway Bloodstream Systemic Circulation (Bloodstream) Normal_Vessel Normal Vasculature (Tight Endothelial Junctions) Bloodstream->Normal_Vessel Tumor_Vessel Leaky Tumor Vasculature (Wide Fenestrations) Bloodstream->Tumor_Vessel Normal_Tissue Normal Tissue Normal_Vessel->Normal_Tissue Limited Extravasation Tumor_Tissue Tumor Tissue (Poor Lymphatic Drainage) Tumor_Vessel->Tumor_Tissue Enhanced Permeation Tumor_Tissue->Bloodstream Reduced Clearance Nanoparticle PEGylated Nanoparticle

Diagram 3: The Enhanced Permeability and Retention (EPR) Effect in Tumors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are generalized protocols for key experiments cited in the comparison of PEG linkers.

Protocol 1: Synthesis and Characterization of Antibody-Drug Conjugates (ADCs)

Objective: To synthesize and characterize ADCs with varying Azido-PEG-NHS ester linker lengths.

Materials:

  • Monoclonal antibody (mAb)

  • Reducing agent (e.g., TCEP)

  • Azido-PEGn-NHS ester linkers (n=4, 8, 12, 24)

  • Alkyne-functionalized cytotoxic payload

  • Copper(I) catalyst (for CuAAC "click" chemistry)

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Quenching agent (e.g., N-acetylcysteine)

  • Size-Exclusion Chromatography (SEC) system

  • UV-Vis spectrophotometer

  • Mass Spectrometer (for DAR determination)

Procedure:

  • Antibody Preparation: If necessary, partially reduce the mAb with a controlled molar excess of a reducing agent to expose free sulfhydryl groups for site-specific conjugation. Alternatively, for lysine (B10760008) conjugation, ensure the antibody is in an amine-free buffer at a slightly basic pH (7.5-8.5).

  • Linker-Payload Conjugation:

    • For Lysine Conjugation: React the Azido-PEGn-NHS ester with the mAb in the conjugation buffer for 1-2 hours at room temperature.

    • For Cysteine Conjugation: First, react the Azido-PEGn-NHS ester with an alkyne-functionalized payload via a "click" reaction. Then, activate the NHS ester end and react it with the reduced mAb.

  • Purification: Purify the ADC using an SEC system to remove unconjugated antibody, free linker, and payload.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules per antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[7][8]

    • Purity and Aggregation: Assess the purity and presence of aggregates using SEC.

Protocol 2: In Vitro Cellular Uptake Assay

Objective: To compare the cellular uptake of bioconjugates with different PEG linker lengths.

Materials:

  • Target cancer cell line

  • Fluorescently labeled bioconjugates (e.g., ADCs or nanoparticles) with varying PEG linker lengths

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed the target cells in appropriate culture plates and allow them to adhere overnight.

  • Treatment: Incubate the cells with the fluorescently labeled bioconjugates at a defined concentration for a specific time period (e.g., 4 hours).

  • Washing: Wash the cells multiple times with cold PBS to remove unbound conjugates.

  • Analysis:

    • Qualitative: Visualize cellular uptake using a fluorescence microscope.

    • Quantitative: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity per cell using a flow cytometer.[5][9]

Protocol 3: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of ADCs with varying PEG linker lengths.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • ADCs with different PEG linkers

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., MTT, XTT, or a luminescence-based assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed both the target and control cells in 96-well plates.

  • Treatment: Treat the cells with serial dilutions of the ADCs and incubate for 72-96 hours.

  • Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC.

Conclusion

The length of the PEG linker in Azido-PEG-NHS esters is a critical parameter that significantly influences the performance of bioconjugates. While shorter PEG linkers may favor higher in vitro potency in ADCs, longer linkers generally enhance the "stealth" properties of nanoparticles, leading to reduced non-specific uptake and longer circulation times. The optimal PEG linker length, including that of this compound, often represents a compromise between enhancing stability and solubility without detrimentally affecting biological activity. The choice of linker length should be carefully considered and empirically validated based on the specific application and desired therapeutic outcome.

References

A Head-to-Head Comparison of Bioconjugation Crosslinkers: Azido-PEG12-NHS Ester vs. SMCC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and proteomics, the covalent linkage of biomolecules is a foundational technique. The choice of crosslinker is a critical decision point that profoundly influences the stability, solubility, and in vivo performance of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective, data-driven comparison between two widely used heterobifunctional crosslinkers: the modern, PEGylated Azido-PEG12-NHS ester and the conventional, non-PEGylated Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

Chemical Properties and Mechanism of Action

Both crosslinkers facilitate a controlled, two-step conjugation process by targeting distinct functional groups, thereby minimizing the formation of unwanted homodimers. However, their spacer arms and secondary reactive groups lead to significant differences in the properties of the final conjugate.

This compound: A Hydrophilic Bridge for Click Chemistry

This compound is a non-cleavable linker featuring an N-hydroxysuccinimide (NHS) ester, a long, hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[1]

  • Step 1 (Amine Reaction): The NHS ester reacts efficiently with primary amines (e.g., the ε-amine of lysine (B10760008) residues on an antibody) at a physiological to slightly alkaline pH (7.0-9.0) to form a stable, covalent amide bond.[2]

  • Step 2 (Click Chemistry): The terminal azide group enables highly specific and stable conjugation to a molecule containing an alkyne group. This bioorthogonal reaction, known as "click chemistry," can be performed as a copper-catalyzed reaction (CuAAC) or, more commonly for biologics, as a strain-promoted azide-alkyne cycloaddition (SPAAC) with a cyclooctyne (B158145) (e.g., DBCO, BCN), which avoids the need for a cytotoxic copper catalyst.[3][4][5] The resulting triazole linkage is exceptionally stable.

G Mechanism of this compound cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Click Chemistry (SPAAC) Antibody-NH2 Antibody-NH₂ Activated_Antibody Antibody-NH-CO-PEG₁₂-N₃ Antibody-NH2->Activated_Antibody + Azido-PEG-NHS (pH 7-9) Azido-PEG-NHS Azido-PEG₁₂-NHS Ester Activated_Antibody_2 Antibody-NH-CO-PEG₁₂-N₃ Activated_Antibody->Activated_Antibody_2 Purification (Remove excess linker) Alkyne_Payload DBCO-Payload Final_Conjugate Antibody-PEG₁₂-Triazole-Payload Activated_Antibody_2->Final_Conjugate + DBCO-Payload (Physiological pH) G Mechanism of SMCC Crosslinker cluster_step1 Step 1: Amine Acylation cluster_step2 Step 2: Thiol Conjugation Antibody-NH2 Antibody-NH₂ Activated_Antibody Antibody-Maleimide Antibody-NH2->Activated_Antibody + SMCC (pH 7-9) SMCC SMCC Activated_Antibody_2 Antibody-Maleimide Activated_Antibody->Activated_Antibody_2 Purification (Remove excess linker) Thiol_Payload Thiol-Payload Final_Conjugate Antibody-Thioether-Payload Activated_Antibody_2->Final_Conjugate + Thiol-Payload (pH 6.5-7.5) G start Start: Define Conjugation Needs q1 Is payload highly hydrophobic or aggregation a concern? start->q1 q2 Is maximum in vivo stability critical? q1->q2 No rec1 Recommend: This compound q1->rec1 Yes q3 Are free thiols (cysteines) readily available for conjugation? q2->q3 No q2->rec1 Yes (Triazole bond is more stable) q3->rec1 No (Click chemistry offers alternative bio-orthogonality) rec2 Recommend: SMCC q3->rec2 Yes

References

A Researcher's Guide to Measuring the Conjugation Efficiency of Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately determining the conjugation efficiency of molecules like Azido-PEG12-NHS ester is critical for the successful development of bioconjugates, including antibody-drug conjugates (ADCs) and PEGylated proteins. This guide provides an objective comparison of common analytical methods, supported by detailed experimental protocols, to enable you to select the most appropriate technique for your research needs.

This compound is a heterobifunctional crosslinker that contains an amine-reactive N-hydroxysuccinimide (NHS) ester and an azide (B81097) group.[1] The NHS ester reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, to form a stable amide bond.[2][3] The azide group can then be used for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4] The efficiency of the initial NHS ester conjugation is a key parameter that influences the overall yield and quality of the final bioconjugate.

Comparing Analytical Techniques for Measuring Conjugation Efficiency

Several analytical techniques can be employed to determine the conjugation efficiency of this compound to a target molecule, typically a protein. The choice of method depends on factors such as the required precision, available equipment, and the properties of the protein and the conjugate.

Analytical MethodPrincipleMolar Excess of ReagentTypical Conjugation Efficiency (%)AdvantagesDisadvantages
UV-Vis Spectroscopy Quantification of unreacted NHS ester by measuring the absorbance of the released NHS at 260 nm after hydrolysis.5-20 fold40-70%Simple, rapid, and requires common laboratory equipment.Indirect measurement; can be affected by interfering substances that absorb at 260 nm.[5][6]
RP-HPLC Separation of the conjugated protein from the unconjugated protein and the free PEG reagent based on hydrophobicity.5-20 fold50-85%Provides quantitative data on the distribution of different species; high resolution.[7]Requires more specialized equipment and method development.
SEC-HPLC Separation of the conjugate from the unconjugated protein based on size. The PEGylated protein will have a larger hydrodynamic radius.5-20 fold50-85%Useful for determining the degree of PEGylation and detecting aggregation.[7][8]May not resolve species with small mass differences.
MALDI-TOF MS Determination of the molecular weight of the conjugated and unconjugated protein. The mass shift corresponds to the number of attached PEG molecules.5-20 fold60-95%Provides accurate mass information and can determine the distribution of PEGylated species.[7]Requires specialized instrumentation; can be sensitive to sample preparation.
Colorimetric Assays (e.g., TNBS assay) Quantification of remaining primary amines on the protein after conjugation.5-20 fold40-70%Relatively simple and does not require sophisticated equipment.Indirect measurement; can be less accurate than other methods.[9]

Note: The typical conjugation efficiencies presented in this table are illustrative and can vary significantly depending on the specific protein, reaction conditions (pH, temperature, time), and the molar ratio of the reactants.

Experimental Protocols

Below are detailed protocols for key experiments to measure the conjugation efficiency of this compound.

Protocol 1: General NHS Ester Conjugation to a Protein

This protocol outlines the fundamental steps for conjugating an NHS ester to a protein.

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in a suitable amine-free buffer at a concentration of 2-10 mg/mL.[10] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[2]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[11]

  • Conjugation Reaction: Add the desired molar excess of the dissolved this compound to the protein solution while gently vortexing. The optimal pH for the reaction is typically between 7.2 and 8.5.[2] Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[10]

  • Quench the Reaction: To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[10] This will react with any unreacted NHS ester.

  • Purify the Conjugate: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (gel filtration) or dialysis.[11][12]

Protocol 2: Measuring Conjugation Efficiency by UV-Vis Spectroscopy

This method indirectly determines the conjugation efficiency by quantifying the amount of unreacted NHS ester that is hydrolyzed to N-hydroxysuccinimide (NHS).

Materials:

  • Conjugation reaction mixture (before and after the reaction)

  • Amine-free buffer (same as the reaction buffer)

  • Spectrophotometer

Procedure:

  • Measure Initial Absorbance: Before initiating the conjugation reaction, take an aliquot of the reaction mixture (containing the protein and the NHS ester) and measure its absorbance at 260 nm. This will serve as a baseline.

  • Induce Hydrolysis: After the conjugation reaction is complete, take another aliquot and intentionally hydrolyze the remaining NHS ester by adjusting the pH to a more basic level (e.g., pH 9) for a short period or by adding a strong base like NaOH and promptly measuring.[6]

  • Measure Final Absorbance: Measure the absorbance of the hydrolyzed sample at 260 nm. The increase in absorbance is due to the release of NHS.[5][6]

  • Calculate Conjugation Efficiency: The concentration of released NHS can be calculated using its molar extinction coefficient (ε ≈ 9,700 M⁻¹cm⁻¹ at 260 nm).[6] The amount of NHS ester that reacted with the protein can then be determined by subtracting the amount of hydrolyzed NHS ester from the initial amount added.

Protocol 3: Characterization by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a protein, leading to a shorter retention time on an RP-HPLC column.

Materials:

  • Purified protein conjugate

  • Unconjugated protein standard

  • RP-HPLC system with a C4 or C8 column

  • Mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA)

Procedure:

  • Method Development: Develop an appropriate gradient elution method to achieve good separation between the unconjugated protein and the PEGylated species.

  • Analysis: Inject the purified conjugate onto the RP-HPLC column.

  • Data Interpretation: The peak corresponding to the conjugated protein will elute earlier than the unconjugated protein. The degree of PEGylation can influence the retention time, with more PEG chains leading to a shorter retention time. The relative peak areas can be used to estimate the conjugation efficiency.[7]

Visualizing the Workflow

experimental_workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis of Conjugation Efficiency Protein_Solution Protein in Amine-Free Buffer Conjugation Mix Protein and PEG Reagent (pH 7.2-8.5) Protein_Solution->Conjugation PEG_Reagent Dissolve Azido-PEG12-NHS in DMSO/DMF PEG_Reagent->Conjugation Quenching Add Quenching Buffer (e.g., Tris-HCl) Conjugation->Quenching Purification Size-Exclusion Chromatography or Dialysis Quenching->Purification Analysis Analytical Techniques Purification->Analysis UV_Vis UV-Vis Spectroscopy Analysis->UV_Vis HPLC RP-HPLC / SEC-HPLC Analysis->HPLC MS MALDI-TOF MS Analysis->MS Colorimetric Colorimetric Assay Analysis->Colorimetric

Signaling Pathway of NHS Ester Reaction

NHS_Ester_Reaction Protein Protein |  Primary Amine (-NH2) Conjugate PEGylated Protein |  Stable Amide Bond Protein:f1->Conjugate:f0 Nucleophilic Attack NHS_Ester this compound |  NHS Ester Group NHS_Ester:f1->Conjugate:f0 Byproduct N-hydroxysuccinimide (NHS) Conjugate:f0->Byproduct Release

By understanding the principles and applying the detailed protocols for these various analytical methods, researchers can confidently and accurately measure the conjugation efficiency of this compound, ensuring the quality and consistency of their bioconjugates for downstream applications in research and drug development.

References

A Comparative Guide to the Mass Spectrometry Analysis of Azido-PEG12-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azido-PEG12-NHS ester with alternative bioconjugation reagents, focusing on their analysis by mass spectrometry. The information presented is designed to assist researchers in selecting the optimal linker for their specific application, with a focus on data-driven decision-making.

Introduction to Heterobifunctional Crosslinkers

This compound is a heterobifunctional crosslinker used to covalently link molecules. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and an azide (B81097) group, connected by a 12-unit polyethylene (B3416737) glycol (PEG) spacer. The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins), while the azide group participates in bioorthogonal "click chemistry" reactions. This dual functionality allows for a two-step conjugation strategy, providing researchers with precise control over the labeling process.

The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers. The azide functionality allows for highly specific and efficient coupling to molecules containing a terminal alkyne or a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[1][2]

Performance Comparison with Alternatives

The selection of a crosslinker is critical for the success of bioconjugation and is dependent on the specific application. Here, we compare this compound with two common alternatives: DBCO-PEG-NHS ester and Tetrazine-PEG-NHS ester.

FeatureThis compoundDBCO-PEG-NHS EsterTetrazine-PEG-NHS Ester
Primary Amine Reaction NHS ester reacts with primary amines (e.g., lysine, N-terminus) to form a stable amide bond.[3]NHS ester reacts with primary amines to form a stable amide bond.[4][5]NHS ester reacts with primary amines to form a stable amide bond.
Bioorthogonal Reaction Azide reacts with terminal alkynes (CuAAC) or strained alkynes like DBCO/BCN (SPAAC).[2][6]DBCO reacts with azides via SPAAC.[4]Tetrazine reacts with trans-cyclooctenes (TCO) via Inverse Electron Demand Diels-Alder (IEDDA).[7]
Reaction Kinetics SPAAC is generally slower than IEDDA. CuAAC is fast but requires a copper catalyst.SPAAC kinetics are dependent on the specific cyclooctyne used.IEDDA reaction between tetrazine and TCO is extremely fast, often on the order of seconds to minutes.[7]
Biocompatibility SPAAC is bioorthogonal and can be used in living systems. CuAAC requires a copper catalyst which can be toxic to cells.SPAAC is bioorthogonal and suitable for in vivo applications.[4]IEDDA is bioorthogonal and highly suitable for in vivo applications due to its rapid kinetics and lack of a catalyst.[7]
Mass Spectrometry Profile The monodisperse PEG12 linker results in a discrete mass addition, simplifying spectral analysis.The PEG linker provides a defined mass addition.The PEG linker provides a defined mass addition.

Experimental Protocols

General Protocol for Protein Labeling with NHS Esters

This protocol outlines the general steps for labeling a protein with an amine-reactive NHS ester crosslinker.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound (or alternative NHS ester crosslinker)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column or dialysis cassette for purification

Procedure:

  • Reagent Preparation: Dissolve the protein to a concentration of 1-10 mg/mL in amine-free buffer. Immediately before use, dissolve the NHS ester crosslinker in DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM to consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography or dialysis.

Mass Spectrometry Analysis of Conjugates

Sample Preparation:

  • Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in an appropriate buffer for mass spectrometry (e.g., 50% acetonitrile (B52724), 0.1% formic acid in water).

LC-MS Analysis:

  • Inject the sample onto a reverse-phase C4 or C8 column.

  • Elute the protein using a gradient of increasing acetonitrile concentration.

  • Introduce the eluent into the electrospray ionization (ESI) source of a Q-TOF or Orbitrap mass spectrometer.

Mass Spectrometry Parameters (Typical):

  • Ionization Mode: Positive

  • Capillary Voltage: 3-4 kV

  • Source Temperature: 120-150°C

  • Mass Range: 500-4000 m/z

  • Acquisition Mode: Full scan

Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

  • Identify the peaks corresponding to the unmodified protein and the different PEGylated species.

  • Calculate the mass difference between the peaks to confirm the addition of the crosslinker moiety and determine the degree of labeling (DOL).

Data Presentation: Mass Spectrometry Analysis

The following table summarizes the expected mass spectrometry results from the conjugation of a model protein (e.g., 25 kDa) with this compound and its alternatives.

ParameterThis compoundDBCO-PEG4-NHS EsterTetrazine-PEG4-NHS Ester
Crosslinker Mass ~740.8 Da~551.6 Da~545.6 Da
Expected Mass Shift (1 label) +740.8 Da+551.6 Da+545.6 Da
Expected Mass Shift (2 labels) +1481.6 Da+1103.2 Da+1091.2 Da
Observed Protein Mass (Unmodified) 25,000 Da25,000 Da25,000 Da
Observed Mass (1 label) 25,740.8 Da25,551.6 Da25,545.6 Da
Observed Mass (2 labels) 26,481.6 Da26,103.2 Da26,091.2 Da
Degree of Labeling (DOL) Determined by the relative intensities of the modified and unmodified protein peaks in the deconvoluted mass spectrum.Determined by the relative intensities of the modified and unmodified protein peaks in the deconvoluted mass spectrum.Determined by the relative intensities of the modified and unmodified protein peaks in the deconvoluted mass spectrum.

Mandatory Visualization

experimental_workflow cluster_conjugation Protein Conjugation cluster_analysis Mass Spectrometry Analysis Protein Protein Solution (Amine-free buffer) Reaction Conjugation Reaction Protein->Reaction NHS_Ester This compound (or alternative) NHS_Ester->Reaction Quenching Quenching (Tris Buffer) Reaction->Quenching Purification Purification (SEC/Dialysis) Quenching->Purification Purified_Conjugate Purified Conjugate Purification->Purified_Conjugate LC_MS LC-MS Analysis (ESI-Q-TOF/Orbitrap) Purified_Conjugate->LC_MS Data_Analysis Data Analysis (Deconvolution) LC_MS->Data_Analysis Results Results (Degree of Labeling) Data_Analysis->Results

Caption: Experimental workflow for protein conjugation and mass spectrometry analysis.

reaction_pathways cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Click Chemistry cluster_spaac SPAAC cluster_iedda IEDDA Protein Protein-NH2 Labeled_Protein Protein-NH-Linker Protein->Labeled_Protein pH 7-9 NHS_Ester Linker-NHS NHS_Ester->Labeled_Protein Azide_Linker Protein-Linker-N3 SPAAC_Product Protein-Linker-Triazole-Molecule Azide_Linker->SPAAC_Product DBCO_Molecule DBCO-Molecule DBCO_Molecule->SPAAC_Product Tetrazine_Linker Protein-Linker-Tetrazine IEDDA_Product Protein-Linker-Dihydropyridazine-Molecule Tetrazine_Linker->IEDDA_Product TCO_Molecule TCO-Molecule TCO_Molecule->IEDDA_Product

Caption: Reaction pathways for two-step bioconjugation using NHS esters and click chemistry.

References

Azido-PEG-NHS vs. Azido-PEG-TFP Ester: A Researcher's Guide to Amine-Reactive Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and efficient modification of proteins and other biomolecules is paramount. For researchers and drug development professionals, the choice of linker can dictate the success of their downstream applications. Among the most common tools for targeting primary amines, such as the side chain of lysine (B10760008) residues, are N-hydroxysuccinimide (NHS) and 2,3,5,6-tetrafluorophenyl (TFP) esters of azido-polyethylene glycol (Azido-PEG). This guide provides an in-depth, data-supported comparison of Azido-PEG-NHS and Azido-PEG-TFP esters to inform the selection of the optimal reagent for your specific needs.

At a Glance: Key Differences

FeatureAzido-PEG-NHS EsterAzido-PEG-TFP Ester
Leaving Group N-hydroxysuccinimide2,3,5,6-tetrafluorophenol
Primary Target Primary amines (-NH₂)Primary amines (-NH₂)
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)[1][]7.5 - 9.0 (Optimal: >7.5)[3][4]
Hydrolytic Stability Lower, susceptible to hydrolysis, especially at higher pH.[5][6][7]Higher, significantly more resistant to hydrolysis.[5][8]
Reactivity HighHigh, comparable to or greater than NHS esters.[8]
Hydrophobicity Generally lowerHigher due to the TFP group.[4]
Byproduct N-hydroxysuccinimide2,3,5,6-tetrafluorophenol

Deeper Dive: Reactivity and Stability

The core difference between Azido-PEG-NHS and Azido-PEG-TFP esters lies in the nature of their activated ester leaving groups. Both readily react with nucleophilic primary amines on biomolecules to form stable amide bonds. However, the propensity of the ester to undergo hydrolysis, a competing and undesirable side reaction in aqueous buffers, is a critical distinguishing factor.

TFP esters exhibit significantly greater resistance to hydrolysis compared to NHS esters, particularly as the pH increases. This enhanced stability provides a wider window for the conjugation reaction to proceed, which can lead to higher yields and more consistent results, especially in dilute protein solutions or with less reactive amines.

Hydrolysis Rate Comparison

Experimental data from studies on self-assembled monolayers (SAMs) of NHS and TFP esters provide a quantitative comparison of their hydrolytic stability at various pH levels. While these studies were not performed on Azido-PEG molecules specifically, the leaving group chemistry is directly comparable.

pHNHS Ester Half-life (t₁/₂)TFP Ester Half-life (t₁/₂)Fold Difference in Stability (TFP vs. NHS)
7.0HoursHours~1.9x
8.0MinutesHours~3.0x
10.0~39 minutes~390 minutes~10x

Data adapted from a study on SAMs. The trend is expected to be similar for Azido-PEG esters.

This increased stability at higher pH allows for conjugation reactions with TFP esters to be performed at a slightly more basic pH (7.5-8.0), which can favor the deprotonated, more nucleophilic state of primary amines, potentially increasing the reaction rate of the desired aminolysis over the competing hydrolysis.[3]

Practical Considerations

Solubility: The TFP leaving group is more hydrophobic than the NHS group.[4] This can lead to lower aqueous solubility of Azido-PEG-TFP esters, especially for those with shorter PEG chains. To address this, co-solvents such as DMSO or DMF are often used to initially dissolve the reagent before adding it to the aqueous reaction buffer.

Reaction Conditions: The optimal pH for NHS ester conjugations is typically between 8.3 and 8.5.[1][] Above this range, hydrolysis becomes increasingly rapid. TFP esters, due to their greater stability, can be used effectively at a slightly higher pH range of 7.5 to 8.0, which can be advantageous for amine reactivity.[3]

Experimental Protocols

The following are generalized protocols for a comparative study of protein conjugation with Azido-PEG-NHS and Azido-PEG-TFP esters.

I. Protein Preparation
  • Buffer Exchange: Dialyze or use a desalting column to exchange the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4. Buffers containing primary amines like Tris will compete with the desired reaction.

  • Concentration Adjustment: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

II. Reagent Preparation
  • Dissolution: Immediately before use, dissolve the Azido-PEG-NHS ester and Azido-PEG-TFP ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

III. Conjugation Reaction
  • Reaction Setup: Divide the protein solution into two equal aliquots.

  • pH Adjustment:

    • For the Azido-PEG-NHS ester reaction, adjust the pH of the protein solution to 8.3-8.5 using a concentrated, amine-free buffer (e.g., 1 M sodium bicarbonate).

    • For the Azido-PEG-TFP ester reaction, adjust the pH of the protein solution to 7.5-8.0.

  • Reagent Addition: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG ester to the respective protein solutions. The final concentration of the organic solvent should ideally be less than 10%.

  • Incubation: Incubate the reactions for 1-4 hours at room temperature or overnight at 4°C. Gentle mixing is recommended.

IV. Quenching and Purification
  • Quenching (Optional): To stop the reaction, a small molecule with a primary amine, such as Tris or glycine, can be added to a final concentration of 20-50 mM.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography (SEC) equilibrated with a suitable storage buffer (e.g., PBS).

V. Characterization: Determining the Degree of Labeling (DoL)

The extent of conjugation can be quantified by determining the Degree of Labeling (DoL), which is the average number of PEG-azide molecules conjugated to each protein. For proteins that have a distinct UV absorbance, this can be estimated using UV-Vis spectrophotometry if the PEG linker contains a chromophore. However, for non-chromophoric PEGs, other methods would be required, such as:

  • Click Chemistry and Readout: Reacting the azide-labeled protein with an alkyne-containing fluorescent dye or biotin, followed by spectrophotometric or colorimetric quantification.

  • Mass Spectrometry: To determine the mass shift of the conjugated protein.

  • HPLC Analysis: Comparing the chromatograms of the starting material and the final product.

Visualizing the Chemistry and Workflow

Reaction of Azido-PEG-Esters with a Primary Amine cluster_NHS Azido-PEG-NHS Ester Pathway cluster_TFP Azido-PEG-TFP Ester Pathway NHS_Ester Azido-PEG-O-NHS Amide_NHS Azido-PEG-C(O)-NH-Protein NHS_Ester->Amide_NHS + Protein-NH₂ NHS_byproduct N-hydroxysuccinimide NHS_Ester->NHS_byproduct Hydrolyzed_NHS Azido-PEG-COOH NHS_Ester->Hydrolyzed_NHS + H₂O (Hydrolysis) Amine_NHS Protein-NH₂ Amide_TFP Azido-PEG-C(O)-NH-Protein Hydrolysis_NHS H₂O TFP_Ester Azido-PEG-O-TFP TFP_Ester->Amide_TFP + Protein-NH₂ TFP_byproduct 2,3,5,6-tetrafluorophenol TFP_Ester->TFP_byproduct Hydrolyzed_TFP Azido-PEG-COOH TFP_Ester->Hydrolyzed_TFP + H₂O (Hydrolysis) Amine_TFP Protein-NH₂ Hydrolysis_TFP H₂O

Caption: Reaction pathways for NHS and TFP esters with primary amines, including the competing hydrolysis reaction.

Comparative Experimental Workflow cluster_NHS NHS Ester Conjugation cluster_TFP TFP Ester Conjugation start Protein in Amine-Free Buffer pH_NHS Adjust pH to 8.3-8.5 start->pH_NHS pH_TFP Adjust pH to 7.5-8.0 start->pH_TFP reagent_prep Prepare Azido-PEG-NHS and Azido-PEG-TFP Stocks in DMSO/DMF add_NHS Add Azido-PEG-NHS Ester reagent_prep->add_NHS add_TFP Add Azido-PEG-TFP Ester reagent_prep->add_TFP pH_NHS->add_NHS react_NHS Incubate 1-4h RT or O/N 4°C add_NHS->react_NHS purify Purify Conjugate (Desalting/Dialysis/SEC) react_NHS->purify pH_TFP->add_TFP react_TFP Incubate 1-4h RT or O/N 4°C add_TFP->react_TFP react_TFP->purify analyze Characterize DoL (e.g., Click Chemistry, MS, HPLC) purify->analyze

Caption: A side-by-side workflow for comparing the conjugation efficiency of Azido-PEG-NHS and Azido-PEG-TFP esters.

Conclusion

The choice between Azido-PEG-NHS and Azido-PEG-TFP esters depends on the specific requirements of the bioconjugation experiment.

  • Azido-PEG-NHS esters are a well-established and effective choice for many applications. They are particularly suitable when reactions can be performed quickly and with concentrated protein solutions to outcompete hydrolysis.

  • Azido-PEG-TFP esters offer a significant advantage in terms of hydrolytic stability. This makes them the preferred reagent for reactions that require longer incubation times, are performed at a slightly higher pH to maximize amine reactivity, or involve precious or dilute protein samples where maximizing conjugation efficiency is critical. The higher hydrophobicity may require the use of co-solvents for initial dissolution.

For researchers seeking to optimize their bioconjugation strategies, particularly in challenging systems, the superior stability of Azido-PEG-TFP esters presents a compelling reason to consider them as a more robust alternative to traditional NHS esters.

References

Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and overall success of a therapeutic candidate. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to aid in the selection of the optimal linker for specific research and drug development applications.

Introduction to PEG Linkers

Polyethylene glycol (PEG) is a polyether compound widely used in the pharmaceutical industry to modify therapeutic molecules such as proteins, peptides, and small drugs. This process, known as PEGylation, can enhance the pharmacokinetic and pharmacodynamic properties of a drug by increasing its solubility, extending its circulation half-life, and reducing its immunogenicity.[1][2] PEG linkers can be broadly categorized into two main types: monodisperse and polydisperse.

Monodisperse PEG linkers are single, pure compounds with a precisely defined molecular weight and an exact number of PEG units.[3][4] This homogeneity allows for the production of well-characterized and uniform PEGylated drugs.[5]

Polydisperse PEG linkers , in contrast, are a heterogeneous mixture of polymers with a range of molecular weights, characterized by an average molecular weight.[3][4] While widely used, the inherent variability of polydisperse PEGs can lead to a lack of batch-to-batch consistency and challenges in characterization.[6]

Head-to-Head Comparison: Performance and Properties

The dispersity of a PEG linker—whether it is a single, uniform molecule or a mixture of varying lengths—has profound implications for the resulting PEGylated drug's performance. Monodisperse PEGs generally offer superior control and precision, leading to more predictable in vivo behavior.

Key Differences at a Glance
FeatureMonodisperse PEG LinkersPolydisperse PEG Linkers
Composition Single, pure compound with a defined molecular weightMixture of polymers with an average molecular weight
Homogeneity High, leading to uniform PEGylated productsLow, resulting in a heterogeneous mixture of conjugates
Characterization Straightforward and preciseComplex and challenging
Pharmacokinetics More predictable, often with longer half-life and lower clearanceVariable, with potential for faster clearance of certain species
Immunogenicity Potentially lower due to uniformityHigher risk of inducing anti-PEG antibodies
Manufacturing More complex and costly synthesisSimpler and less expensive to produce

Experimental Data: Pharmacokinetics

A key advantage of monodisperse PEG linkers lies in their ability to impart more favorable pharmacokinetic profiles to conjugated molecules. A study comparing gold nanoparticles (AuNPs) coated with monodisperse and polydisperse PEGs demonstrated a significant improvement in circulation time and a reduction in clearance for the monodisperse constructs.[3]

Table 1: Pharmacokinetic Parameters of PEGylated Gold Nanoparticles [3]

NanoparticlePEG Linker TypeHalf-life (t½) (hours)Clearance (CL) (mL/h/kg)
PEG₃₆-AuNPMonodisperse23.6 ± 2.30.018 ± 0.002
PEG₄₅-AuNPMonodisperse21.9 ± 1.50.020 ± 0.001
PEG₂k-AuNPPolydisperse8.8 ± 0.70.052 ± 0.004

Data presented as mean ± standard deviation.

The data clearly show that the monodisperse PEG-coated nanoparticles (PEG₃₆-AuNP and PEG₄₅-AuNP) exhibited a significantly longer half-life and lower clearance rate compared to the nanoparticles coated with a polydisperse PEG (PEG₂k-AuNP).[3] This extended circulation time can lead to enhanced therapeutic efficacy by increasing the drug's exposure to the target site.

Experimental Protocols

Pharmacokinetic Analysis of PEGylated Nanoparticles

The following is a summary of the experimental protocol used to generate the pharmacokinetic data presented in Table 1, based on the study by Li et al.[3]

1. Animal Model:

  • Male BALB/c nude mice (6-8 weeks old) were used for the study.

  • Animals were housed in a controlled environment with free access to food and water.

2. Administration of PEGylated Nanoparticles:

  • Mice were intravenously injected with a single dose of the respective PEGylated gold nanoparticles (PEG₃₆-AuNP, PEG₄₅-AuNP, or PEG₂k-AuNP) at a concentration of 10 mg/kg.

3. Blood Sampling:

  • Blood samples (approximately 20 µL) were collected from the tail vein at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Samples were collected in heparinized tubes to prevent coagulation.

4. Quantification of Gold Content:

  • The concentration of gold in the blood samples was determined using inductively coupled plasma mass spectrometry (ICP-MS).

  • Blood samples were digested with aqua regia (a mixture of nitric acid and hydrochloric acid) before ICP-MS analysis to ensure complete dissolution of the gold nanoparticles.

5. Pharmacokinetic Analysis:

  • The blood concentration-time data were analyzed using a non-compartmental model to determine key pharmacokinetic parameters, including half-life (t½) and clearance (CL).

Immunogenicity Considerations

The potential for a PEGylated therapeutic to elicit an immune response, leading to the formation of anti-PEG antibodies, is a significant concern in drug development. The heterogeneity of polydisperse PEGs can contribute to a higher risk of immunogenicity.[6] The presence of various PEG chain lengths and potential impurities can create a more complex antigen for the immune system to recognize.

Monodisperse PEGs, with their uniform structure, are hypothesized to present a less complex and potentially less immunogenic profile. This can lead to a reduced risk of accelerated blood clearance (ABC) phenomenon, where pre-existing or induced anti-PEG antibodies lead to the rapid removal of the PEGylated drug from circulation.[6]

Experimental Protocol: Anti-PEG Antibody ELISA

The following is a generalized protocol for the detection of anti-PEG antibodies using an enzyme-linked immunosorbent assay (ELISA), a common method for assessing immunogenicity.

1. Plate Coating:

  • ELISA plates are coated with a PEGylated protein (e.g., PEG-BSA) or a reactive PEG derivative overnight at 4°C. This allows the PEG molecules to bind to the surface of the wells.

2. Blocking:

  • The plates are washed, and a blocking buffer (e.g., a solution containing bovine serum albumin or non-fat dry milk) is added to each well to prevent non-specific binding of antibodies. The plate is incubated for 1-2 hours at room temperature.

3. Sample Incubation:

  • Serum or plasma samples from treated subjects are diluted and added to the wells. If anti-PEG antibodies are present in the samples, they will bind to the PEG on the plate. The plate is incubated for 1-2 hours at room temperature.

4. Detection Antibody:

  • After washing the plates to remove unbound antibodies, a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and recognizes the species of the primary antibody (e.g., anti-mouse IgG-HRP) is added to each well. The plate is incubated for 1 hour at room temperature.

5. Substrate Addition and Signal Detection:

  • The plates are washed again, and a substrate for the enzyme (e.g., TMB for HRP) is added. The enzyme converts the substrate into a colored product.

  • The reaction is stopped with a stop solution, and the absorbance is read using a microplate reader at a specific wavelength. The intensity of the color is proportional to the amount of anti-PEG antibodies in the sample.

Visualizing the Concepts

To better illustrate the key differences and processes discussed, the following diagrams are provided.

G cluster_0 Monodisperse PEG Linker cluster_1 Polydisperse PEG Linker a Single, Defined Molecular Weight b Homogeneous Product a->b c Predictable Pharmacokinetics b->c d Average Molecular Weight e Heterogeneous Mixture d->e f Variable Pharmacokinetics e->f

Figure 1. Conceptual difference between monodisperse and polydisperse PEG linkers.

G cluster_pk Pharmacokinetic Analysis Workflow start IV Injection of PEGylated Drug sampling Serial Blood Sampling start->sampling quantification Quantification of Drug (e.g., ICP-MS) sampling->quantification analysis Pharmacokinetic Modeling quantification->analysis results Determine Half-life, Clearance, etc. analysis->results

Figure 2. Experimental workflow for pharmacokinetic analysis.

G cluster_elisa Anti-PEG Antibody ELISA Workflow coating Coat Plate with PEG-Antigen blocking Block Non-specific Sites coating->blocking sample Add Serum/ Plasma Sample blocking->sample detection Add Enzyme-linked Detection Antibody sample->detection substrate Add Substrate & Measure Signal detection->substrate

Figure 3. General workflow for an anti-PEG antibody ELISA.

Conclusion

The choice between monodisperse and polydisperse PEG linkers is a critical consideration in drug development. While polydisperse PEGs have a longer history of use and are generally less expensive, the advantages offered by monodisperse PEGs in terms of product homogeneity, characterization, and improved pharmacokinetic performance are substantial. The experimental data available, particularly from studies on nanoparticles, strongly suggest that monodisperse PEGylation can lead to longer circulation times and reduced clearance, which are highly desirable attributes for many therapeutics.[3] Furthermore, the uniform nature of monodisperse PEGs may translate to a lower risk of immunogenicity. For researchers and drug developers aiming for precision, reproducibility, and optimal in vivo performance, monodisperse PEG linkers represent a superior choice for the next generation of PEGylated therapeutics.

References

A Comparative Guide to Copper-Catalyzed and Strain-Promoted Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, drug development, and materials science, "click chemistry" has emerged as a transformative concept, providing a suite of reactions that are rapid, efficient, and highly specific. Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are two of the most prominent methods for creating stable triazole linkages. This guide offers a detailed comparison of these two powerful techniques, supported by experimental data and protocols to assist researchers in selecting the most suitable method for their specific applications.

Introduction to Click Chemistry: CuAAC vs. SPAAC

The quintessential click reaction, CuAAC, involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole.[1][2] This reaction is renowned for its high yields and reaction rates.[3][4] However, the requirement of a copper catalyst can be a significant drawback in biological systems due to the inherent cytotoxicity of copper ions.[5][6][7]

To address this limitation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry, was developed.[2][6] SPAAC utilizes a strained cyclooctyne (B158145) that reacts with an azide without the need for a catalyst.[8] The release of ring strain provides the necessary energy to drive the reaction forward.[9] This catalyst-free approach offers excellent biocompatibility, making it ideal for in vivo and live-cell applications.[6][10]

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative performance metrics for both reactions.

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[11]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[11]
Second-Order Rate Constant Typically 1-100 M⁻¹s⁻¹; generally orders of magnitude faster than SPAAC.[11][12]Slower than CuAAC, highly dependent on the cyclooctyne and azide structure (e.g., BCN reacts significantly faster than DBCO with tertiary azides).[11][12]
Biocompatibility Limited in living systems due to the cytotoxicity of the copper catalyst.[6] Ligands can be used to mitigate toxicity.[5][7]Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[6]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst and the reducing agents used.Highly specific and proceeds without interference from most naturally occurring functional groups.
Labeling Efficiency Can achieve high labeling efficiency rapidly.[13][14] A study on O-GlcNAc proteomics identified 229 proteins using a CuAAC-based method.[15]Can be slower to reach completion. The same proteomics study identified 188 proteins using a SPAAC-based method.[15]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for bioconjugation using both CuAAC and SPAAC.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Bioconjugation

This protocol is a general guideline for labeling a biomolecule containing an alkyne with an azide-functionalized cargo.

Materials:

Procedure:

  • In a microcentrifuge tube, prepare a solution of the biomolecule-alkyne in the reaction buffer to the desired final concentration (e.g., 28.6 µM in a final volume of 500 µL).[16]

  • Add the azide-functionalized cargo to the reaction mixture (e.g., to a final concentration of 50 µM).[16]

  • Prepare a premixed solution of CuSO₄ and the copper-coordinating ligand. It is recommended to use a 5-fold excess of the ligand with respect to copper to protect the biomolecules from oxidation.[16][17] Add this premix to the reaction tube to achieve the desired final copper concentration (typically between 50 and 250 µM).[16][18]

  • (Optional) Add aminoguanidine to the reaction mixture.[18]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[19][18]

  • Mix the reaction gently by inverting the tube and incubate at room temperature for 1 hour or as optimized for the specific reactants.[18]

  • The reaction product can then be purified and analyzed using appropriate techniques such as SDS-PAGE, mass spectrometry, or fluorescence imaging.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Live Cell Labeling

This protocol outlines a general procedure for labeling azide-modified proteins on the surface of live cells with a cyclooctyne-functionalized dye.

Materials:

  • Live cells expressing azide-modified proteins of interest

  • Cyclooctyne-functionalized dye (e.g., DBCO-dye)

  • Cell culture medium or a suitable buffer (e.g., PBS, pH 7.4)

Procedure:

  • Culture the cells expressing the azide-modified protein of interest under standard conditions.

  • Prepare a stock solution of the cyclooctyne-functionalized dye in a suitable solvent (e.g., DMSO).

  • Dilute the dye stock solution in pre-warmed cell culture medium or buffer to the desired final labeling concentration (e.g., 10-20 fold molar excess over the azide-modified protein).[20]

  • Remove the existing culture medium from the cells and wash them gently with pre-warmed buffer.

  • Add the labeling solution containing the cyclooctyne-dye to the cells.

  • Incubate the cells for a specific period (e.g., 2-6 hours at room temperature or overnight at 4°C) to allow for the click reaction to occur.[20] The optimal time and temperature may need to be determined empirically.

  • After incubation, remove the labeling solution and wash the cells several times with fresh medium or buffer to remove any unreacted dye.

  • The labeled cells can then be visualized by fluorescence microscopy or analyzed by flow cytometry.[13][14] A detailed protocol for labeling cell-surface proteins using SPAAC has been described for the insulin (B600854) receptor.[21]

Reaction Mechanisms and Experimental Workflow

To better visualize the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Terminal Alkyne Terminal Alkyne Cu(I) Cu(I) Terminal Alkyne->Cu(I) Coordination Azide Azide Azide->Cu(I) 1,4-disubstituted 1,2,3-triazole 1,4-disubstituted 1,2,3-triazole Cu(I)->1,4-disubstituted 1,2,3-triazole Cycloaddition

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Strained Cyclooctyne Strained Cyclooctyne Triazole Product Triazole Product Strained Cyclooctyne->Triazole Product [3+2] Cycloaddition Azide Azide Azide->Triazole Product

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow cluster_cuaac CuAAC Workflow cluster_spaac SPAAC Workflow cu_start Prepare Reactants: Alkyne, Azide, Buffer cu_catalyst Add Cu(I) Catalyst (premixed with ligand) cu_start->cu_catalyst cu_reduce Add Reducing Agent (e.g., Sodium Ascorbate) cu_catalyst->cu_reduce cu_react Incubate cu_reduce->cu_react cu_purify Purify and Analyze cu_react->cu_purify sp_start Prepare Reactants: Strained Cyclooctyne, Azide sp_mix Mix Reactants sp_start->sp_mix sp_react Incubate sp_mix->sp_react sp_purify Purify and Analyze sp_react->sp_purify

References

A Comparative Guide to Analytical Techniques for Confirming Amide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful formation of an amide bond is a critical step in the synthesis of a vast array of molecules, from small drug candidates to large therapeutic peptides. The rigorous confirmation of this bond is not merely a procedural step but a cornerstone of quality control and regulatory compliance. This guide provides an objective comparison of the primary analytical techniques employed for this purpose, supported by experimental data and detailed methodologies.

The choice of an analytical technique to confirm amide bond formation is dictated by a variety of factors, including the nature of the sample, the required level of structural detail, the need for quantitative data, and practical considerations such as speed, cost, and available instrumentation. This guide will delve into the principles, strengths, and limitations of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.

At a Glance: Comparison of Key Analytical Techniques

The following table summarizes the key performance characteristics of the most common analytical techniques used to confirm amide bond formation.

TechniqueInformation ProvidedSensitivitySpeedCost (Instrument)Cost (Per Sample)Quantitative Capability
NMR Spectroscopy Detailed atomic-level structure, connectivity, and conformation.ModerateSlowHigh ($35k - $1M+)[1][2]ModerateExcellent (qNMR)[3][4]
FTIR Spectroscopy Presence of functional groups (Amide I and II bands).ModerateFastLow to Moderate ($6k - $100k+)[5][6][7]LowLimited
Mass Spectrometry Molecular weight confirmation, fragmentation pattern.HighFastModerate to High ($10k - $1M+)[8][9][10]ModerateGood (with internal standards)
HPLC Purity assessment, reaction monitoring.HighFastModerate ($10k - $200k)[11][12][13][14]LowExcellent
X-ray Crystallography Definitive 3D molecular structure, bond lengths, and angles.N/A (requires crystal)Very SlowHigh ($20k - $250k+)[15][16]HighN/A

In-Depth Analysis of Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous confirmation of amide bond formation as it provides detailed information about the molecular structure at the atomic level.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing a unique fingerprint of the molecule's structure. For amide bond formation, the key indicators in a ¹H NMR spectrum are the appearance of a new amide proton (N-H) signal, typically in the region of 6-9 ppm, and shifts in the signals of protons adjacent to the carbonyl and amine groups. Furthermore, two-dimensional NMR techniques like COSY and HMBC can be used to establish connectivity between atoms, definitively proving the formation of the C-N bond.

Quantitative NMR (qNMR): A significant advantage of NMR is its inherent quantitative nature. By integrating the signals of the product and a known internal standard, the reaction yield and purity can be accurately determined without the need for calibration curves.[3][4]

Limitations: The primary drawbacks of NMR are its relatively lower sensitivity compared to mass spectrometry and the longer acquisition times required for detailed structural elucidation. The high cost of instrumentation can also be a limiting factor.[1][2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward method for identifying the presence of specific functional groups, making it a valuable tool for monitoring the progress of an amide coupling reaction.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. The amide bond gives rise to characteristic absorption bands, most notably the Amide I band (C=O stretch) typically found between 1630-1680 cm⁻¹ and the Amide II band (N-H bend and C-N stretch) between 1510-1570 cm⁻¹.[17] The disappearance of the starting material's carboxylic acid O-H stretch (a broad band around 2500-3300 cm⁻¹) and the appearance of the distinct Amide I and II bands provide strong evidence for amide bond formation.

Attenuated Total Reflectance (ATR)-FTIR: This technique allows for the direct analysis of solid and liquid samples with minimal preparation, making it suitable for in-situ reaction monitoring.[18][19]

Limitations: While excellent for qualitative confirmation, FTIR provides limited structural information beyond the presence of the amide functional group. It is also generally less sensitive than chromatographic and mass spectrometric methods and has limited quantitative capabilities.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of the desired amide product with high accuracy and sensitivity.

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. In the context of amide bond formation, the appearance of a molecular ion peak corresponding to the exact mass of the expected product is a primary indicator of a successful reaction. Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for ionizing peptides and small molecules. Tandem mass spectrometry (MS/MS) can provide further structural confirmation by fragmenting the molecular ion and analyzing the resulting fragment ions, which can help to sequence peptides and pinpoint the location of the amide bond.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS provides a powerful analytical platform that combines the separation of complex mixtures with the high-specificity detection of the mass spectrometer. This is particularly useful for analyzing crude reaction mixtures and identifying byproducts.[20][21][22]

Limitations: MS alone does not provide information about the connectivity of atoms and cannot distinguish between isomers. While quantitative analysis is possible, it often requires the use of isotopically labeled internal standards for high accuracy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of a reaction and assessing the purity of the final product.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). By monitoring the reaction mixture over time, one can observe the consumption of the starting materials (amine and carboxylic acid) and the formation of the amide product. The retention time of the product will be different from that of the starting materials.

Quantitative Analysis: HPLC is an excellent quantitative technique. The area under a chromatographic peak is directly proportional to the concentration of that component. By creating a calibration curve with standards of known concentration, the concentration of the product in a reaction mixture can be accurately determined.

Limitations: HPLC alone does not provide structural information. It is often used in conjunction with other techniques, such as MS (LC-MS), to confirm the identity of the separated components.

X-ray Crystallography

For an unambiguous and definitive determination of the three-dimensional structure of a molecule, single-crystal X-ray crystallography is the gold standard.

Principle: This technique involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. By analyzing this diffraction pattern, a detailed three-dimensional model of the molecule can be constructed, showing precise bond lengths, bond angles, and stereochemistry.[23][24][25]

Limitations: The primary and most significant limitation of X-ray crystallography is the requirement for a high-quality single crystal of the compound, which can be challenging and time-consuming to obtain. It is also a low-throughput technique and not suitable for reaction monitoring.

Experimental Workflows and Logical Relationships

The selection and sequence of analytical techniques often follow a logical workflow, from initial reaction monitoring to final, definitive structural confirmation.

Amide_Bond_Confirmation_Workflow cluster_0 Reaction Monitoring (Qualitative & Semi-Quantitative) cluster_1 Product Confirmation & Purity (Quantitative) cluster_2 Definitive Structural Elucidation TLC TLC HPLC HPLC TLC->HPLC Initial Check FTIR FTIR LCMS LC-MS FTIR->LCMS Functional Group ID HPLC->LCMS Purity & MW qNMR qNMR LCMS->qNMR Confirmation & Quantification HighResMS High-Resolution MS/MS LCMS->HighResMS Fragmentation Analysis TwoD_NMR 2D NMR qNMR->TwoD_NMR Detailed Structure XRay X-ray Crystallography TwoD_NMR->XRay Absolute Configuration

Figure 1: A typical workflow for the confirmation of amide bond formation.

The logical relationship between the information provided by each technique can be visualized as a hierarchy of structural detail.

Amide_Bond_Information_Hierarchy XRay Definitive 3D Structure (X-ray Crystallography) TwoD_NMR Atomic Connectivity (2D NMR) XRay->TwoD_NMR NMR_MS Molecular Formula & Skeleton (¹H/¹³C NMR & High-Res MS) TwoD_NMR->NMR_MS FTIR_LC Functional Groups & Purity (FTIR & HPLC) NMR_MS->FTIR_LC TLC Reaction Progress (TLC) FTIR_LC->TLC

Figure 2: Hierarchy of structural information provided by different analytical techniques.

Detailed Experimental Protocols

Quantitative ¹H NMR Spectroscopy for Reaction Yield Determination

Objective: To determine the yield of an amide coupling reaction using an internal standard.

Materials:

  • Crude reaction mixture

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene, maleic anhydride)

  • NMR tube

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the internal standard: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent.

  • Prepare the NMR sample: Accurately weigh a known amount of the crude reaction mixture into a vial.

  • Add a known volume of the internal standard stock solution to the vial containing the crude reaction mixture.

  • Vortex the sample until it is completely dissolved.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum: Ensure the spectrometer is properly shimmed. Use a pulse program with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1). Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[4]

  • Process the spectrum: Apply Fourier transform, phase correction, and baseline correction.

  • Integrate the signals: Integrate a well-resolved signal from the product and a signal from the internal standard.

  • Calculate the yield: Use the following formula: Yield (%) = [(Integral_product / N_protons_product) / (Integral_standard / N_protons_standard)] * (moles_standard / moles_limiting_reagent_initial) * 100

ATR-FTIR Spectroscopy for Monitoring Amide Bond Formation

Objective: To qualitatively monitor the progress of an amide coupling reaction.

Materials:

  • ATR-FTIR spectrometer

  • Reaction vessel

  • Pipette

Procedure:

  • Acquire a background spectrum: Clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.

  • Acquire a spectrum of the starting materials: Place a small aliquot of the reaction mixture at time zero (before the addition of the coupling agent) onto the ATR crystal and acquire the spectrum.

  • Monitor the reaction: At regular intervals, withdraw a small aliquot of the reaction mixture, place it on the ATR crystal, and acquire a spectrum.

  • Analyze the spectra: Observe the decrease in the intensity of the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹) and the increase in the intensity of the Amide I (~1630-1680 cm⁻¹) and Amide II (~1510-1570 cm⁻¹) bands over time.

LC-MS Analysis for Product Confirmation and Purity

Objective: To confirm the molecular weight of the amide product and assess the purity of the reaction mixture.

Materials:

  • LC-MS system (HPLC coupled to a mass spectrometer)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Sample vials

Procedure:

  • Prepare the sample: Dilute a small aliquot of the crude reaction mixture in the initial mobile phase. Filter the sample if it contains solid particles.

  • Set up the LC method: Develop a gradient elution method that separates the starting materials, product, and any byproducts.

  • Set up the MS method: Set the mass spectrometer to scan a mass range that includes the expected molecular weights of the starting materials and the product. Use an appropriate ionization mode (e.g., ESI positive).

  • Inject the sample and acquire data: Inject the prepared sample onto the LC-MS system.

  • Analyze the data:

    • Chromatogram: Identify the peaks corresponding to the starting materials and the product based on their retention times. Assess the purity by calculating the relative peak areas.

    • Mass Spectrum: Extract the mass spectrum for the product peak. Confirm the presence of the molecular ion ([M+H]⁺ or [M+Na]⁺) corresponding to the expected molecular weight of the amide product.

Single Crystal X-ray Diffraction for Definitive Structure Elucidation

Objective: To determine the three-dimensional structure of the amide product.

Procedure:

  • Crystal Growth: Grow a single crystal of the purified amide product. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.

  • Data Collection: Collect the X-ray diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters against the experimental data.

  • Structure Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.

Conclusion

The confirmation of amide bond formation is a multi-faceted analytical challenge that often requires the application of several complementary techniques. While rapid methods like FTIR and TLC are invaluable for reaction monitoring, a combination of NMR and mass spectrometry is typically employed for unambiguous product identification and quantification. For the ultimate proof of structure, particularly for novel compounds or when stereochemistry is critical, single-crystal X-ray crystallography remains the definitive method. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical workflow to ensure the quality and integrity of their synthesized amides.

References

A Researcher's Guide to Functional Activity Assays for PEGylated Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to biomolecules, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other biologics. This modification can improve pharmacokinetics by increasing hydrodynamic size, which reduces renal clearance and shields the molecule from proteolytic degradation and immune recognition. However, the addition of a PEG chain can also sterically hinder the biomolecule's interaction with its target, potentially reducing its biological activity. Therefore, the accurate assessment of the functional activity of PEGylated biomolecules is a critical step in the development of these therapeutics.

This guide provides a comparative overview of common functional activity assays for PEGylated biomolecules, supported by experimental data. It details the methodologies for key experiments and illustrates relevant biological pathways and workflows to aid in the rational design and evaluation of PEGylated therapeutics.

Comparing Functional Activity Assays

The choice of a functional assay depends on the biomolecule's mechanism of action. Assays can be broadly categorized into two main types:

  • Binding Assays: These assays measure the direct interaction between the PEGylated biomolecule and its target (e.g., receptor, antigen). They are often high-throughput and provide quantitative data on binding affinity (e.g., K_D_).

  • Cell-Based Functional Assays: These assays measure the biological response elicited by the PEGylated biomolecule in a cellular context. They provide a more physiologically relevant measure of potency (e.g., EC_50_ or IC_50_) but can be more complex and have higher variability.

Here, we compare these assay types for several classes of PEGylated biologics.

PEGylated Cytokines: Granulocyte Colony-Stimulating Factor (G-CSF)

PEGylated G-CSF (e.g., Pegfilgrastim) is used to stimulate the production of neutrophils. Its activity is mediated by binding to the G-CSF receptor, which triggers intracellular signaling cascades that lead to cell proliferation and differentiation.

Comparison of Assay Formats for PEGylated G-CSF

Assay TypePrincipleKey ParameterTypical Value (for PEG-G-CSF)AdvantagesDisadvantages
ELISA Measures binding to immobilized G-CSF receptor.Binding Affinity (K_D_)Not always predictive of in vivo potency.High-throughput, relatively simple.May not reflect biological activity, susceptible to PEG interference.[1]
SPR Real-time measurement of binding to a G-CSF receptor-coated sensor chip.Association (k_a_) / Dissociation (k_d_) rates, K_D_K_D_ in the nM range.Label-free, provides kinetic data.Requires specialized equipment, can be complex to optimize.
Cell Proliferation Assay Measures the proliferation of a G-CSF-dependent cell line (e.g., NFS-60).EC_50_Typically in the range of 100-1000 pg/mL.[2][3]Physiologically relevant, measures biological outcome.Higher variability, longer assay time, requires cell culture.[4]
STAT3 Reporter Assay Measures the activation of the STAT3 signaling pathway downstream of the G-CSF receptor.EC_50_EC_50_ of ~0.465 ng/mL for PEG-rhG-CSF.[4]More specific than proliferation, can be faster.Requires genetically engineered reporter cell line.

Experimental Data Summary: PEGylated vs. Non-PEGylated G-CSF

MoleculeAssay TypeParameterResultReference
G-CSFCell Proliferation (NFS-60)Relative Potency100%[2]
PEG-G-CSF (20 kDa)Cell Proliferation (NFS-60)Relative PotencyLower than non-PEGylated G-CSF in vitro.[2]
rhG-CSF (Filgrastim)STAT3 Reporter AssayEC_50_0.25 ng/mL[4]
PEG-rhG-CSF (Pegfilgrastim)STAT3 Reporter AssayEC_50_0.465 ng/mL[4]

It is a general observation that PEGylation reduces the in vitro bioactivity of G-CSF, as reflected by a higher EC_50_ value in cell-based assays.[4] This is often attributed to the steric hindrance of the PEG molecule interfering with receptor binding. However, the in vivo efficacy of PEGylated G-CSF is superior due to its extended half-life.[5][6][7]

G-CSF Receptor Signaling Pathway

The binding of G-CSF to its receptor (G-CSFR) induces receptor dimerization and the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of genes involved in cell proliferation, differentiation, and survival.

G_CSF_Signaling cluster_membrane Cell Membrane G-CSFR_dimer G-CSFR Dimerization JAK JAK Phosphorylation G-CSFR_dimer->JAK G-CSF PEG-G-CSF G-CSF->G-CSFR_dimer Binding STAT3 STAT3 Phosphorylation JAK->STAT3 STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription TNF_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment FADD FADD TRADD->FADD Caspase8 Pro-Caspase-8 Activation FADD->Caspase8 Caspase3 Executioner Caspases (e.g., Caspase-3) Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis IFN_Signaling cluster_membrane Cell Membrane IFNR IFN Receptor JAK_TYK2 JAK1/TYK2 Phosphorylation IFNR->JAK_TYK2 IFN PEG-IFN IFN->IFNR Binding STAT1_STAT2 STAT1/STAT2 Phosphorylation JAK_TYK2->STAT1_STAT2 ISGF3 ISGF3 Complex (STAT1/STAT2/IRF9) STAT1_STAT2->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocation ISG_Transcription ISG Transcription (Antiviral Proteins) Nucleus->ISG_Transcription Uricase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Uric Acid) Start->Prepare_Reagents Equilibrate Equilibrate Reaction Mixture at 25°C Prepare_Reagents->Equilibrate Add_Enzyme Add PEGylated Uricase Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 290 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzymatic Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

References

Stability Showdown: Amide Bonds vs. The Alternatives in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Chemical and Enzymatic Durability of Common Linkages

For researchers, scientists, and professionals in drug development, the selection of chemical linkages is a critical decision that profoundly impacts a molecule's stability, and consequently, its efficacy and safety profile. Among the most ubiquitous linkages, the amide bond stands out for its exceptional stability, a feature that makes it a cornerstone of peptide and protein chemistry, as well as a frequent choice in the design of small molecule therapeutics. This guide provides an objective comparison of the stability of the amide linkage against other common chemical bonds—esters, carbamates, and sulfonamides—supported by experimental data and detailed methodologies.

The Stability Hierarchy: A Quantitative Comparison

The inherent stability of a chemical linkage is a key determinant of a drug candidate's pharmacokinetic properties. A labile bond may lead to premature degradation, while an overly stable one might prevent the release of an active compound from a prodrug. The following table summarizes quantitative data on the hydrolysis rates and half-lives of various linkages under different conditions, offering a clear comparison of their relative stability.

Linkage TypeCompound TypeConditionsHalf-life (t½)Reference
Amide Amide-modified PVDMApH 7.5, 25°C> 300 hours (no detectable hydrolysis)[1]
Amide Amide-modified PVDMApH 8.5, 50°C> 300 hours (no detectable hydrolysis)[1]
Amide Peptide bond (uncatalyzed)pH 7, 25°CUp to 1000 years (estimated)[2]
Ester Ester-modified PVDMApH 7.5, 25°C> 1800 hours[1]
Ester Ester-modified PVDMApH 8.5, 50°C30 hours[1]
Ester Phenyl AcetatepH 7.4, 37°C~15 hours[3]
Carbamate Cyclohexylcarbamic acid 3'-carbamoylbiphenyl-3-yl esterpH 9.0, 37°C49 ± 2 minutes[3]
Carbamate N-phenyl carbamatepH 7.451 minutes[3]
Sulfonamide N-amidomethylsulfonamides50°CHydrolyzes under acidic and basic conditions (specific rate constants vary with structure)[4]

Note: The data presented is compiled from various sources and for different molecular scaffolds. Direct comparison should be made with caution as stability is highly dependent on the specific molecular structure and reaction conditions.

The Science of Stability: Why Amide Bonds Endure

The remarkable stability of the amide bond can be attributed to its unique electronic structure. Resonance delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double-bond character.[5] This resonance stabilization makes the amide carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by water or enzymes compared to the carbonyl carbon in an ester.[5]

Esters, lacking this strong resonance stabilization, are significantly more prone to hydrolysis, especially under basic conditions. Carbamates can be considered hybrids of amides and esters and their stability is intermediate, though generally they are more reactive than amides.[6] Sulfonamides are generally stable to hydrolysis but can be cleaved under specific acidic or basic conditions.[4]

Visualizing Stability Assessment: Workflows and Pathways

To provide a clearer understanding of the processes involved in evaluating chemical linkage stability, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing metabolic stability and the enzymatic degradation pathway of peptides.

Metabolic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compound Test Compound in DMSO Incubation_Mixture Incubation at 37°C Test_Compound->Incubation_Mixture Microsomes Liver Microsomes (or other matrices) Microsomes->Incubation_Mixture NADPH NADPH (Cofactor) NADPH->Incubation_Mixture Quenching Quench Reaction (e.g., Acetonitrile) Incubation_Mixture->Quenching Time points (0, 5, 15, 30, 60 min) Centrifugation Centrifugation Quenching->Centrifugation LC_MS LC-MS/MS Analysis Centrifugation->LC_MS Supernatant Data_Analysis Data Analysis (Half-life, Clearance) LC_MS->Data_Analysis

Experimental workflow for in vitro metabolic stability assessment.

Protease_Mediated_Degradation Peptide Peptide Substrate (with Amide Bonds) Enzyme_Substrate_Complex Enzyme-Substrate Complex Peptide->Enzyme_Substrate_Complex Protease Protease (e.g., Cathepsin, Trypsin) Protease->Enzyme_Substrate_Complex Transition_State Tetrahedral Intermediate (Transition State) Enzyme_Substrate_Complex->Transition_State Nucleophilic Attack Cleavage_Products Cleavage Products (Shorter Peptides/Amino Acids) Transition_State->Cleavage_Products Peptide Bond Cleavage Cleavage_Products->Protease Enzyme Regeneration

Signaling pathway of protease-mediated peptide degradation.

Experimental Protocols

Accurate assessment of chemical linkage stability is paramount in drug discovery. Below are detailed methodologies for key experiments cited in this guide.

In Vitro Chemical Stability Assay

Objective: To determine the rate of hydrolysis of a test compound in aqueous buffers at various pH values.

Materials:

  • Test compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Aqueous buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 7.4 Phosphate, pH 9.0 Borate)

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • Internal Standard (IS)

  • Incubator/water bath

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • In separate vials, add the appropriate buffer.

  • Spike the test compound stock solution into each buffer to a final concentration of 1-10 µM.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing cold ACN or MeOH with an internal standard.

  • Vortex and centrifuge the samples to precipitate any salts.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining at each time point relative to the 0-hour time point. The half-life (t½) is determined by plotting the natural logarithm of the percentage remaining versus time and fitting the data to a first-order decay model.

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a test compound in the presence of plasma enzymes.

Materials:

  • Test compound

  • DMSO

  • Pooled plasma from the desired species (e.g., human, rat, mouse)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or Methanol (MeOH) for quenching

  • Internal Standard (IS)

  • Incubator/water bath

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

  • Thaw the pooled plasma at 37°C.

  • In separate vials, add the plasma.

  • Spike the test compound stock solution into the plasma to a final concentration of 1-10 µM.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing cold ACN or MeOH with an internal standard to precipitate plasma proteins.

  • Vortex and centrifuge the samples at high speed.

  • Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Calculate the percentage of compound remaining and the half-life as described in the chemical stability assay.

Conclusion

The choice of a chemical linkage in drug design is a balancing act between ensuring sufficient stability for the desired in vivo exposure and allowing for necessary cleavage, in the case of prodrugs or antibody-drug conjugates. The amide bond, with its exceptional chemical and enzymatic stability, remains a reliable and robust choice for constructing the core scaffolds of many therapeutic agents. Esters and carbamates offer more labile alternatives that can be strategically employed when controlled release is desired. A thorough understanding of the relative stabilities of these linkages, supported by rigorous experimental evaluation, is essential for the successful development of new and effective medicines.

References

The Length Matters: A Comparative Guide to PEG Linker Impact on Bioconjugate Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The length of the polyethylene (B3416737) glycol (PEG) linker, a commonly used component in bioconjugation, plays a pivotal role in modulating this stability. This guide provides a comprehensive comparison of how varying PEG linker lengths influence key stability parameters, supported by experimental data and detailed methodologies.

The covalent attachment of PEG chains, or PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] By increasing the hydrodynamic radius, PEGylation can prolong the in vivo half-life of a conjugate by reducing renal clearance.[3][] It can also shield the molecule from enzymatic degradation and reduce its immunogenicity.[5][6] However, the length of the PEG linker is a critical parameter that must be optimized to achieve the desired stability profile without compromising the biological activity of the conjugated molecule.[7][8]

Impact on Thermal Stability

The thermal stability of a bioconjugate is a crucial indicator of its shelf-life and its ability to withstand physiological temperatures. Differential Scanning Calorimetry (DSC) is a key technique used to assess the thermal stability of proteins and their conjugates by measuring the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.[9][10]

Generally, PEGylation can either stabilize, destabilize, or have a neutral effect on the thermal stability of a protein.[8][11] The impact of PEG linker length on thermal stability is complex and can be influenced by factors such as the conjugation site and the structure of the protein itself.[12][13]

In a study on the thermal stability of PEGylated trypsin, conjugates with a higher molecular weight mPEG (5000 g/mol ) were found to be more stable than free trypsin.[14] Another study on antibody-drug conjugates (ADCs) showed that conjugation, in general, led to a decrease in thermal stability, but the specific impact varied depending on the construct.[15] Computational studies have also suggested that longer PEG linkers can increase the flexibility of the Fc domain of an antibody, which may influence its stability.[16]

Table 1: Comparison of Thermal Stability of Bioconjugates with Different PEG Linker Lengths

BioconjugatePEG Linker MW (kDa)Melting Temperature (Tm) (°C)Change in Tm vs. UnconjugatedReference
Trypsin1.1Not specified, but less stable than 5 kDa-[14]
Trypsin2.0Not specified, but less stable than 5 kDa-[14]
Trypsin5.0Higher than unconjugated trypsinIncreased[14]
Antibody-Drug Conjugate (Aglycosylated)Not SpecifiedIncreased for some constructsIncreased[15]
Antibody-Drug Conjugate (Glycosylated)Not SpecifiedDecreasedDecreased[15]

Resistance to Enzymatic Degradation

A primary advantage of PEGylation is the protection it offers against enzymatic degradation, thereby prolonging the therapeutic window of the bioconjugate.[5][6] The steric hindrance provided by the PEG chain shields cleavage sites from proteolytic enzymes. The length of the PEG linker directly correlates with the degree of this protection.

Studies have demonstrated that longer PEG chains provide greater resistance to enzymatic degradation. For instance, mono-PEGylated Glucagon-like peptide-1 (GLP-1) showed a 50-fold increased half-life against DPP-IV degradation compared to the unmodified peptide.[5] Similarly, a study on PEGylated α-1 antitrypsin revealed that a 2-armed 40 kDa PEG provided the best resistance to proteolysis.[8]

Table 2: Comparison of Enzymatic Stability of Bioconjugates with Different PEG Linker Lengths

BioconjugatePEG Linker MW (kDa)EnzymeStability OutcomeReference
Glucagon-like Peptide-1 (GLP-1)2DPP-IV50-fold increased half-life[5]
Alpha-1 AntitrypsinVaried (linear and 2-armed)Not specified2-armed 40 kDa PEG showed best resistance[8]
Interferon α-2a40 (di-branched)Not specifiedLonger linkers increased stability[17]

Influence on In Vivo Half-Life and Pharmacokinetics

The in vivo half-life of a bioconjugate is a critical pharmacokinetic parameter that determines its dosing frequency and overall therapeutic efficacy. PEGylation significantly extends the circulation time of bioconjugates by increasing their size, which reduces their clearance by the kidneys.[18][]

A direct relationship between PEG linker length and in vivo half-life has been consistently observed. For example, in a study with affibody-based drug conjugates, increasing the PEG linker from 4 kDa to 10 kDa resulted in an 11.2-fold extension of the in vivo half-life.[3] However, it is important to note that excessively long PEG chains can sometimes lead to reduced biological activity due to steric hindrance.[7] Interestingly, some studies have shown that short PEG linkers can, in some cases, lead to faster clearance, highlighting the complexity of these interactions.[20][21]

Table 3: Comparison of In Vivo Half-Life of Bioconjugates with Different PEG Linker Lengths

BioconjugatePEG Linker MW (kDa)In Vivo Half-LifeFold Extension vs. Unconjugated/Shorter LinkerReference
Affibody-MMAE ConjugateNone19.6 min-[3]
Affibody-MMAE Conjugate449.2 min2.5-fold vs. unconjugated[3]
Affibody-MMAE Conjugate10219.0 min11.2-fold vs. unconjugated[3]
Glucagon-like Peptide-1 (GLP-1)2Increased by 10-fold10-fold[5]

Experimental Protocols

Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature (Tm) of the bioconjugate as an indicator of its thermal stability.[9][10]

Methodology:

  • Prepare samples of the unconjugated molecule and the PEGylated conjugates at a concentration of 0.5 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).[9]

  • Use a Differential Scanning Calorimeter for the analysis.

  • Load the sample and a reference (buffer) into the respective cells of the calorimeter.

  • Equilibrate the system at a starting temperature (e.g., 25 °C).

  • Scan the temperature at a constant rate (e.g., 1 °C/min) up to a final temperature (e.g., 95 °C).[9]

  • The instrument measures the heat difference between the sample and the reference as a function of temperature.

  • The resulting thermogram is analyzed to determine the Tm, which corresponds to the peak of the unfolding transition.

Assessment of Enzymatic Degradation

Objective: To evaluate the resistance of the bioconjugate to degradation by a specific enzyme.[22]

Methodology:

  • Prepare solutions of the unconjugated molecule and the PEGylated conjugates at a defined concentration in a suitable buffer.

  • Add the specific protease (e.g., trypsin, DPP-IV) to the solutions at a predetermined enzyme-to-substrate ratio.

  • Incubate the reactions at a physiological temperature (e.g., 37 °C).

  • At various time points, withdraw aliquots from the reaction mixture.

  • Stop the enzymatic reaction in the aliquots (e.g., by adding an inhibitor or by rapid freezing).

  • Analyze the remaining intact conjugate using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or SDS-PAGE.

  • The rate of degradation is determined by quantifying the decrease in the amount of intact conjugate over time.

Evaluation of In Vivo Half-Life (Pharmacokinetic Study)

Objective: To determine the circulation half-life of the bioconjugate in an animal model.[3][5]

Methodology:

  • Administer the unconjugated molecule and the PEGylated conjugates to a suitable animal model (e.g., rats, mice) via intravenous injection at a specific dose.

  • At predetermined time points post-administration, collect blood samples from the animals.

  • Process the blood samples to obtain plasma or serum.

  • Quantify the concentration of the conjugate in the plasma/serum samples using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[3][23]

  • Plot the plasma concentration of the conjugate versus time.

  • The in vivo half-life (t½) is calculated by fitting the concentration-time data to a pharmacokinetic model.

Visualizing the Impact of PEGylation

The following diagrams illustrate the general principles and workflows discussed in this guide.

PEGylation_Impact cluster_conjugate Bioconjugate cluster_stability Stability Parameters Unconjugated\nMolecule Unconjugated Molecule PEGylated\nConjugate PEGylated Conjugate Unconjugated\nMolecule->PEGylated\nConjugate PEGylation Thermal\nStability Thermal Stability PEGylated\nConjugate->Thermal\nStability Influences Enzymatic\nDegradation Enzymatic Degradation PEGylated\nConjugate->Enzymatic\nDegradation Influences In Vivo\nHalf-Life In Vivo Half-Life PEGylated\nConjugate->In Vivo\nHalf-Life Influences

Caption: Impact of PEGylation on Bioconjugate Stability.

Experimental_Workflow Bioconjugate\n(Varying PEG Length) Bioconjugate (Varying PEG Length) Thermal Stability\n(DSC) Thermal Stability (DSC) Bioconjugate\n(Varying PEG Length)->Thermal Stability\n(DSC) Enzymatic Stability\n(In Vitro Assay) Enzymatic Stability (In Vitro Assay) Bioconjugate\n(Varying PEG Length)->Enzymatic Stability\n(In Vitro Assay) In Vivo Half-Life\n(PK Study) In Vivo Half-Life (PK Study) Bioconjugate\n(Varying PEG Length)->In Vivo Half-Life\n(PK Study) Data Analysis\n&\nComparison Data Analysis & Comparison Thermal Stability\n(DSC)->Data Analysis\n&\nComparison Enzymatic Stability\n(In Vitro Assay)->Data Analysis\n&\nComparison In Vivo Half-Life\n(PK Study)->Data Analysis\n&\nComparison

Caption: Workflow for Evaluating Conjugate Stability.

References

A Researcher's Guide to Cross-Linking Membrane Proteins: An Efficiency Comparison of NHS Esters and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of membrane protein interactions is paramount to understanding cellular signaling, transport, and disease mechanisms. Chemical cross-linking is a powerful technique to capture these transient interactions. This guide provides a comparative analysis of N-hydroxysuccinimide (NHS) ester cross-linkers and their alternatives for stabilizing membrane protein complexes, supported by experimental data and detailed protocols.

Introduction to NHS Ester Cross-Linking

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive reagents widely used for cross-linking proteins. They react with primary amines (the N-terminus and the ε-amine of lysine (B10760008) residues) to form stable amide bonds. The efficiency of this reaction is influenced by several factors, including pH, temperature, buffer composition, and the accessibility of primary amines on the protein surface. For membrane proteins, the choice of cross-linker is further complicated by the need to maintain the protein's native conformation within a lipid or detergent environment.

Homobifunctional NHS Esters: A Comparative Overview

Homobifunctional NHS esters possess two identical reactive groups, making them suitable for linking proteins within a complex. A key distinction for membrane protein applications is their membrane permeability.

Cross-linkerStructureSpacer Arm Length (Å)Membrane Permeable?Key Characteristics
DSS (Disuccinimidyl suberate)Succinimide-O-(CH₂)₆-O-Succinimide11.4Yes[1]Water-insoluble; must be dissolved in an organic solvent like DMSO or DMF.[1] Suitable for intracellular and intramembrane cross-linking.[1]
BS3 (Bis(sulfosuccinimidyl) suberate)Sulfo-Succinimide-O-(CH₂)₆-O-Sulfo-Succinimide11.4No[2]Water-soluble due to the presence of sulfonate groups.[2] Ideal for cross-linking cell surface proteins.[2]
DSG (Disuccinimidyl glutarate)Succinimide-O-(CH₂)₃-O-Succinimide7.7YesShorter spacer arm than DSS, useful for probing closer interactions. Water-insoluble.
BS2G (Bis(sulfosuccinimidyl) glutarate)Sulfo-Succinimide-O-(CH₂)₃-O-Sulfo-Succinimide7.7NoWater-soluble version of DSG.

A study on yeast mitochondria found that the membrane-permeable DSS and the membrane-impermeable BS3 were equally effective in cross-linking proteins across all mitochondrial compartments, including membrane-embedded proteins.[3] This suggests that for isolated organelles, the choice between the two may depend more on handling convenience (solubility) than on inherent cross-linking efficiency. However, for whole-cell experiments targeting either cell-surface or intracellular interactions, the membrane permeability is a critical deciding factor.[1][2]

The efficiency of NHS ester cross-linking is highly dependent on the protein's structure, specifically the number and spatial arrangement of primary amines.[4] A minimum number of accessible primary amines is required, and the distance between them must be compatible with the spacer arm length of the cross-linker for successful cross-linking to occur.[4]

Alternatives to NHS Esters for Membrane Protein Cross-Linking

While NHS esters are popular, several alternatives offer distinct advantages for specific applications.

Cross-linking ChemistryReagent ExampleTarget ResiduesKey Characteristics & Efficiency Considerations
Carbodiimides EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Carboxyl groups (-COOH) to primary amines (-NH₂)"Zero-length" cross-linker, as it does not become part of the final bond.[5] Often used with Sulfo-NHS to increase efficiency and stability of the amine-reactive intermediate.[6] The two-step procedure allows for more controlled conjugation.[7]
Photoreactive Cross-linkers Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate)One end reacts with primary amines (NHS ester); the other end is a photo-activatable diazirine that reacts non-specifically with any amino acid upon UV activation.[8]Can capture interactions that do not involve primary amines.[8] The non-specific nature of the photo-activated reaction can lead to a higher density of cross-links.[8] Efficiency is dependent on UV activation time and cross-linker to protein ratio.
Imidoesters DMS (Dimethyl suberimidate)Primary amines (-NH₂)Can penetrate cell membranes.[9] The resulting amidine bond is reversible at high pH.[9] Generally considered less stable and efficient than NHS esters.[9]

Experimental Protocols

Protocol 1: Cross-Linking of Membrane Proteins in Styrene-Maleic Acid Lipid Particles (SMALPs) with DSS

This protocol is adapted from a method for cross-linking membrane proteins maintained in a native-like lipid environment.[10]

Materials:

  • Purified membrane protein in SMALPs (e.g., 0.6 mg/mL)

  • DSS (Disuccinimidyl suberate)

  • Anhydrous DMSO

  • HEPES buffer (20 mM, pH 7.8)

  • Tris-HCl (1 M, pH 8.0) for quenching

  • SDS-PAGE reagents

  • Mass spectrometer and associated reagents for analysis

Procedure:

  • Prepare a fresh stock solution of DSS in anhydrous DMSO (e.g., 5 mM).

  • To your membrane protein-SMALP solution in HEPES buffer, add the DSS stock solution to a final concentration of 1-5 mM.

  • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Quench the reaction by adding Tris-HCl to a final concentration of 20 mM and incubate for 15 minutes at room temperature.

  • Analyze the cross-linked products by SDS-PAGE. Excise bands of interest for in-gel digestion and subsequent mass spectrometry analysis.

  • For in-solution digestion, proceed with a protocol to remove the SMALP polymer before digestion and mass spectrometry.

Protocol 2: Cell Surface Protein Cross-Linking with BS3

This protocol is for specifically cross-linking proteins on the exterior of living cells.

Materials:

  • Suspension cells

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Cell lysis buffer

Procedure:

  • Harvest cells and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.

  • Resuspend the cells in ice-cold PBS (pH 8.0) to a concentration of approximately 25 x 10⁶ cells/mL.[11]

  • Immediately before use, prepare a solution of BS3 in PBS (pH 8.0).

  • Add the BS3 solution to the cell suspension to a final concentration of 1-5 mM.[11]

  • Incubate the reaction on ice for 2 hours or at room temperature for 30 minutes.[12]

  • Quench the reaction by adding quenching buffer to a final concentration of 20-50 mM Tris and incubate for 15 minutes at room temperature.[12]

  • Wash the cells with PBS to remove excess cross-linker and quenching buffer.

  • Proceed with cell lysis and subsequent analysis of the cross-linked proteins.

Protocol 3: Two-Step Protein Conjugation using EDC and Sulfo-NHS

This protocol describes a "zero-length" cross-linking approach where one protein is activated before being introduced to its binding partner.[5]

Materials:

  • Protein #1 (containing carboxyl groups)

  • Protein #2 (containing primary amines)

  • EDC-HCl

  • Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • 2-Mercaptoethanol (optional, for quenching EDC)

  • Hydroxylamine-HCl (for quenching the final reaction)

  • Desalting columns

Procedure:

  • Dissolve Protein #1 in Activation Buffer.

  • Add EDC-HCl (e.g., to a final concentration of 4 mM) and Sulfo-NHS (e.g., to a final concentration of 10 mM) to the Protein #1 solution.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • (Optional) Quench the EDC by adding 2-mercaptoethanol.

  • Remove excess reagents and byproducts by passing the solution through a desalting column equilibrated with Coupling Buffer.

  • Add Protein #2 to the activated Protein #1 solution.

  • Incubate for 2 hours at room temperature to allow for cross-linking.

  • Quench the reaction by adding hydroxylamine (B1172632) to a final concentration of 10-20 mM.

  • Purify the cross-linked conjugate using a desalting column or dialysis.

Visualizing Cross-Linking Workflows and Pathways

NHS_Ester_Crosslinking_Mechanism Protein1 Protein with Primary Amine (-NH2) Intermediate Reactive Intermediate Protein1->Intermediate Nucleophilic Attack NHSEster Homobifunctional NHS Ester Cross-linker NHSEster->Intermediate CrosslinkedComplex Stable Cross-linked Protein Complex Intermediate->CrosslinkedComplex Amide Bond Formation NHS_leaving_group NHS byproduct Intermediate->NHS_leaving_group

Caption: Mechanism of NHS Ester Cross-linking.

Membrane_Protein_Crosslinking_Workflow cluster_prep Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis MembranePrep Isolate Membranes or Reconstitute Protein AddCrosslinker Add Cross-linker (e.g., DSS or BS3) MembranePrep->AddCrosslinker Incubate Incubate (Time and Temperature) AddCrosslinker->Incubate Quench Quench Reaction (e.g., with Tris) Incubate->Quench SDSPAGE SDS-PAGE Quench->SDSPAGE Digestion In-gel or In-solution Digestion (e.g., Trypsin) SDSPAGE->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Data Analysis to Identify Cross-links LCMS->DataAnalysis

Caption: Workflow for Membrane Protein Cross-linking.

Signaling_Pathway_Example Ligand Ligand Receptor Membrane Receptor Ligand->Receptor Binding ProteinA Protein A Receptor->ProteinA Activation ProteinB Protein B ProteinA->ProteinB Interaction (captured by cross-linking) Response Cellular Response ProteinB->Response

Caption: Signaling Pathway Interaction Study.

References

A Researcher's Guide to Amine Conjugation: Evaluating Alternatives to NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For decades, N-hydroxysuccinimide (NHS) esters have been the go-to reagent for conjugating molecules to primary amines on proteins and other biomolecules. Their commercial availability and relatively straightforward reaction mechanism have made them a staple in bioconjugation. However, the inherent susceptibility of NHS esters to hydrolysis, particularly at the neutral to alkaline pH required for efficient amine coupling, presents a significant drawback, leading to reduced conjugation efficiency and the need for carefully controlled reaction conditions.

This guide provides an objective comparison of prominent alternatives to NHS esters for amine conjugation, offering researchers, scientists, and drug development professionals a comprehensive overview of different chemical and enzymatic strategies. We will delve into the performance of these alternatives, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your specific application.

The Landscape of Amine-Reactive Chemistries

The primary goal of amine conjugation is the formation of a stable covalent bond between a molecule of interest and a primary amine on a biomolecule, typically the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group. While NHS esters form a stable amide bond, several other functional groups can achieve the same or similar outcomes, each with its own set of advantages and disadvantages.

dot

Caption: Overview of Amine Conjugation Strategies.

Performance Comparison of Amine Conjugation Chemistries

The choice of conjugation chemistry significantly impacts reaction efficiency, the stability of the resulting linkage, and the overall success of the bioconjugation. The following tables summarize key quantitative data and qualitative characteristics of NHS esters and their primary alternatives.

Table 1: Quantitative Comparison of Amine Conjugation Methods

FeatureNHS EstersIsothiocyanatesCarbodiimides (EDC/NHS)Reductive AminationEnzymatic (Sortase A)
Typical Reaction pH 7.2 - 8.5[1]8.5 - 9.5[2]4.5 - 7.2 (activation), 7.2-8.5 (coupling)[3][4]6.0 - 9.0[5]6.0 - 8.0[6]
Typical Reaction Time 0.5 - 4 hours[1]2 - 24 hours[2]15 min (activation), 2 hours (coupling)[3][7]10 - 96 hours[8][9]< 3 hours[6]
Typical Temperature 4 - 25°C[1]4 - 25°C[2]Room Temperature[3][7]37 - 56°C[8][9]4 - 37°C
Conjugation Efficiency Variable, affected by hydrolysisGenerally high, but slower reactionHighCan be inefficient, but up to 500% yield increase with optimization[8][10]Often >95%[11]
Competing Reactions Hydrolysis of ester[1]Hydrolysis of isothiocyanate[2]Hydrolysis of O-acylisourea intermediate[4]Side reactions of reducing agentNone (highly specific)
Molar Ratio (Reagent:Protein) 5:1 to 20:15:1 to 20:1[2]Dependent on protocolDependent on protocolCatalytic amounts of enzyme

Table 2: Qualitative Comparison of Amine Conjugation Linkages

FeatureNHS EstersIsothiocyanatesCarbodiimides (EDC)Reductive AminationEnzymatic (Sortase A)
Target Functional Group Primary AminesPrimary AminesCarboxyls (to activate for amine reaction)Carbonyls and AminesSpecific peptide tag
Resulting Linkage AmideThiourea (B124793)AmideSecondary AmineNative Peptide Bond
Linkage Stability Highly Stable[1]Very Stable[12]Highly StableStableHighly Stable
Byproducts N-hydroxysuccinimideNoneIsoureaWaterCleaved peptide tag
Bioorthogonality NoNoNoNoYes (requires engineered tag)
Specificity Reacts with all accessible primary aminesReacts with all accessible primary aminesActivates all accessible carboxylsRequires a carbonyl group on one moleculeHighly site-specific

Detailed Examination of Alternatives

Isothiocyanates

Isothiocyanates react with primary amines to form a stable thiourea bond. This chemistry is a well-established alternative to NHS esters.

dot

References

A Head-to-Head Comparison: The Hydrolytic Stability of NHS and Sulfo-NHS Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of reactive chemistry is paramount to achieving high-yield, stable linkages. N-hydroxysuccinimide (NHS) esters and their sulfonated counterparts, Sulfo-NHS esters, are among the most prevalent reagents for modifying primary amines on proteins, antibodies, and other biomolecules. While both facilitate the formation of stable amide bonds, their performance in aqueous environments, particularly their hydrolytic stability, dictates their suitability for specific applications. This guide provides an objective comparison of their stability, supported by experimental data and detailed protocols.

Key Physicochemical and Reactivity Differences

The fundamental distinction between NHS and Sulfo-NHS esters lies in the addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide ring of the latter.[1] This modification has no direct effect on the reaction mechanism with primary amines but imparts crucial physicochemical properties.[1]

  • Solubility: Sulfo-NHS esters possess significantly higher water solubility due to the charged sulfonate group.[2][3] This allows for conjugation reactions to be performed in fully aqueous buffers without the need for organic co-solvents like DMSO or DMF, which are often required to dissolve standard NHS esters.[3][4] The avoidance of organic solvents is particularly advantageous when working with sensitive proteins that may be denatured.[2]

  • Membrane Permeability: The negative charge of the sulfonate group renders Sulfo-NHS esters impermeable to cell membranes.[1][5] This property makes them the ideal choice for selectively labeling proteins on the exterior surface of living cells.[5] In contrast, standard NHS esters can permeate cell membranes, leading to the labeling of both surface and intracellular molecules.[6]

Hydrolytic Stability: A Competitive Reaction

The primary challenge in using NHS or Sulfo-NHS esters in aqueous media is the competing hydrolysis reaction, where the ester reacts with water instead of the target amine. This process cleaves the ester, regenerating the original carboxyl group and rendering the reagent inactive.[7][] The rate of this hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[7][9]

While it has been suggested that Sulfo-NHS esters are somewhat more stable or hydrolyze "relatively slowly," recent comparative studies indicate that their hydrolytic stabilities are largely comparable to those of standard NHS esters under similar conditions.[6][10] The primary advantage of Sulfo-NHS esters is not a dramatic increase in stability but rather their enhanced water solubility, which facilitates more efficient reactions in aqueous environments.[2]

Data Presentation: Half-life of NHS and Sulfo-NHS Esters in Aqueous Solution

The stability of both NHS and Sulfo-NHS esters decreases dramatically as the pH of the aqueous solution increases. The data presented below for NHS esters is widely cited and serves as a reliable reference for the expected stability of both reagent types under common reaction conditions.[2][9]

pHTemperature (°C)Approximate Half-life
7.044 - 5 hours
8.041 hour
8.6410 minutes

Note: The half-life is the time required for 50% of the reactive ester to be hydrolyzed.

Experimental Protocols

To objectively assess and compare the hydrolytic stability of specific NHS and Sulfo-NHS ester reagents, the following experimental protocol can be employed. This method relies on spectrophotometry to measure the release of the NHS or Sulfo-NHS leaving group, which absorbs light in the 260-280 nm range.[6][9]

Protocol: Comparative Measurement of NHS and Sulfo-NHS Ester Hydrolysis

Objective: To determine and compare the hydrolytic half-life of an NHS ester and a Sulfo-NHS ester in a buffered aqueous solution.

Materials:

  • NHS ester reagent

  • Sulfo-NHS ester reagent

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer) at a specific pH (e.g., pH 7.5)

  • Anhydrous DMSO or DMF (for dissolving the NHS ester)

  • UV-Vis Spectrophotometer and quartz cuvettes

  • Thermostated water bath or incubator

Procedure:

  • Buffer Preparation: Prepare a sufficient volume of the desired amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5). Ensure the buffer has equilibrated to the desired experimental temperature (e.g., 22°C).

  • Reagent Stock Solution Preparation:

    • Sulfo-NHS Ester: Immediately before initiating the experiment, dissolve a precise amount of the Sulfo-NHS ester reagent directly into the temperature-equilibrated reaction buffer to a known final concentration (e.g., 1 mM).

    • NHS Ester: Immediately before the experiment, dissolve a precise amount of the NHS ester reagent in a minimal volume of anhydrous DMSO or DMF. Then, rapidly dilute this stock into the temperature-equilibrated reaction buffer to the same final concentration as the Sulfo-NHS ester (e.g., 1 mM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.

  • Hydrolysis Monitoring:

    • Immediately after preparing the reagent solution in the buffer, transfer it to a quartz cuvette.

    • Place the cuvette in the temperature-controlled chamber of the UV-Vis spectrophotometer.

    • Begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the leaving group (typically ~260-270 nm) at regular time intervals (e.g., every 5 minutes).[6] Continue measurements for a period equivalent to at least two expected half-lives.

    • As a blank, use the reaction buffer (including the small percentage of organic solvent for the NHS ester sample).

  • Data Analysis:

    • The absorbance will increase over time as the NHS or Sulfo-NHS leaving group is released upon hydrolysis.

    • The reaction is considered complete when the absorbance value plateaus. This final absorbance (A_max) corresponds to 100% hydrolysis.

    • The half-life (t₁/₂) is the time at which the absorbance reaches 50% of A_max.

    • Plot Absorbance vs. Time for both the NHS and Sulfo-NHS esters to visually compare their hydrolysis rates.

Mandatory Visualizations

To better illustrate the chemical entities and processes discussed, the following diagrams are provided.

Caption: Chemical structures of NHS and Sulfo-NHS esters.

Hydrolysis_Pathway Ester Amine-Reactive Ester (NHS or Sulfo-NHS) Amide Stable Amide Bond (Desired Product) Ester->Amide Aminolysis (Conjugation) Hydrolyzed Inactive Carboxylic Acid (Hydrolysis Product) Ester->Hydrolyzed Hydrolysis (Side Reaction) Amine Primary Amine (e.g., on Protein) Amine->Amide Water Water (H₂O) (Aqueous Buffer) Water->Hydrolyzed

Caption: Competing reaction pathways for NHS/Sulfo-NHS esters.

References

Characterizing dual-labeled proteins using analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of dual-labeled proteins is critical for understanding protein structure, function, and interaction dynamics. This guide provides a detailed comparison of key analytical methods, complete with experimental protocols and quantitative data, to aid in the selection of the most appropriate techniques for your research needs.

Dual-labeling, the site-specific attachment of two distinct molecules, such as fluorophores or isotopic tags, to a protein, has become an indispensable tool in molecular biology. Applications range from studying protein conformational changes using Förster Resonance Energy Transfer (FRET) to quantifying different protein states and tracking their localization within cellular environments. The choice of analytical method is paramount for obtaining accurate and reproducible data. This guide compares the primary techniques used for the characterization of these complex biomolecules: Mass Spectrometry (MS), Fluorescence Spectroscopy (including FRET), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) coupled with chromatography.

Comparison of Analytical Methods

The selection of an analytical technique for characterizing dual-labeled proteins depends on a variety of factors, including the specific research question, the nature of the labels, and available resources. The following tables provide a quantitative comparison of the most common methods.

Method Primary Application for Dual-Labeled Proteins Sensitivity Resolution Typical Throughput Estimated Cost per Sample (USD)
Mass Spectrometry (LC-MS/MS) Confirmation of successful dual labeling, identification of labeling sites, precise mass determination, quantitative proteomics.[1]High (picomole to femtomole)[2]High (atomic mass units)Low to Medium (minutes to hours per sample)[2]$100 - $600+[3][4][5]
Fluorescence Spectroscopy (FRET) Measuring intramolecular distances, studying conformational changes, monitoring binding events in real-time.[6][7]Very High (single-molecule detection possible)Low (provides distance information, not atomic detail)Medium to High (plate reader assays can be high-throughput)[8]Low to Medium ($10 - $100)
SDS-PAGE & Chromatography Purity assessment, verification of labeling (mobility shift), separation of labeled from unlabeled proteins.[9]Medium (nanogram to microgram)Medium (kilodaltons)High (multiple samples per gel/run)Low ($20 - $50)

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful characterization of dual-labeled proteins. Below are methodologies for key experiments.

Protocol 1: Confirmation of Dual-Labeling by Mass Spectrometry

This protocol outlines the general steps for confirming the successful dual-labeling of a protein using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Start with the purified dual-labeled protein.
  • Perform a buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) to remove non-volatile salts.
  • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) to prevent re-formation.
  • Digest the protein into smaller peptides using a protease such as trypsin.

2. LC-MS/MS Analysis:

  • Inject the peptide mixture onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer.[1]
  • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile).
  • The mass spectrometer will acquire mass spectra of the eluting peptides (MS1 scan) and then select precursor ions for fragmentation and a second round of mass analysis (MS/MS or MS2 scan).

3. Data Analysis:

  • Use specialized software to search the acquired MS/MS spectra against the known sequence of the target protein.
  • Identify peptides containing the specific amino acid residues that were targeted for labeling.
  • Confirm the presence of the mass shifts corresponding to both labels on the identified peptides. This provides evidence of successful dual-labeling at the correct sites.

Protocol 2: FRET Analysis of Protein Conformational Changes

This protocol describes how to use Förster Resonance Energy Transfer (FRET) to study changes in a protein's conformation.

1. Sample Preparation:

  • Purify the protein dual-labeled with a suitable FRET pair of fluorophores (a donor and an acceptor).
  • Ensure the buffer conditions are compatible with the protein's stability and the specific biological question being investigated.

2. Spectroscopic Measurements:

  • Use a spectrofluorometer to measure the fluorescence emission spectrum of the dual-labeled protein.
  • Excite the donor fluorophore at its maximum excitation wavelength and record the emission spectrum, which will show emission from both the donor and the acceptor (due to FRET).[7]
  • As a control, measure the emission spectrum of the donor-only labeled protein under the same conditions.

3. FRET Efficiency Calculation:

  • Calculate the FRET efficiency (E) using the following formula: E = 1 - (FDA / FD)
  • Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.
  • Induce a conformational change in the protein (e.g., by adding a ligand or changing the buffer conditions) and repeat the FRET measurement. A change in FRET efficiency indicates a change in the distance between the two fluorophores, reflecting a conformational change in the protein.

Protocol 3: Purity Assessment by SDS-PAGE and Size-Exclusion Chromatography (SEC)

This protocol details how to assess the purity of a dual-labeled protein preparation.

1. Size-Exclusion Chromatography (SEC):

  • Equilibrate a size-exclusion chromatography column with a suitable buffer.
  • Inject the purified dual-labeled protein sample onto the column.
  • Monitor the elution profile at a wavelength where the protein absorbs (typically 280 nm). A single, sharp peak indicates a high degree of homogeneity.

2. SDS-PAGE Analysis:

  • Collect fractions from the SEC peak.
  • Prepare samples by mixing with a loading buffer containing SDS and a reducing agent, then heat to denature.
  • Load the samples onto a polyacrylamide gel.
  • Apply an electric field to separate the proteins based on their molecular weight.
  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A single band at the expected molecular weight confirms the purity of the sample. A mobility shift compared to the unlabeled protein can also indicate successful labeling.

Visualizing the Workflow

A systematic workflow is crucial for the efficient and accurate characterization of dual-labeled proteins. The following diagrams illustrate a general workflow and the principles of FRET.

Workflow cluster_prep Protein Preparation cluster_analysis Analytical Characterization Expression Protein Expression & Purification Labeling Dual Labeling Expression->Labeling Purification Purification of Labeled Protein Labeling->Purification MS Mass Spectrometry (Confirmation) Purification->MS SEC SEC (Purity & Aggregation) Purification->SEC FRET FRET (Conformational Analysis) Purification->FRET SDS_PAGE SDS-PAGE (Purity & Mobility Shift) SEC->SDS_PAGE

General workflow for dual-labeled protein characterization.

FRET_Principle cluster_protein Protein Donor_Excited Donor Donor_Ground Donor Donor_Excited->Donor_Ground Fluorescence Acceptor_Excited Acceptor Donor_Excited->Acceptor_Excited FRET Photon_Out_D Donor Emission Donor_Ground->Photon_Out_D Acceptor_Ground Acceptor Acceptor_Excited->Acceptor_Ground Fluorescence Photon_Out_A Acceptor Emission Acceptor_Ground->Photon_Out_A Photon_In Excitation Photon Photon_In->Donor_Excited Excitation

Principle of Förster Resonance Energy Transfer (FRET).

References

Safety Operating Guide

Proper Disposal of Azido-PEG12-NHS Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for researchers, scientists, and drug development professionals on the safe and compliant disposal of Azido-PEG12-NHS ester. This document provides immediate, actionable safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.

This compound is a valuable tool in bioconjugation and drug development, but its proper disposal is critical to ensure personnel safety and environmental protection. The primary hazards associated with this compound stem from the azide (B81097) functional group, which can form explosive heavy metal azides, and the NHS ester, a moisture-sensitive reactive group. This guide outlines the necessary procedures for the safe handling and disposal of this compound, its solutions, and contaminated materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a suitable option).

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any potential dust or vapors.

  • Avoid Incompatible Materials:

    • Acids: Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

    • Heavy Metals: Prevent contact with metals, particularly lead and copper, which are commonly found in plumbing. Reaction with these metals can form dangerously unstable and shock-sensitive metal azides.[1]

    • Halogenated Solvents: The use of halogenated solvents such as dichloromethane (B109758) with azides should be avoided due to the potential formation of explosive di- and tri-azidomethane.

Disposal Procedures: A Step-by-Step Guide

The proper disposal method for this compound depends on its form: unreacted solid, solutions, or contaminated labware. Under no circumstances should any waste containing this compound be poured down the drain.

Step 1: Waste Segregation and Collection

All waste generated from the use of this compound must be treated as hazardous chemical waste and segregated from regular trash.

  • Designated Waste Containers: Use separate, clearly labeled, and sealed waste containers for solid and liquid waste.

  • Container Material: Containers should be made of a material compatible with the chemical and any solvents used. High-density polyethylene (B3416737) (HDPE) or glass containers are recommended to prevent the formation of metal azides.

  • Labeling: Each waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all its contents, including solvents.

Step 2: Managing Different Waste Streams

A. Unused or Expired Solid this compound:

  • The original vial containing the unused or expired solid product should be placed directly into a designated hazardous solid waste container.

  • Do not dispose of the solid powder in the regular trash.

B. Concentrated Solutions (e.g., in DMSO, DMF, or other organic solvents):

  • Collect all concentrated stock solutions in a sealed and labeled hazardous liquid waste container.

  • Never dispose of these solutions down the drain, as the organic solvents and the azide compound are unsuitable for sewer disposal.

C. Dilute Aqueous Solutions:

For dilute aqueous solutions (recommended concentration ≤ 5%), chemical deactivation of the azide group is the preferred method to render the waste less hazardous before collection. This procedure must be performed in a chemical fume hood.

D. Contaminated Labware and Debris (e.g., pipette tips, microfuge tubes, gloves):

  • All solid materials that have come into contact with this compound should be collected in a designated solid hazardous waste container.

  • Rinse non-disposable glassware with a suitable solvent (e.g., the solvent used in the reaction). The first rinseate must be collected as hazardous liquid waste. Subsequent rinses with water can be managed according to your institution's guidelines for non-hazardous waste, provided the initial hazardous material has been thoroughly removed.

Experimental Protocol: Chemical Deactivation of this compound Waste

A recommended method for deactivating the hazardous azide functionality is to reduce it to a more stable amine. The following protocol is based on the Staudinger reduction, a mild and effective method for this transformation.[2][3][4][5]

Materials:

  • This compound waste solution (in a compatible solvent like THF or a mixture with water).

  • Triphenylphosphine (B44618) (PPh₃).

  • Water (for hydrolysis).

  • Appropriate hazardous waste containers.

Procedure:

  • Preparation: In a chemical fume hood, place the aqueous waste solution containing this compound into a suitably sized flask equipped with a magnetic stir bar.

  • Addition of Triphenylphosphine: For each gram of this compound estimated to be in the waste, add approximately 1.5 to 2 equivalents of triphenylphosphine. The reaction is typically fast and may result in the evolution of nitrogen gas.[4][6]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution. To ensure complete reduction, allow the reaction to stir for at least 2-4 hours.

  • Hydrolysis: Add water to the reaction mixture to hydrolyze the resulting aza-ylide intermediate to the corresponding amine and triphenylphosphine oxide.[3] Stir for an additional hour.

  • Waste Collection: The resulting solution, now containing the less hazardous amino-PEG12 and triphenylphosphine oxide, should be collected in a properly labeled hazardous waste container. While the primary azide hazard has been mitigated, the solution still contains organic compounds and should be disposed of through your institution's hazardous waste management program.

  • Final Neutralization: Before final collection, check the pH of the solution and neutralize it to a pH between 6 and 9 with a suitable acid or base if necessary.

Quantitative Data for Laboratory Waste Management

The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are typical values; always consult your institution's specific Environmental Health and Safety (EHS) guidelines.

ParameterGuidelineSource
Maximum Hazardous Waste Volume per Satellite Accumulation Area55 gallons[7]
Maximum Acutely Toxic Waste (P-list) Volume1 quart of liquid or 1 kg of solid[7]
Time Limit for Removal of Full Hazardous Waste ContainersWithin 3 calendar days of reaching the accumulation limit[7]
Recommended Fill Capacity for Waste ContainersNo more than 75-80% to allow for expansion and prevent spills.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_start Start: this compound Waste Generation cluster_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_end Final Disposal start Generate Waste waste_type Solid, Liquid, or Contaminated Labware? start->waste_type solid_waste Unreacted Solid or Contaminated Labware waste_type->solid_waste Solid/Labware liquid_waste Aqueous or Organic Solution waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid final_disposal Arrange for Pickup by Institutional EHS collect_solid->final_disposal concentration Concentration > 5%? liquid_waste->concentration high_conc Collect in Labeled Liquid Hazardous Waste Container concentration->high_conc Yes deactivate Chemical Deactivation (e.g., Staudinger Reduction) concentration->deactivate No (≤ 5%) high_conc->final_disposal collect_deactivated Collect Deactivated Solution in Labeled Liquid Hazardous Waste Container deactivate->collect_deactivated collect_deactivated->final_disposal

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG12-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of Azido-PEG12-NHS ester.

This guide provides detailed procedural information to ensure the safe and effective use of this compound in your laboratory. Adherence to these protocols is critical for minimizing risks and ensuring the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a heterobifunctional crosslinker containing both a reactive azide (B81097) and an NHS ester group.[1][2] While the PEG component enhances solubility, the azide and NHS ester functionalities require specific handling precautions.[3] Organic azides can be energetic and potentially explosive, while NHS esters are moisture-sensitive.[4][5][6]

Personal Protective Equipment (PPE): A risk assessment should be conducted before handling.[7] The following PPE is mandatory:

  • Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[8] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[8][9]

  • Hand Protection: Wear nitrile or neoprene gloves.[7] Double gloving is recommended when handling the pure compound or concentrated solutions.[10]

  • Body Protection: A laboratory coat must be worn.[11] For handling potentially explosive compounds, a Nomex® or similar flame-resistant lab coat is advisable.[8]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[8][12]

Engineering Controls:

  • All work with this compound, especially when handling the solid or preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[13][14]

  • A safety shield (blast shield) should be used when working with azides that are known or expected to be explosive.[11][14]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the NHS ester.[3][6]

    • Work on a clean, uncluttered surface. Line the work area with absorbent paper.[14]

    • Use only plastic or glass spatulas for handling the solid compound. Never use metal spatulas , as they can form shock-sensitive metal azides.[4][13][14]

  • Dissolution:

    • Dissolve the reagent immediately before use, as the NHS ester is susceptible to hydrolysis.[3][6] Do not prepare stock solutions for long-term storage.[6]

    • Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2]

    • Avoid buffers containing primary amines (e.g., Tris or glycine) as they will react with the NHS ester.[6]

  • Reaction:

    • Perform the reaction in a well-ventilated fume hood.

    • Keep the reaction vessel away from heat, light, and sources of friction or shock.[4][5]

    • Avoid using halogenated solvents like dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.[4][5][15]

Storage and Disposal Plan

Storage:

  • Store this compound at –20°C in a sealed, light- and moisture-protected container.[1]

  • Store away from incompatible materials such as acids, heavy metals, and oxidizing agents.[4][13]

Disposal:

  • Never dispose of azide-containing waste down the drain. Azides can react with lead and copper plumbing to form highly explosive metal azides.[10][11][13]

  • All materials contaminated with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous waste.[10]

  • Collect all azide-containing waste in a dedicated, clearly labeled waste container.[4][14][15]

  • Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[4]

  • Follow your institution's hazardous waste disposal procedures. It is often recommended to quench organic azides to a more stable derivative, such as an amine, before disposal.[4] Consult with your institution's Environmental Health & Safety (EHS) office for specific guidance.[13]

Quantitative Data Summary

PropertyValue/Information
Molecular Formula C₃₁H₅₆N₄O₁₆[16]
Molecular Weight 740.79 g/mol [2][16]
Storage Temperature –20°C[1]
Solubility Soluble in anhydrous DMSO and DMF[1][2]
Chemical Stability Moisture-sensitive (NHS ester).[6] The azide group is energetic and potentially sensitive to heat, light, shock, and friction.[4][5]
Incompatibilities Acids, heavy metals (including copper and lead), metal salts, halogenated solvents (e.g., dichloromethane, chloroform), bromine, carbon disulfide, dimethyl sulfate.[4][13][15]

Experimental Workflow Diagram

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep 1. Pre-Handling cluster_handling 2. Handling & Reaction cluster_cleanup 3. Post-Reaction & Disposal cluster_final 4. Final Steps prep Preparation ppe Don PPE (Goggles, Lab Coat, Gloves) fume_hood Work in Fume Hood ppe->fume_hood equilibration Equilibrate Vial to Room Temperature fume_hood->equilibration weighing Weigh Solid (Use Plastic Spatula) equilibration->weighing dissolution Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weighing->dissolution reaction Perform Reaction dissolution->reaction waste_collection Collect Waste in Designated Azide Container reaction->waste_collection decontamination Decontaminate Glassware reaction->decontamination cleanup Cleanup waste_disposal Dispose via EHS waste_collection->waste_disposal decontamination->waste_collection remove_ppe Doff PPE waste_disposal->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azido-PEG12-NHS ester
Reactant of Route 2
Reactant of Route 2
Azido-PEG12-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.